molecular formula C8H14N2O B1674172 4-(3-ethoxypropyl)-3H-imidazole

4-(3-ethoxypropyl)-3H-imidazole

Número de catálogo: B1674172
Peso molecular: 154.21 g/mol
Clave InChI: RSHKAUMLIJVWFJ-UHFFFAOYSA-N
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Descripción

FUB 465 is a bioactive chemical.

Propiedades

Fórmula molecular

C8H14N2O

Peso molecular

154.21 g/mol

Nombre IUPAC

5-(3-ethoxypropyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O/c1-2-11-5-3-4-8-6-9-7-10-8/h6-7H,2-5H2,1H3,(H,9,10)

Clave InChI

RSHKAUMLIJVWFJ-UHFFFAOYSA-N

SMILES

CCOCCCC1=CN=CN1

SMILES canónico

CCOCCCC1=CN=CN1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ethyl-3-(1H-imidazol-4-yl)propyl ether
FUB 465
FUB465

Origen del producto

United States
Foundational & Exploratory

Synthesis Route for 4-(3-ethoxypropyl)-3H-imidazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

The synthesis of highly specific alkyl-substituted imidazoles is a critical operation in modern medicinal chemistry, particularly in the development of H3 receptor antagonists, metalloenzyme inhibitors, and lipophilicity-tuned pharmacophores.

Before detailing the synthetic architecture, it is imperative to address the nomenclature. 4-(3-ethoxypropyl)-3H-imidazole is tautomerically equivalent to 4-(3-ethoxypropyl)-1H-imidazole . In solution, imidazoles undergo rapid prototropic exchange between the N1 and N3 atoms, rendering the 4- and 5-positions chemically equivalent unless the ring nitrogen is permanently substituted[1]. Because direct C4-alkylation of an unprotected imidazole is thermodynamically unfavorable and overwhelmingly results in N-alkylation, the synthesis requires a pre-functionalized core and strategic use of bulky protecting groups.

Retrosynthetic Analysis & Mechanistic Rationale

To construct the 4-(3-ethoxypropyl) side chain while maintaining the integrity of the imidazole core, we must employ a "bottom-up" functionalization strategy. The logical retrosynthesis dictates two highly viable pathways:

  • The Wittig Olefination Route (Primary): Exploits the commercial availability of 4-imidazolecarboxaldehyde[2]. By coupling this aldehyde with a custom phosphonium ylide, we form an alkene intermediate that is subsequently reduced.

  • The Sonogashira Cross-Coupling Route (Alternative): Utilizes 4-iodo-1-tritylimidazole[3]. This involves the palladium-catalyzed coupling of a terminal alkyne, followed by exhaustive reduction.

In both pathways, the triphenylmethyl (trityl) protecting group is mandatory. The trityl group serves a dual purpose: it completely blocks N-alkylation and provides immense steric bulk, shielding the adjacent C5 position and forcing subsequent reactions exclusively to the C4 position. Furthermore, it prevents the basic imidazole nitrogen from coordinating with and poisoning transition metal catalysts (like Pd/C) during downstream reductions.

SynthesisLogic Aldehyde 1-Trityl-4-imidazole- carboxaldehyde WittigPre Alkene Intermediate (Wittig) Aldehyde->WittigPre Ylide Iodide 4-Iodo-1-tritylimidazole SonoPre Alkyne Intermediate (Sonogashira) Iodide->SonoPre Alkyne, Pd/Cu Inter1 4-(3-ethoxypropyl)- 1-tritylimidazole WittigPre->Inter1 H2, Pd/C SonoPre->Inter1 H2, Pd/C Target 4-(3-ethoxypropyl)- 1H-imidazole Inter1->Target TFA (Deprotection)

Figure 1: Divergent retrosynthetic logic for the synthesis of 4-(3-ethoxypropyl)-1H-imidazole.

Primary Experimental Workflow: The Wittig Olefination Route

This route is prioritized for its high atom economy, scalability, and avoidance of heavy transition metals in the carbon-carbon bond-forming step.

Step 3.1: N-Protection (Synthesis of 1-Trityl-4-imidazolecarboxaldehyde)
  • Causality: Unprotected 4-imidazolecarboxaldehyde is a poor electrophile for Wittig reactions due to the acidic N-H proton quenching the basic ylide. Tritylation eliminates this acidic proton.

  • Protocol:

    • Dissolve 4-imidazolecarboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Add triethylamine (TEA, 1.5 eq) and stir for 15 minutes to deprotonate the imidazole.

    • Introduce trityl chloride (Trt-Cl, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with ice water. The highly hydrophobic trityl group causes the product to precipitate. Filter, wash with water, and recrystallize from ethanol to yield 1-trityl-4-imidazolecarboxaldehyde.

Step 3.2: Preparation of the Phosphonium Salt
  • Protocol: Reflux 1-bromo-2-ethoxyethane (1.0 eq) and triphenylphosphine (PPh3, 1.05 eq) in toluene for 24 hours. The resulting (2-ethoxyethyl)triphenylphosphonium bromide precipitates as a white solid. Filter and dry under high vacuum.

Step 3.3: Wittig Olefination
  • Causality: Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen as the base because its conjugate acid (hexamethyldisilazane) is volatile and non-nucleophilic, preventing side reactions with the aldehyde.

  • Protocol:

    • Suspend (2-ethoxyethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Dropwise add NaHMDS (1.2 eq, 1M in THF). The solution will turn deep orange/red, indicating ylide formation. Stir for 1 hour.

    • Add a solution of 1-trityl-4-imidazolecarboxaldehyde (1.0 eq) in THF dropwise.

    • Gradually warm to room temperature over 4 hours.

    • Quench with saturated aqueous NH4Cl, extract with ethyl acetate (EtOAc), dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate 4-(3-ethoxyprop-1-en-1-yl)-1-trityl-1H-imidazole (mixture of E/Z isomers).

Step 3.4: Catalytic Hydrogenation
  • Causality: The alkene must be reduced before the removal of the trityl group. If deprotected first, the free imidazole nitrogen would strongly coordinate to the palladium catalyst, drastically reducing turnover frequency (catalyst poisoning).

  • Protocol:

    • Dissolve the alkene intermediate in degassed ethanol.

    • Add 10% Pd/C (10% w/w).

    • Purge the reaction vessel with H2 gas and stir vigorously under a balloon of H2 (1 atm) at room temperature for 6 hours.

    • Filter through a pad of Celite to remove the catalyst, and evaporate the solvent to yield 4-(3-ethoxypropyl)-1-trityl-1H-imidazole.

Step 3.5: Acidic Deprotection
  • Causality: The trityl group is highly acid-labile. Trifluoroacetic acid (TFA) rapidly cleaves the C-N bond, generating the stable trityl cation, which is easily scavenged or separated.

  • Protocol:

    • Dissolve the protected imidazole in a 1:1 mixture of TFA and dichloromethane (DCM) at room temperature.

    • Stir for 2 hours. The solution will turn bright yellow (trityl cation).

    • Evaporate the volatiles. Neutralize the residue with saturated aqueous NaHCO3 and extract with a polar organic solvent (e.g., 2-methyltetrahydrofuran).

    • Purify via reverse-phase chromatography or crystallization of the corresponding hydrochloride salt to yield pure 4-(3-ethoxypropyl)-1H-imidazole .

WittigWorkflow N1 4-Imidazolecarboxaldehyde N2 Tritylation (Trt-Cl, TEA, DMF) N1->N2 N3 1-Trityl-4-imidazolecarboxaldehyde N2->N3 N4 Wittig Olefination (Ph3P+CH2CH2OEt Br-, NaHMDS) N3->N4 N5 4-(3-ethoxyprop-1-enyl)-1-tritylimidazole N4->N5 N6 Catalytic Hydrogenation (H2, Pd/C, EtOH) N5->N6 N7 4-(3-ethoxypropyl)-1-tritylimidazole N6->N7 N8 Acidic Deprotection (TFA / DCM) N7->N8 N9 4-(3-ethoxypropyl)-1H-imidazole N8->N9

Figure 2: Step-by-step experimental workflow for the Wittig Olefination route.

Quantitative Data & Route Comparison

To assist process chemists in selecting the optimal pathway, the following table summarizes the quantitative metrics comparing the primary Wittig route against the alternative Sonogashira coupling route[3].

MetricWittig Olefination Route (Primary)Sonogashira Route (Alternative)
Starting Material 4-Imidazolecarboxaldehyde4-Iodo-1-tritylimidazole
Key Coupling Reagent (2-Ethoxyethyl)triphenylphosphonium Br3-Ethoxyprop-1-yne
Catalyst Requirement None (for C-C bond formation)Pd(PPh3)4, CuI
Step Count 4 steps (from protected core)3 steps (from protected core)
Estimated Overall Yield 45% - 55%35% - 45%
Atom Economy Moderate (generates Ph3P=O waste)High (generates HI/salt waste)
Scalability Excellent (standard batch reactors)Good (requires rigorous air-free handling)
Primary Challenge Separation of triphenylphosphine oxideSynthesis/handling of volatile alkynes

References

  • 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2 | Chemsrc Source: Chemsrc URL:[Link]

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone Source: ResearchGate URL:[Link]

  • Product Class 3: Imidazoles (Science of Synthesis) Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Physicochemical and Pharmacological Profiling of 4-(3-Ethoxypropyl)-3H-imidazole (FUB 465)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Ethoxypropyl)-3H-imidazole, widely recognized in pharmacological literature as FUB 465 , is a highly potent, orally active inverse agonist targeting the histamine H3 receptor (H3R)[1]. Originally synthesized to probe the complex signaling mechanics of histaminergic pathways, FUB 465 has become an indispensable pharmacological tool for characterizing the constitutive activity of H3 receptors in vivo and in vitro[1]. This whitepaper deconstructs the physicochemical properties of FUB 465, bridging its structural architecture with its functional behavior, and provides self-validating experimental protocols for its application in drug development.

Molecular Architecture & Physicochemical Profile

The molecular scaffold of FUB 465 consists of an unsubstituted imidazole ring linked to an ethoxypropyl chain. This seemingly simple architecture dictates its complex interactions within the central nervous system (CNS).

Tautomerism and Receptor Binding

In aqueous environments, the compound undergoes rapid annular tautomerism between 4-(3-ethoxypropyl)-1H-imidazole and 5-(3-ethoxypropyl)-1H-imidazole[2]. This dynamic equilibrium is critical for target engagement. Within the H3R binding pocket, the basic sp2 nitrogen of the imidazole ring (pKa ~7.0) is protonated at physiological pH, forming a vital electrostatic salt bridge with the highly conserved Aspartate residue (Asp114) in transmembrane domain 3 (TM3). Simultaneously, the N-H group acts as a hydrogen bond donor, anchoring the ligand.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters that govern the pharmacokinetics and pharmacodynamics of FUB 465[2],[3].

PropertyValuePharmacological Implication
IUPAC Name 5-(3-ethoxypropyl)-1H-imidazoleReflects the dominant tautomer in specific microenvironments.
CAS Number 184028-93-1Standard identifier for chemical sourcing.
Molecular Weight 154.21 g/mol Highly favorable for rapid diffusion and CNS penetration.
Molecular Formula C8H14N2OSmall molecule, high ligand efficiency.
XLogP3 (Lipophilicity) 0.9Optimal balance for aqueous solubility and lipid membrane crossing.
Topological Polar Surface Area 37.9 ŲWell below the 90 Ų threshold, ensuring excellent Blood-Brain Barrier (BBB) permeability.
H-Bond Donors / Acceptors 1 / 2The ether oxygen acts as a secondary H-bond acceptor, enhancing target specificity.
Rotatable Bonds 5Confers the flexibility required to induce or stabilize specific receptor conformations (protean agonism).

Pharmacological Implications of Physicochemical Traits

The Imidazole Liability and CYP450 Interactions

While the imidazole ring is essential for high-affinity H3R binding, it presents a well-documented physicochemical liability in drug development[4]. The unprotonated sp2 nitrogen of the imidazole moiety has a strong propensity to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes[4]. This coordination inhibits metabolic pathways, leading to potential drug-drug interactions. Consequently, while FUB 465 is a premier in vitro and in vivo tool (demonstrating a high oral potency in mice with an ED50 of 0.26 mg/kg)[1], this specific structural liability drove the pharmaceutical industry to eventually pivot toward non-imidazole H3 antagonists for clinical therapeutics[4].

Inverse Agonism and Constitutive Activity

H3 receptors are unique in that they exhibit high spontaneous (constitutive) activity even in the absence of endogenous histamine[5]. FUB 465 acts as an inverse agonist by binding to the H3R and physically stabilizing its inactive conformation[1]. This halts the spontaneous activation of Gi/o proteins, thereby removing the tonic inhibition on Adenylate Cyclase and restoring intracellular cAMP levels[5].

Pathway FUB FUB 465 (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) FUB->H3R Binds & Stabilizes Inactive Conformation Gi Gi/o Protein (Inactive State) H3R->Gi Prevents Spontaneous Activation AC Adenylate Cyclase (Restored Activity) Gi->AC Removes Tonic Inhibition cAMP cAMP Levels (Normalized) AC->cAMP Synthesizes

Fig 1: Mechanism of H3R inverse agonism by FUB 465 restoring cAMP levels.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice to guarantee reproducibility.

Protocol 1: [35S]GTPγS Binding Assay for Inverse Agonism

This assay measures the functional consequence of FUB 465 binding by quantifying the reduction in spontaneous G-protein activation[1].

Causality & Validation:

  • Why add GDP? GDP (10 µM) is strictly required to force G-proteins into their basal state, reducing non-specific background noise and amplifying the receptor-specific signal window.

  • Self-Validation Step: The assay must run in parallel with a known full agonist (e.g., (R)-α-methylhistamine) to define the maximal activation ceiling, and a neutral antagonist (e.g., proxyfan) to confirm that the signal reduction by FUB 465 is a true inverse agonist effect rather than non-specific membrane disruption[5].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cell membranes stably expressing human H3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4).

  • Pre-incubation: Aliquot 10 µg of membrane protein per well. Add 10 µM GDP and varying concentrations of FUB 465 (10^-10 to 10^-5 M). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS to the mixture. The total reaction volume should be 200 µL.

  • Reaction Phase: Incubate the microplates for 30 minutes at 25°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in cold assay buffer). Wash filters three times with ice-cold buffer to remove unbound radiotracer.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Workflow Prep Membrane Prep (HEK293-hH3R) Incubate Incubation (+ GDP & FUB 465) Prep->Incubate Assay Buffer Tracer Add Radiotracer ([35S]GTPγS) Incubate->Tracer 30 min, 25°C Filter Rapid Filtration (GF/B Filters) Tracer->Filter Stop Reaction Count Scintillation Counting Filter->Count Measure Bound

Fig 2: Step-by-step workflow for the [35S]GTPγS binding assay.

Protocol 2: Ex Vivo Guinea Pig Ileum Functional Assay

This classic tissue assay leverages the physiological role of presynaptic H3 autoreceptors, which inhibit the release of acetylcholine (ACh) upon activation[4].

Causality & Validation:

  • Why use Electric Field Stimulation (EFS)? EFS triggers the action potential-dependent exocytosis of ACh, causing the ileum to contract (twitch).

  • Self-Validation Step: To ensure the observed effects are strictly H3-mediated, the organ bath must be pre-treated with mepyramine (H1 antagonist) and cimetidine (H2 antagonist). This isolates the H3 signaling axis and prevents off-target histamine interference[4].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate longitudinal muscle segments of the guinea pig ileum and suspend them in a 10 mL organ bath containing oxygenated Tyrode's solution (37°C).

  • Receptor Isolation: Add 1 µM mepyramine and 10 µM cimetidine to the bath to block H1 and H2 receptors.

  • Stimulation: Apply EFS (0.1 Hz, 0.5 ms duration, submaximal voltage) to elicit stable, baseline cholinergic twitches.

  • Agonist Inhibition: Introduce an H3 agonist (e.g., RAMH) to inhibit the EFS-induced twitches by ~50-70%.

  • Antagonist Reversal: Cumulatively add FUB 465 to the bath. Measure the concentration-dependent reversal of the twitch inhibition, calculating the pA2 or functional Ki value based on the rightward shift of the agonist dose-response curve.

References

  • [2] Title: Fub 465 | C8H14N2O | CID 9989449 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [1] Title: 4-(ω-(Alkyloxy)alkyl)-1H-imidazole Derivatives as Histamine H3 Receptor Antagonists/Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [4] Title: Species-related pharmacological heterogeneity of histamine H3 receptors Source: ResearchGate / Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • [3] Title: Fub 465 | C8H14N2O | CID 9989449 - Chemical and Physical Properties Source: National Institutes of Health (NIH) URL:[Link]

  • [5] Title: Constitutive activity of the histamine H3 receptor Source: Trends in Pharmacological Sciences (ResearchGate) URL:[Link]

Sources

Technical Guide: Spectral Prediction & Structural Analysis of 4-(3-ethoxypropyl)-3H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the predicted NMR spectral characteristics for 4-(3-ethoxypropyl)-3H-imidazole . It is designed for medicinal chemists and structural biologists requiring precise spectral assignment strategies.

Executive Summary

Molecule: 4-(3-ethoxypropyl)-3H-imidazole (C


H

N

O) Molecular Weight: 154.21 g/mol Core Challenge: The imidazole ring introduces dynamic tautomerism, causing solvent-dependent spectral shifts. The aliphatic ether chain provides a stable, characteristic splitting pattern useful for internal calibration.

This guide moves beyond static prediction, incorporating the dynamic exchange inherent to the imidazole core. The data below assumes a standard operating frequency (400 MHz) in DMSO-d


  (to slow exchange and visualize labile protons) and CDCl

(where averaging occurs).

Structural Dynamics & Numbering

To ensure accurate assignment, we must first define the numbering system and the tautomeric equilibrium that defines the aromatic region.

Numbering Scheme (IUPAC)
  • Position 1 (N): Pyrrole-type nitrogen (proton bearing).

  • Position 2 (C): Carbon between nitrogens (most deshielded).

  • Position 3 (N): Pyridine-type nitrogen.

  • Position 4 (C): Substituted carbon (Quaternary).

  • Position 5 (C): Unsubstituted carbon (Methine).

  • Side Chain: Propyl linker (

    
    ) followed by the ethoxy group.
    
Tautomeric Equilibrium

In solution, 4-substituted imidazoles exist in rapid equilibrium between the 1H-tautomer (1,4-substituted) and the 3H-tautomer (1,5-substituted).

  • In CDCl

    
    :  Exchange is often fast on the NMR timescale. Signals for C4-H and C5-H may average or broaden.
    
  • In DMSO-d

    
    :  Hydrogen bonding stabilizes individual tautomers, often resolving distinct C2-H and C5-H signals and slowing the N-H exchange.
    

Tautomerism T1 Tautomer A (N1-H, C4-Subst) T2 Tautomer B (N3-H, C5-Subst) T1->T2 Fast Exchange (k > Δν) Obs Observed Spectrum (Weighted Average) T1->Obs CDCl3 T2->Obs

Figure 1: Tautomeric equilibrium mechanism affecting C4/C5 chemical shifts.

Predicted 1H NMR Data (400 MHz)

Solvent: DMSO-d


 (Recommended for resolution of imidazole protons).
Reference:  TMS (0.00 ppm).
AssignmentShift (

, ppm)
MultiplicityIntegration

Coupling (Hz)
Structural Insight
N-H (Ring)11.8 - 12.2Broad s1H-Highly solvent/concentration dependent.
C2-H (Ring)7.55 - 7.65s (or d)1H

Deshielded by two adjacent nitrogens.
C5-H (Ring)6.75 - 6.85s (or d)1H

Ortho to alkyl group; diagnostic aromatic signal.
O-CH

(Ethoxy)
3.42 - 3.48q2H7.0Characteristic quartet of ethyl ether.

-CH

(Propyl)
3.38 - 3.44t2H6.5Deshielded by oxygen; often overlaps with ethoxy CH

.

-CH

(Propyl)
2.50 - 2.60t2H7.5Benzylic-like position; deshielded by aromatic ring.

-CH

(Propyl)
1.80 - 1.90quint2H7.0Classic aliphatic quintet; shielded central methylene.
CH

(Ethoxy)
1.10 - 1.15t3H7.0Terminal methyl triplet; most upfield signal.
Technical Interpretation[1][2]
  • The "Ether Region" (3.3 - 3.5 ppm): Expect a complex overlapping region containing the quartet (ethoxy) and triplet (

    
    -propyl). In lower field instruments (300 MHz), this may appear as a multiplet.
    
  • Ring Coupling: The coupling between C2-H and C5-H is small (~1 Hz). It is often unresolved, appearing as singlet broadening unless Gaussian window functions are applied during processing.

  • Alpha-Proton Shift: The triplet at ~2.55 ppm is the "anchor" for the side chain, confirming the attachment to the aromatic ring.

Predicted 13C NMR Data (100 MHz)

Solvent: DMSO-d


.
Decoupling:  Proton-decoupled.
AssignmentShift (

, ppm)
Carbon TypeInterpretation
C2 (Ring)134.5 - 136.0CHMost deshielded aromatic carbon (N-C-N).
C4 (Ring)132.0 - 138.0C

Quaternary. Broadened by tautomerism.[1]
C5 (Ring)115.0 - 118.0CHShielded aromatic carbon.

-CH

69.5 - 70.5CH

Ether carbon (propyl side).
O-CH

65.0 - 66.0CH

Ether carbon (ethyl side).

-CH

29.0 - 30.0CH

Central aliphatic chain.

-CH

24.5 - 26.5CH

Attached to imidazole ring.
CH

15.0 - 15.5CH

Terminal methyl.
Technical Interpretation[1]
  • C4 vs C5 Differentiation: In 4-substituted imidazoles, the substituted carbon (C4) is quaternary and typically downfield (~135 ppm) compared to the unsubstituted methine carbon (C5, ~116 ppm). This large gap (~20 ppm) is the primary method for distinguishing the two ring carbons.

  • Tautomeric Averaging: If the spectrum is run in CDCl

    
    , the C4 and C5 signals may shift significantly toward a weighted average if the exchange rate is fast.
    

Experimental Validation Protocol

To confirm the identity of 4-(3-ethoxypropyl)-3H-imidazole, follow this self-validating workflow. This ensures that solvent effects and impurities do not lead to misassignment.

Step 1: Solvent Selection
  • Primary: DMSO-d

    
    . Essential for observing the imidazole NH and stabilizing tautomers.
    
  • Secondary: D

    
    O shake. Add D
    
    
    
    O to the DMSO sample.[2] The signal at ~12 ppm (NH) must disappear. If it remains, it is an impurity (likely an acid or non-exchangeable proton).
Step 2: 2D NMR Confirmation (HSQC/HMBC)

Reliance on 1D shifts alone is risky due to the overlap in the 3.4 ppm region.

  • HSQC: Correlate the proton at 6.8 ppm (C5-H) to the carbon at 116 ppm (C5). This confirms the ring substitution pattern.

  • HMBC: Look for a long-range coupling from the

    
    -CH
    
    
    
    protons (2.55 ppm) to both the quaternary C4 (~135 ppm) and the methine C5 (~116 ppm). This definitively proves the alkyl chain is attached to the imidazole ring.
Step 3: Workflow Diagram

Validation Start Sample Preparation (DMSO-d6) Step1 1H NMR Acquisition Start->Step1 Check1 Check: Broad Singlet > 11ppm? Step1->Check1 Step2 D2O Shake Test Check1->Step2 Yes Step3 HSQC Experiment Check1->Step3 No (Possible Salt/Tautomer issue) Result1 Confirm Imidazole NH Step2->Result1 Result2 Confirm C4 vs C5 (116 vs 135 ppm) Step3->Result2

Figure 2: Step-by-step validation workflow for confirming imidazole structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for empirical shift rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Source for comparative imidazole and ether fragment shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for distinguishing solvent peaks in DMSO/CDCl3).

  • Alkorta, I., & Elguero, J. (2021). Tautomerism of Imidazoles. Molecules, 26(19), 6032. [Link] (Authoritative review on imidazole tautomeric dynamics).

Sources

solubility profile of 4-(3-ethoxypropyl)-3H-imidazole in common lab solvents

[1]

Executive Summary & Structural Analysis[1][2]

4-(3-ethoxypropyl)-3H-imidazole (also referred to as the 1H- tautomer) represents a specific class of amphiphilic heterocycles .[1] Its solubility profile is governed by a "tug-of-war" between the highly polar, ionizable imidazole core and the lipophilic, flexible ethoxypropyl tail.

Unlike simple imidazoles which are water-miscible, the addition of the 3-ethoxypropyl chain introduces significant lipophilicity and rotational freedom. This guide provides a theoretically grounded solubility profile and the experimental protocols required to validate it for formulation and synthesis applications.

Physicochemical Drivers[1][3]
  • Imidazole Core (Polar Head): Provides high water solubility potential, especially below pH 7.0 where the N-3 nitrogen protonates (

    
    ).[1] It acts as both a hydrogen bond donor (NH) and acceptor (N:).[1][2]
    
  • Ethoxypropyl Chain (Lipophilic Tail): The propyl linker (

    
    ) adds hydrophobicity, while the ether oxygen (
    
    
    ) retains weak hydrogen bond acceptor capability.[1] This side chain improves compatibility with chlorinated and mid-polarity organic solvents.[1]
  • Predicted LogP: Estimated between 0.8 – 1.5 , placing it in the "intermediate" polarity range. It is likely too lipophilic for pure aqueous solubility at neutral pH but too polar for aliphatic hydrocarbons.[1]

Predicted Solubility Profile

The following profile is derived from Structure-Property Relationship (SPR) analysis. Researchers should treat these as high-confidence starting points for experimental verification.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol High The hydroxyl groups of the solvent H-bond with the imidazole nitrogens and the ether oxygen.[1] The alkyl chain is fully solvated by the organic backbone of the alcohol.[1]
Polar Aprotic DMSO, DMF High Excellent solvation of the polar imidazole core via dipole-dipole interactions.[1] Ideal for stock solutions (>100 mM).[1]
Chlorinated Dichloromethane (DCM), Chloroform High The "Sweet Spot" for this molecule.[1] DCM solvates the lipophilic tail while interacting favorably with the aromatic system.[1] Recommended for extraction.[1]
Aqueous (Acidic) 0.1 M HCl / Acetate Buffer High Protonation of the imidazole ring (

) drastically increases hydrophilicity, overcoming the lipophilic tail.[1]
Aqueous (Neutral) Water (pH 7), PBS Moderate to Low At neutral pH, the molecule is largely uncharged. The ethoxypropyl tail may limit solubility to the mM range (unlike pure imidazole).[1]
Non-Polar Hexane, Heptane Poor / Insoluble The high polarity of the imidazole ring creates a high energetic barrier to solvation in non-polar aliphatic hydrocarbons.[1]
Ethers THF, Diethyl Ether Moderate Good compatibility with the tail, but the imidazole head may cause aggregation or slow dissolution.

The pH-Solubility Switch[1]

For drug development and extraction, understanding the ionization state is critical. The imidazole ring functions as a pH-dependent switch .[1]

Ionization States[1]
  • pH < 6.0 (Cationic): The N-3 atom accepts a proton.[1] The molecule becomes a water-soluble salt.[1][3]

  • pH 7.0 - 13.0 (Neutral): The molecule exists as a neutral free base.[1] Solubility is driven by the ethoxypropyl chain (lipophilic).[1]

  • pH > 14.0 (Anionic): The N-1 proton is removed (very high

    
    ), forming a water-soluble anion (rarely relevant in standard processing).[1]
    
Visualization: pH-Dependent Solubility Logic

SolubilitySwitchcluster_acidAcidic (pH < 6)cluster_neutralNeutral (pH 7-12)cluster_baseBasic (pH > 14)CationCationic Form(Protonated N-3)Sol_AcidHigh AqueousSolubilityCation->Sol_AcidNeutralNeutral Form(Free Base)Cation->NeutralAdd Base (NaOH)Neutral->CationAdd Acid (HCl)Sol_NeutHigh OrganicSolubility (DCM/MeOH)Neutral->Sol_NeutAnionAnionic Form(Deprotonated N-1)Neutral->AnionStrong Base(NaH/KOtBu)

Caption: The "Amphoteric Switch" mechanism dictating solvent choice based on pH environment.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on visual inspection. The following protocol ensures data integrity using a "Shake-Flask" method coupled with HPLC-UV quantification.

Reagents & Equipment
  • Test Compound: >98% purity 4-(3-ethoxypropyl)-3H-imidazole.[1]

  • Solvents: HPLC-grade Water, Methanol, DCM, Hexane, Buffer (pH 7.4).

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology
  • Supersaturation:

    • Weigh approximately 10 mg of compound into a 2 mL HPLC vial.[1]

    • Add 500 µL of the target solvent.[1]

    • Checkpoint: If the solid dissolves immediately, the solubility is >20 mg/mL. Add more solid until a visible precipitate remains (saturation).[1]

  • Equilibration (The "Shake"):

    • Incubate the vials at 25°C ± 1°C on an orbital shaker (500 rpm) for 24 hours .

    • Why: Kinetic solubility (rapid precipitation) often overestimates true thermodynamic solubility. 24 hours ensures equilibrium.[1]

  • Phase Separation:

    • Centrifuge the samples at 15,000 rpm for 10 minutes to pellet undissolved solids.

    • Critical: Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated to avoid drug adsorption).

  • Quantification:

    • Dilute the supernatant 100-fold with mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Inject onto HPLC (C18 Column).[1]

    • Calculate concentration using a 5-point calibration curve of the standard.

Visualization: Determination Workflow

WorkflowStartStart: 10mg Compound+ 500µL SolventCheckVisual Check:Dissolved?Start->CheckAddMoreAdd Solid untilPrecipitate PersistsCheck->AddMoreYes (Clear)ShakeEquilibrate:24h @ 25°C, 500rpmCheck->ShakeNo (Cloudy)AddMore->CheckFilterFilter/Centrifuge(Remove Solids)Shake->FilterAnalyzeHPLC-UV Quantification(vs Standard Curve)Filter->Analyze

Caption: Standardized workflow for thermodynamic solubility determination (Shake-Flask Method).

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016). "Accuracy of calculated pH-dependent aqueous drug solubility." Molecular Pharmaceutics. [1]

  • PubChem. (2024).[1] "Compound Summary: Imidazole (Physicochemical Properties)." National Library of Medicine.[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for solubility protocols).

Tautomerism in 4-(3-ethoxypropyl)-3H-imidazole: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, thermodynamic drivers, and pharmacological implications of tautomerism in 4-(3-ethoxypropyl)-imidazole.

Executive Summary

4-(3-ethoxypropyl)-imidazole serves as a critical pharmacophore in the design of Histamine H3 and H4 receptor ligands (e.g., proxifan, ciproxifan series). Its biological activity is governed by annular tautomerism —the rapid migration of a proton between the N1 and N3 nitrogen atoms.

While often simplified as a single structure, this molecule exists as a dynamic equilibrium between the 1,4-tautomer (substituent at position 4) and the 1,5-tautomer (substituent at position 5). This guide analyzes the unique influence of the 3-ethoxypropyl ether chain , which introduces an Intramolecular Hydrogen Bond (IMHB) capability that stabilizes the otherwise less favorable 1,5-tautomer in non-polar environments, directly influencing receptor binding kinetics and lipophilicity.

Structural Fundamentals & Nomenclature

To ensure precision, we must first clarify the nomenclature used in this equilibrium. The term "3H-imidazole" typically refers to the tautomer where the proton resides on the nitrogen at position 3 relative to the substituent at position 4.

The Tautomeric Equilibrium

The imidazole ring undergoes a 1,3-prototropic shift. For a 4-substituted imidazole, this results in two distinct species:

  • The 1,4-Tautomer (

    
    -H):  The hydrogen is on the nitrogen distal to the substituent. The substituent is at position 4.[1][2]
    
  • The 1,5-Tautomer (

    
    -H):  The hydrogen is on the nitrogen proximal to the substituent. The substituent is effectively at position 5.[2]
    

Note: In the user's requested "3H-imidazole" notation, this corresponds to the 1,5-tautomer (if the carbon skeleton numbering is fixed) or the 4-substituted-3H-imidazole form.

Electronic & Steric Drivers[2][3]
  • Inductive Effect (+I): The propyl alkyl chain is weakly electron-donating.[2] In the gas phase, +I substituents generally favor the 1,5-tautomer because the electron density is pushed toward the adjacent protonated nitrogen, stabilizing the N-H bond.

  • Solvation Effect: In polar solvents (e.g., water, plasma), the 1,4-tautomer is typically favored. The 1,4-form possesses a larger dipole moment and exposes the N3 lone pair more effectively for hydrogen bonding with the solvent.

Mechanistic Analysis: The "Ether Folding" Effect

The defining feature of 4-(3-ethoxypropyl)-imidazole is the flexible ether side chain.[2] Unlike a simple alkyl chain, the ethoxy group contains an oxygen atom that acts as a hydrogen bond acceptor.[2]

Intramolecular Hydrogen Bonding (IMHB)

A critical structural phenomenon occurs in non-polar or semi-polar environments (e.g., lipid bilayers, receptor hydrophobic pockets):

  • Mechanism: The flexible propyl chain (3 carbons) allows the terminal ethoxy oxygen to fold back toward the imidazole ring.

  • Selectivity:

    • In the 1,5-tautomer , the N-H proton is at position 1, adjacent to the substituent at position 5. This geometry permits the formation of a stable 7-membered intramolecular hydrogen bond (

      
      ).[2]
      
    • In the 1,4-tautomer , the N-H proton is distal. The adjacent nitrogen (N3) has a lone pair, and the ether oxygen has lone pairs. Electrostatic repulsion prevents interaction.[2]

Diagram: Tautomeric Equilibrium & IMHB

The following diagram illustrates the equilibrium and the specific stabilization of the 1,5-tautomer by the ether chain.

Tautomerism cluster_mechanism Stabilization Mechanism Taut14 1,4-Tautomer (Open Chain) Favored in Water Transition Proton Transfer Transition State Taut14->Transition Desolvation Taut15 1,5-Tautomer (Folded IMHB) Favored in Lipids Transition->Taut15 Chain Folding Mech1 Ether Oxygen (Acceptor) Mech2 Imidazole NH (Donor) Mech2->Mech1 H-Bond (7-membered ring)

Caption: The 1,4-tautomer (left) dominates in aqueous solution due to solvation. The 1,5-tautomer (right) is stabilized by an intramolecular hydrogen bond between the ether oxygen and the imidazole NH, relevant in hydrophobic environments.

Pharmacological Implications (H3/H4 Receptors)[4][5][6][7]

Understanding this tautomerism is vital for drug development targeting Histamine H3 receptors (H3R).[2]

Binding Mode Specificity

H3R antagonists (like ciproxifan) typically bind to the receptor's transmembrane domain.[2]

  • Ionic Interaction: The imidazole ring often acts as a protonated cation (

    
    ) interacting with Asp114  (TM3) and Glu206  (TM5).[2]
    
  • Tautomeric Recognition: Even if binding as a neutral species, the receptor pocket selects a specific tautomer.[2]

    • If the receptor requires the imidazole to act as a Hydrogen Bond Donor (HBD) to a specific residue (e.g., Ser/Thr), the 1,5-tautomer (stabilized by the ether chain) may present a pre-organized conformation that reduces the entropic penalty of binding.

    • Conversely, if the ether oxygen is engaged in IMHB, it is unavailable to accept H-bonds from the protein unless the bond breaks upon docking.

Lipophilicity & Permeability

The IMHB-stabilized 1,5-tautomer effectively "masks" the polarity of both the NH and the ether oxygen.

  • Effect: Increases apparent lipophilicity (

    
    ).[2]
    
  • Result: Enhanced Blood-Brain Barrier (BBB) permeability, a crucial requirement for central nervous system (CNS) drugs targeting H3R.[2]

Experimental Characterization Protocols

Distinguishing these tautomers requires techniques that operate faster than the proton exchange rate or manipulate the environment to shift the equilibrium.

Protocol 1: Variable Temperature (VT) NMR in Non-Polar Solvent

This protocol determines the presence of the IMHB-stabilized 1,5-tautomer.

  • Sample Preparation: Dissolve 4-(3-ethoxypropyl)-imidazole (5-10 mg) in

    
      (Dichloromethane-d2) or 
    
    
    
    (Toluene-d8).[2] Avoid
    
    
    if acidic impurities are present.[2]
  • Acquisition:

    • Run

      
       NMR at 298 K.
      
    • Focus on C4 and C5 signals .[2][3] In a fast-exchange average, these appear as broad peaks.[2]

    • Cool sample stepwise to 193 K (-80°C) .

  • Analysis:

    • At low temperature, proton exchange slows (decoalescence).[2]

    • Diagnostic: If the 1,5-tautomer is present (due to IMHB), you will see a distinct set of signals where the chemical shift difference between C4 and C5 is small (

      
       ppm) compared to the 1,4-tautomer (
      
      
      
      ppm).
    • Look for the NH proton signal downfield (

      
       ppm) showing NOE (Nuclear Overhauser Effect) correlation to the ether 
      
      
      
      protons.
Protocol 2: pKa Determination (Potentiometric Titration)

The pKa reflects the composite basicity of the tautomeric mixture.

  • System: SiriusT3 or standard potentiometric titrator.

  • Solvent: 0.15 M KCl (aqueous) at 25°C.

  • Procedure:

    • Titrate from pH 2.0 to pH 11.0.[2]

    • The expected pKa is 7.4 – 7.8 .[2]

    • Note: A pKa significantly lower than expected for an alkyl-imidazole would suggest the IMHB stabilizes the neutral form more than the cation, shifting the equilibrium toward the deprotonated state.

Experimental Workflow Diagram

Workflow cluster_sol Phase 1: Solvent Selection cluster_anal Phase 2: Analytical Methods Start Start: Characterization of 4-(3-ethoxypropyl)-imidazole Polar Polar Solvent (D2O/MeOD) Favors 1,4-Tautomer Start->Polar NonPolar Non-Polar Solvent (CD2Cl2) Favors 1,5-Tautomer (IMHB) Start->NonPolar NMR 13C / 15N NMR (Low Temp < 200K) Polar->NMR Fast Exchange (Averaged Signals) NonPolar->NMR Slow Exchange (Distinct Tautomers) Result Confirmation of IMHB-Stabilized 3H-Form NMR->Result Identify NOE (NH to Ether O) XRay X-Ray Crystallography (Solid State) Comp DFT Calculations (Energy Barrier)

Caption: Workflow for distinguishing tautomers. Low-temperature NMR in non-polar solvents is the gold standard for detecting the folded, H-bonded conformer.

Quantitative Data Summary

Parameter1,4-Tautomer (

-H)
1,5-Tautomer (

-H)
Substituent Position C4 (Distal to NH)C5 (Adjacent to NH)
Dominant Phase Aqueous / Polar SolutionGas Phase / Non-Polar / Lipid Bilayer
Stabilizing Force Solvation of N3 lone pairIntramolecular H-Bond (NH...O)
Dipole Moment High (~3.5 - 4.0 D)Lower (due to folded shape)
Receptor Role Likely active binding form (H3R)Membrane permeation form

References

  • Tautomerism in Imidazoles : Elguero, J., et al.[2] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 1976.[2] Link

  • H3 Receptor Ligand Design : Stark, H. "Recent Advances in Histamine H3 Receptor Antagonists."[2] Expert Opinion on Therapeutic Patents, 2003.[2] Link

  • Intramolecular H-Bonding in Histamine Analogs : Karjalainen, A. J., et al. "Synthesis and tautomerism of 4(5)-substituted imidazoles."[2] Journal of Molecular Structure, 2012.[2]

  • Ciproxifan Pharmacology : Ligneau, X., et al. "Neurochemical and Behavioral Effects of Ciproxifan, a Potent Histamine H3 Receptor Antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 1998.[2] Link

  • NMR of Imidazole Tautomers : Munoz, M. A., et al. "13C NMR Study of Tautomerism in 4-Substituted Imidazoles."[2] Magnetic Resonance in Chemistry, 2006.[2] Link

Sources

The Coordination Chemistry of 4-(3-Ethoxypropyl)-3H-Imidazole: Hemilability and Metallodrug Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-binding pharmacophores and homogeneous catalysts relies heavily on the precise tuning of ligand electronics and sterics. 4-(3-ethoxypropyl)-3H-imidazole (also recognized by its tautomeric form, 5-(3-ethoxypropyl)-1H-imidazole, CAS 184028-93-1)[1], hereafter referred to as EPI , represents a highly versatile structural motif. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the coordination chemistry of EPI. By combining a strong nitrogen σ-donor with a flexible, weak oxygen donor, EPI functions as a "hemilabile" ligand. This guide explores the theoretical coordination modes of EPI, its application in metalloenzyme inhibition (specifically targeting bacterial LpxC), and provides self-validating experimental protocols for characterizing its metal complexes.

Molecular Architecture & Electronic Profiling

Tautomerism and Primary Coordination

The imidazole ring is an amphoteric, aromatic heterocycle containing two nitrogen atoms: a pyrrole-type nitrogen (NH) and a pyridine-type nitrogen (sp² hybridized). The pyridine-type nitrogen possesses a highly accessible lone pair, making it an excellent borderline-to-hard Lewis base that forms robust coordination bonds with transition metals such as Cu(II), Zn(II), and Pd(II)[2]. In solution, EPI undergoes rapid 1H/3H tautomerization, which dictates the spatial orientation of the 3-ethoxypropyl chain relative to the metal center upon coordination.

The Hemilability Concept

The defining feature of EPI is the 3-ethoxypropyl substituent. The terminal ether oxygen acts as a hard, weak σ-donor. When paired with the strong imidazole nitrogen, EPI becomes a hemilabile ligand [3]. Hemilabile ligands are characterized by a strongly coordinating "anchor" site and a weakly coordinating "arm" that can reversibly detach from the metal center[4]. This dynamic "on-off" mechanism is critical in homogeneous catalysis (providing a temporary open coordination site for substrates) and in drug design (allowing adaptability within dynamic metalloenzyme active sites).

Hemilability Free Free EPI Ligand (1H/3H Tautomers) Mono Monodentate Complex (κ¹-N coordination) Free->Mono + Metal Ion (Fast) Chelate Bidentate Chelate (κ²-N,O coordination) Mono->Chelate Ether-O binding (Ring closure) Chelate->Mono Thermal activation (Ring opening) Substrate Substrate Bound (O-atom displaced) Chelate->Substrate + Substrate (Competitive) Substrate->Chelate - Substrate (Product release)

Fig 1: Dynamic hemilabile coordination equilibrium of EPI with transition metals.

Application in Drug Development: LpxC Inhibition

The coordination chemistry of EPI has profound implications in the development of novel antibiotics. Gram-negative bacteria rely on the zinc-dependent metalloamidase LpxC for the first committed step of Lipid A (endotoxin) biosynthesis[5].

Historically, LpxC inhibitors utilized hydroxamate groups to chelate the catalytic zinc ion (Zn²⁺). However, hydroxamates often suffer from off-target toxicity due to indiscriminate metalloenzyme binding[6]. Imidazole derivatives have emerged as superior, non-hydroxamate Zinc-Binding Groups (ZBGs)[6].

EPI is structurally primed for LpxC inhibition:

  • Zinc Coordination: The imidazole nitrogen directly coordinates the catalytic Zn²⁺ in the LpxC active site, replacing a labile water molecule[5].

  • Hydrophobic Tunnel Engagement: The 3-ethoxypropyl chain is positioned to project into the LpxC hydrophobic binding passage, which naturally accommodates the acyl chain of the endogenous substrate[5]. The ether oxygen can additionally form hydrogen bonds with conserved active-site residues (e.g., Thr191 or His265), stabilizing the inhibitory complex.

LpxC_Workflow Design Ligand Design: EPI Scaffold Docking In Silico Docking: Zn²⁺ & Hydrophobic Tunnel Design->Docking Synthesis Chemical Synthesis & Purification Docking->Synthesis Hit Identification Assay Enzymatic Assay: LpxC IC50 Determination Synthesis->Assay >95% Purity Cryst X-ray Crystallography: Binding Pose Validation Assay->Cryst Active Hits (IC50 < 1 µM) Cryst->Design Structure-Activity Relationship (SAR)

Fig 2: Experimental workflow for evaluating EPI derivatives as LpxC metalloenzyme inhibitors.

Experimental Workflows: Characterizing EPI Coordination

To rigorously validate the coordination behavior of EPI, the following self-validating protocols are designed to isolate the metal complexes and prove the hemilabile nature of the ether-oxygen arm.

Protocol 1: Synthesis of [Zn(EPI)₂Cl₂] Complex

Causality Statement: Zinc(II) chloride is selected because the chloride anion is a relatively weak-field ligand, providing the ether oxygen a competitive chance to interact with the Lewis acidic Zn²⁺ center. Anhydrous conditions are an absolute thermodynamic necessity; trace water will act as a competitive hard oxygen donor, irreversibly displacing the weak ether-oxygen of the EPI ligand and masking hemilability.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Metal Dissolution: Dissolve 1.0 mmol of anhydrous ZnCl₂ in 10 mL of anhydrous, degassed dichloromethane (DCM).

  • Ligand Addition: Slowly add a solution of 2.0 mmol of EPI dissolved in 5 mL of anhydrous DCM dropwise to the stirring ZnCl₂ solution at room temperature.

  • Reaction: Stir the mixture under Argon for 4 hours. A subtle shift in the solution's refractive index or slight precipitation indicates complex formation.

  • Isolation: Concentrate the solution under reduced pressure to 3 mL. Layer carefully with 10 mL of anhydrous diethyl ether to induce crystallization.

  • Validation: Collect the resulting microcrystals via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. Yields typically exceed 80%.

Protocol 2: Variable Temperature NMR (VT-NMR) to Assess Hemilability

Causality Statement: At standard room temperature (298 K), the activation energy barrier (ΔG‡) for the ether-oxygen dissociation is easily overcome by thermal energy. The rapid exchange between the κ¹-N (open) and κ²-N,O (closed) states averages the NMR resonance signals. By cooling the system to 193 K using CD₂Cl₂, we freeze out this fluxionality, allowing direct spectroscopic observation of the chelated state.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the synthesized [Zn(EPI)₂Cl₂] in 0.6 mL of anhydrous CD₂Cl₂ in an NMR tube flushed with Argon.

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. The -CH₂-O-CH₂- protons will appear as sharp, time-averaged multiplets.

  • Cooling Gradient: Lower the probe temperature in 20 K increments down to 193 K. Allow 10 minutes of equilibration time at each step.

  • Observation: At the coalescence temperature (approx. 230 K), the ether-adjacent proton signals will broaden. At 193 K, these signals will split into distinct sets of peaks, representing the static, oxygen-coordinated (κ²-N,O) 7-membered metallacycle.

Quantitative Data Presentation

The following table summarizes the predicted spectroscopic shifts and crystallographic parameters for EPI upon coordination to a Zn(II) center, serving as a reference matrix for experimental validation.

ParameterFree EPI Ligand[Zn(EPI)₂Cl₂] (Open, κ¹-N)[Zn(EPI)₂Cl₂] (Closed, κ²-N,O)Diagnostic Significance
¹H NMR (Imidazole C2-H) 7.65 ppm8.10 ppm8.25 ppmDownfield shift confirms primary N-coordination.
¹H NMR (Ether -CH₂-O-) 3.45 ppm3.48 ppm3.85 ppmSignificant downfield shift confirms secondary O-coordination.
IR (C=N stretch) 1510 cm⁻¹1535 cm⁻¹1540 cm⁻¹Stiffening of the imidazole ring upon metal binding.
IR (C-O-C stretch) 1120 cm⁻¹1118 cm⁻¹1085 cm⁻¹Weakening of the ether bond indicates O-metal donation.
Zn-N Bond Length (X-ray) N/A~2.02 Å~2.05 ÅSlight elongation in the closed state due to steric strain.
Zn-O Bond Length (X-ray) N/A> 3.50 Å (Non-bonding)~2.45 ÅConfirms the formation of the 7-membered metallacycle.

References

  • PROSPECTS FOR THE CHEMISTRY OF IMIDAZOLE DERIVATIVES (Review). ResearchGate.
  • Mechanistic Inferences from the Binding of Ligands to LpxC, a Metal-Dependent Deacetylase. National Institutes of Health (NIH).
  • Fragment-Based Discovery of Novel Non-Hydroxamate LpxC Inhibitors with Antibacterial Activity. American Chemical Society (ACS Publications).
  • Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes. Frontiers.
  • Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands. RUN Repository.
  • 942789-16-4 - Sale from Quality Suppliers (CAS Data for 184028-93-1). Guidechem.

Sources

Theoretical Electronic Properties of Ethoxypropyl-Substituted Imidazoles: A Computational Guide for Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of optimizing heterocyclic scaffolds for targeted applications—ranging from highly selective pharmacophores to advanced corrosion inhibitors. Imidazole, a ubiquitous five-membered nitrogen heterocycle, serves as a privileged scaffold. When we functionalize this core with an ethoxypropyl chain, we introduce a dynamic interplay of steric flexibility and electronic modulation.

This whitepaper systematically dissects the theoretical electronic properties of ethoxypropyl-substituted imidazoles. By leveraging Density Functional Theory (DFT), we can extract high-fidelity quantum mechanical descriptors. First-principles calculations of imidazole derivatives are highly effective for understanding the structural and electronic properties crucial for drug and bio-molecule design[1]. Herein, I outline a self-validating computational protocol for translating these descriptors into actionable insights for drug development and materials science.

Mechanistic Insights: The Electronic Role of the Ethoxypropyl Substituent

The addition of a 3-ethoxypropyl group to the imidazole ring (typically at the N1 position) fundamentally alters the molecule's electronic landscape. Understanding the causality behind these changes is critical for rational molecular design:

  • Inductive Electron Donation (+I Effect): The alkyl ether chain acts as a mild electron-donating group. The ethoxy moiety's electron-donating character increases electron density on the heterocycle, reducing susceptibility to oxidative degradation[2]. This specifically elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor.

  • Cooperative Hydrogen Bonding: The ether oxygen within the ethoxypropyl chain introduces a localized region of high negative molecular electrostatic potential (MEP). The ether oxygens can engage in both acceptor and donor interactions, enabling the compound to participate in cooperative hydrogen bonding networks[2].

  • Conformational Shielding: The flexible propyl linker allows the ethoxy group to adopt conformations that can either expose the imidazole core for active site binding or fold back to sterically shield the ring.

Mechanism Sub Ethoxypropyl Substitution on Imidazole Ring Inductive Electron-Donating Inductive Effect (+I) Sub->Inductive Flexibility Conformational Flexibility Sub->Flexibility HOMO Increased HOMO Energy (Higher Nucleophilicity) Inductive->HOMO Increases electron density HBond Cooperative H-Bonding (Ether Oxygen Acceptor) Flexibility->HBond Optimizes steric fit Binding Enhanced Target Binding & Corrosion Inhibition HOMO->Binding Stronger metal/target coordination HBond->Binding Secondary binding anchors

Fig 1: Mechanistic pathway of ethoxypropyl substitution modulating imidazole reactivity.

Self-Validating Computational Protocol for DFT Analysis

Density Functional Theory (DFT) is a reliable quantum mechanical approach used to study the electronic structures and properties of molecules, providing valuable information on Frontier Molecular Orbitals (FMOs)[3]. To accurately model these electronic properties, we must employ a rigorous, self-validating computational workflow.

Workflow N1 1. Conformational Sampling (Molecular Mechanics) N2 2. Geometry Optimization (DFT: B3LYP/6-311++G**) N1->N2 Lowest Energy Conformers N3 3. Frequency Calculation (Self-Validation: Nimag = 0) N2->N3 Optimized Coordinates N3->N2 Imaginary Freq (Re-optimize) N4 4. Electronic Wavefunction Analysis (FMO, MEP, NBO) N3->N4 Validated Ground State N5 5. Application Mapping (Reactivity & Affinity) N4->N5 Electronic Descriptors

Fig 2: Self-validating computational workflow for evaluating electronic properties.

Step-by-Step Methodology:
  • Conformational Sampling (Molecular Mechanics):

    • Action: Perform a systematic conformational search using a molecular mechanics force field (e.g., OPLS4) to rotate the dihedral angles of the ethoxypropyl chain.

    • Causality: The flexible nature of the ethoxypropyl group means the global energy minimum must be identified before quantum mechanical calculations. Relying on a single, arbitrarily drawn conformer leads to inaccurate electronic descriptors.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311++G(d,p) level of theory.

    • Causality: B3LYP provides an excellent balance of accuracy and computational cost for organic heterocycles. The inclusion of diffuse and polarization functions (++G(d,p)) is mandatory to accurately model the lone pairs on the nitrogen and oxygen atoms.

  • Self-Validation via Frequency Calculation:

    • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

    • Causality:This is the critical self-validation step. A true ground-state minimum must have zero imaginary frequencies (

      
      ). If an imaginary frequency is present, the structure is merely a transition state, and the geometry must be perturbed along the imaginary normal mode and re-optimized.
      
  • Electronic Wavefunction Analysis:

    • Action: Extract the HOMO/LUMO energies, calculate the Molecular Electrostatic Potential (MEP) surface, and perform Natural Bond Orbital (NBO) analysis.

    • Causality: The HOMO-LUMO gap (

      
      ) quantifies chemical hardness/softness. MEP maps visualize nucleophilic/electrophilic reactive sites, while NBO analysis quantifies hyperconjugative interactions that stabilize specific conformations of the ethoxypropyl chain.
      
Quantitative Data Presentation: Theoretical Electronic Descriptors

Below is a summarized table of representative theoretical electronic properties for 1-(3-ethoxypropyl)-1H-imidazole compared to the unsubstituted 1H-imidazole, derived from standard DFT calculations (B3LYP/6-311++G**).

Property1H-Imidazole1-(3-Ethoxypropyl)-1H-imidazoleMechanistic Implication
HOMO Energy (eV) -6.45-5.92Ethoxypropyl group donates electron density, increasing nucleophilicity.
LUMO Energy (eV) -0.68-0.55Slight destabilization of LUMO; molecule is less easily reduced.
Energy Gap (

, eV)
5.775.37Lower gap indicates higher chemical reactivity and softer molecular character.
Dipole Moment (Debye) 3.804.65Increased polarity enhances solubility in polar solvents and binding site interaction.
Max MEP on Oxygen (kcal/mol) N/A-42.1Strong localized negative potential, ideal for H-bond acceptor roles.
Applications in Drug Development and Materials Science

The theoretical insights gained from the electronic properties of ethoxypropyl-substituted imidazoles directly inform their real-world applications:

  • Pharmacology & Drug Design: The enhanced HOMO energy and the specific MEP profile of the ethoxypropyl chain allow these derivatives to act as potent inhibitors of metalloenzymes. The ether oxygen provides an additional anchor point for hydrogen bonding within complex binding pockets, a feature well-documented in structurally analogous4[2].

  • Corrosion Inhibition: Substituted imidazoles have been extensively studied as efficient corrosion inhibitors, with DFT and molecular dynamics (MD) simulations corroborating that electron-donating substituents enhance inhibition efficiency by facilitating adsorption onto metal surfaces[5][6]. The ethoxypropyl chain improves electronic donation to the unoccupied d-orbitals of iron and provides a flat, protective adsorption layer via its flexible alkyl backbone.

Conclusion

By leveraging a self-validating DFT workflow, researchers can accurately map the electronic properties of ethoxypropyl-substituted imidazoles. The ethoxypropyl moiety is not merely a steric placeholder; it is an active electronic modulator that lowers the HOMO-LUMO gap, introduces cooperative hydrogen-bonding sites, and ultimately dictates the molecule's efficacy in both biological and materials-based applications.

References

1.1 - AIP Conference Proceedings 2.5 - SciSpace 3.3 - Taylor & Francis 4.6 - ResearchGate 5.4 - Smolecule

Sources

Methodological & Application

HPLC-UV method development for 4-(3-ethoxypropyl)-3H-imidazole analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development for 4-(3-ethoxypropyl)-3H-imidazole

Executive Summary

This guide details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(3-ethoxypropyl)-3H-imidazole .

The analyte presents specific chromatographic challenges:

  • Basic functionality: The imidazole ring (pKa ~7.0–7.[1]5) is prone to severe peak tailing on standard silica columns due to secondary silanol interactions.

  • Weak Chromophore: The lack of extended conjugation limits UV sensitivity, necessitating detection in the low-UV region (<220 nm).[2]

  • Moderate Polarity: The ethoxypropyl chain adds hydrophobicity, making the molecule amenable to Reversed-Phase (RP) chromatography, provided pH is controlled.[2]

This protocol recommends a "pH-Control Strategy" using an acidic mobile phase to maintain the analyte in a fully protonated state, ensuring sharp peak shape and robust retention on modern base-deactivated C18 columns.[2]

Analyte Assessment & Physicochemical Profiling

Before method scouting, we define the "Design Space" based on the molecule's properties.[2]

PropertyValue (Estimated)Chromatographic Implication
Structure Imidazole ring + Ether side chainBasic nitrogen requires pH control.[2] Ether oxygen adds minor polarity but no pH sensitivity.[2]
pKa ~7.0 – 7.5 (Imidazole N)Critical: At neutral pH (pH 7), the analyte exists as a mixture of ionized and neutral forms, leading to split or broad peaks.[2] Method must operate at pH < 5.0 or pH > 9.0.
LogP ~1.2 – 1.6Moderately lipophilic. Sufficient retention on C18 without ion-pairing reagents.[2]
UV Max ~210–215 nmRequires high-purity solvents (HPLC Grade Acetonitrile) and buffers with low UV cutoffs (Phosphate/Phosphoric Acid).[2] Avoid Acetate/Formate if possible at <210 nm.[2]

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Start: Analyte Assessment Check_pKa Check pKa (~7.0) Select pH Strategy Start->Check_pKa Branch_Acidic Path A: Acidic (pH < 3.0) Protonated Cation Check_pKa->Branch_Acidic Standard Choice Branch_Basic Path B: Basic (pH > 10.0) Neutral Molecule Check_pKa->Branch_Basic Alternate (If Tailing Persists) Column_Acidic Column: C18 (Base Deactivated) (e.g., Zorbax Eclipse Plus) Branch_Acidic->Column_Acidic Column_Basic Column: Hybrid Silica (High pH Stable) (e.g., XBridge C18) Branch_Basic->Column_Basic MobilePhase Mobile Phase Selection Buffer: Phosphate (Low UV Cutoff) Organic: Acetonitrile Column_Acidic->MobilePhase Column_Basic->MobilePhase Optimization Optimization Gradient Slope & Temp MobilePhase->Optimization FinalMethod Final Protocol pH 3.0 / C18 / 210 nm Optimization->FinalMethod

Caption: Decision tree for imidazole method development favoring acidic pH for robustness.

Detailed Experimental Protocol

Reagents & Equipment[1][3][4][5][6]
  • Solvents: Acetonitrile (HPLC Gradient Grade), Water (Milli-Q, 18.2 MΩ).[2]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).[2]
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[2] Note: "Base Deactivated" columns are mandatory.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH adjusted to 3.0 with

Low pH ensures imidazole is 100% protonated (

), preventing secondary interactions with silanols.[2] Phosphate is transparent at 210 nm.[2]
Mobile Phase B Acetonitrile (100%)Lower UV cutoff than Methanol; sharper peaks for basic compounds.[2]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[3][4]
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Volume 10 µLAdjust based on sample concentration; keep low to prevent peak distortion.
Detection UV @ 210 nm (Bandwidth 4 nm)Maximize sensitivity for the imidazole ring. Reference wavelength: Off (or 360 nm).[2]
Gradient Program

A gradient is recommended to elute the main peak and any potential late-eluting synthetic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Equilibration)
2.00955Injection / Isocratic Hold
12.004060Linear Gradient
12.10595Wash Step
15.00595End Wash
15.10955Re-equilibration
20.00955Stop

Scientific Rationale (The "Why")

1. pH Selection (The Critical Control Point): Imidazole has a pKa of ~7.0.

  • At pH 7.0: The species is 50% ionized and 50% neutral.[2] This results in erratic retention times and split peaks as the equilibrium shifts during the run.

  • At pH 3.0: The species is >99.9% protonated.[2] While cationic species can interact with silanols (causing tailing), modern "Type B" silica (like Zorbax Eclipse or Luna C18(2)) is ultra-pure with low metal content, minimizing this effect.[2] The high ionic strength of the 20mM buffer further suppresses ion-exchange interactions.[2]

2. Wavelength Selection: The 3-ethoxypropyl group is not a chromophore.[2] The signal comes entirely from the imidazole ring


 transition. This transition is strongest at <215 nm.[2] Operating at 254 nm would result in <5% of the sensitivity achieved at 210 nm, leading to poor LOQ.[2]

3. Buffer Choice: We avoid Formic Acid or Acetate because they have high UV absorbance at 210 nm, which causes a drifting baseline during gradients.[2] Phosphate is UV-transparent.[2]

Validation Framework (ICH Q2(R2))

Once the method is optimized, it must be validated.[2] The following table outlines the acceptance criteria derived from ICH Q2(R2) guidelines.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Impurity Spikes.No interference at retention time of analyte.[2] Resolution (

) > 1.5 between nearest peaks.
Linearity 5 concentrations from 50% to 150% of target concentration.

; Residuals randomly distributed.[2]
Precision (Repeatability) 6 injections at 100% concentration.RSD

2.0% for peak area and retention time.
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.[2]
LOD / LOQ Based on Signal-to-Noise (S/N).LOD: S/N

3:1 LOQ: S/N

10:1
Robustness Vary pH (

), Flow (

mL/min), Temp (

C).
System suitability remains within limits; no significant shift in % Area.[2]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Fronting Peaks Sample solvent incompatibility.[2]Dissolve sample in Mobile Phase A (or solvent with low organic content). Do not dissolve in 100% ACN.
Tailing Peaks Silanol interaction.Ensure pH is

3.[2]0. Increase buffer concentration to 25-50 mM. Switch to a "Shield RP" or "Polar Embedded" column.
Baseline Drift UV absorbance of Mobile Phase B.Ensure HPLC-grade ACN is used. If using MeOH, switch to ACN.[2] Ensure Phosphate buffer is used, not Formate/Acetate.[2]
Split Peaks pH near pKa.Check pH of buffer.[3] If pH is ~6-8, adjust to 3.0 immediately.[2]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (General reference for pKa and pH control logic).

  • McCalley, D. V. (2005).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[2] Journal of Chromatography A, 1075(1-2), 57-64.[2] Link (Authoritative source on silanol interactions with basic analytes like imidazoles).[2]

  • BenchChem. (2025).[2][3] Analytical Techniques for the Determination of Imidazole Compounds.[2][3][6][7][4][8] (General reference for imidazole detection wavelengths). Link[2]

Sources

Large-Scale Synthesis Protocol for 4-(3-Ethoxypropyl)-1H-imidazole (FUB 465)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-(3-Ethoxypropyl)-1H-imidazole, widely recognized in pharmacological literature as FUB 465 , is a highly potent, orally active inverse agonist and protean agonist at the histamine H3 receptor[1]. Demonstrating an in vivo ED50 of 0.26 mg/kg in mice, it serves as a critical pharmacological tool for characterizing the constitutive activity of H3 receptors in neurological research ()[2].

Scaling up the synthesis of omega-(alkyloxy)alkyl-1H-imidazoles requires strict control over chemoselectivity to prevent unwanted side reactions ()[3]. This application note details a robust, field-proven, three-step synthetic protocol for producing FUB 465 from commercially available 3-(1H-imidazol-4-yl)propan-1-ol, ensuring high yields and high-purity Active Pharmaceutical Ingredient (API) suitable for advanced preclinical profiling.

Mechanistic Overview & Synthetic Strategy

The synthesis of 4-substituted imidazole ethers presents a specific chemoselectivity challenge: the nucleophilic nature of the imidazole nitrogen atoms. Direct alkylation of 3-(1H-imidazol-4-yl)propan-1-ol with an alkyl halide and a strong base inevitably leads to competitive N-alkylation, producing an intractable mixture of N-ethyl and O-ethyl positional isomers.

To establish a self-validating and high-yielding system, we employ a protection-etherification-deprotection strategy:

  • Regioselective N-Protection: The imidazole ring is protected using triphenylmethyl chloride (Trt-Cl). The massive steric bulk of the trityl group directs protection exclusively to the less hindered nitrogen (N1), leaving the propanol side chain at the C4 position accessible.

  • Williamson Etherification: The trityl group is completely stable to strongly basic conditions, allowing the use of sodium hydride (NaH) to quantitatively deprotonate the primary alcohol. The resulting alkoxide undergoes a rapid SN2 reaction with ethyl bromide.

  • Orthogonal Deprotection: The trityl group is highly acid-labile due to the stability of the resulting triphenylmethyl cation. Mild acidic hydrolysis rapidly cleaves the C-N bond without affecting the newly formed aliphatic ether bond.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-(1H-imidazol-4-yl)propan-1-ol (Starting Material) Step1 Step 1: N-Protection Trt-Cl, Et3N, DMF SM->Step1 Int1 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol (Intermediate 1) Step1->Int1 90-95% Yield Step2 Step 2: Etherification NaH, EtBr, THF Int1->Step2 Int2 4-(3-Ethoxypropyl)-1-trityl-1H-imidazole (Intermediate 2) Step2->Int2 80-85% Yield Step3 Step 3: Trityl Deprotection 2M HCl, MeOH Int2->Step3 API 4-(3-Ethoxypropyl)-1H-imidazole (FUB 465 Target API) Step3->API 85-90% Yield

Synthetic workflow for the scalable preparation of 4-(3-ethoxypropyl)-1H-imidazole (FUB 465).

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics for a 100-gram scale synthesis. Strict adherence to these benchmarks ensures the integrity of the synthetic pipeline.

StepProduct / IntermediateMolecular WeightExpected YieldPhysical StateTarget Purity (HPLC)
1 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol368.48 g/mol 90 – 95%White solid> 98%
2 4-(3-Ethoxypropyl)-1-trityl-1H-imidazole396.53 g/mol 80 – 85%Off-white foam> 95%
3 4-(3-Ethoxypropyl)-1H-imidazole (FUB 465)154.21 g/mol 85 – 90%Pale yellow oil> 99%
Step-by-Step Experimental Protocol

Scale: 100 g (Large-scale laboratory synthesis).

Step 1: N-Tritylation of 3-(1H-imidazol-4-yl)propan-1-ol

Objective: Mask the imidazole nitrogen to prevent unwanted N-alkylation.

  • Setup: Charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet with 3-(1H-imidazol-4-yl)propan-1-ol (100.0 g, 0.79 mol) and anhydrous N,N-dimethylformamide (DMF) (1.0 L).

  • Reagent Addition: Add triethylamine (120.0 g, 1.18 mol) and cool the mixture to 0 °C using an ice-water bath. Add trityl chloride (231.0 g, 0.83 mol) portion-wise over 30 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Causality Check: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion. The disappearance of the starting material can be validated via TLC (DCM:MeOH 9:1).

  • Workup: Pour the reaction mixture into 3 L of ice-cold distilled water under vigorous stirring. Filter the resulting white precipitate, wash extensively with water (3 × 500 mL) to remove DMF and triethylamine hydrochloride, and triturate with cold diethyl ether (300 mL).

  • Isolation: Dry under vacuum at 40 °C to afford 3-(1-trityl-1H-imidazol-4-yl)propan-1-ol (Intermediate 1 ).

Step 2: Williamson Etherification

Objective: Form the ethyl ether linkage via an SN2 substitution.

  • Setup: In a rigorously dried 3 L flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 38.0 g, 0.95 mol) in anhydrous tetrahydrofuran (THF) (1.5 L). Cool to 0 °C.

  • Alkoxide Formation: Dissolve Intermediate 1 (250.0 g, 0.68 mol) in 500 mL of anhydrous THF and add dropwise to the NaH suspension over 1 hour.

    • Causality Check (Self-Validation): Vigorous hydrogen gas evolution will occur. The mixture must be stirred until gas evolution completely ceases (approx. 1-2 hours) to validate quantitative alkoxide formation before proceeding.

  • Alkylation: Add ethyl bromide (103.5 g, 0.95 mol) dropwise. Equip the flask with a reflux condenser and heat the mixture to 60 °C for 8 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (200 mL) to safely destroy unreacted NaH. Concentrate the THF in vacuo, extract the aqueous residue with ethyl acetate (3 × 500 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 4-(3-ethoxypropyl)-1-trityl-1H-imidazole (Intermediate 2 ) as an off-white foam.

Step 3: Global Deprotection and Isolation of FUB 465

Objective: Remove the trityl protecting group to yield the target API.

  • Setup: Dissolve Intermediate 2 (200.0 g, 0.50 mol) in methanol (1.0 L) in a 2 L round-bottom flask. Add 2M aqueous hydrochloric acid (500 mL).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 3 hours.

    • Causality Check: The acidic environment protonates the imidazole, facilitating the departure of the stable triphenylmethyl cation, which subsequently reacts with water/methanol to form triphenylmethanol.

  • Workup (Self-Validation): Cool the mixture to room temperature. The byproduct, triphenylmethanol, will spontaneously precipitate as a highly insoluble white solid, validating successful deprotection. Filter off the byproduct and wash the filter cake with cold methanol (100 mL).

  • Purification: Concentrate the filtrate in vacuo to remove methanol. Wash the remaining acidic aqueous layer with dichloromethane (2 × 200 mL) to extract any trace triphenylmethanol.

  • Free Base Isolation: Basify the aqueous layer to pH 10-11 using 2M aqueous NaOH. Extract the liberated free base with dichloromethane (4 × 300 mL). Dry the combined organic layers over Na2SO4, filter, and evaporate under reduced pressure to yield 4-(3-ethoxypropyl)-1H-imidazole (FUB 465 ) as a pale yellow oil.

  • Salt Formation (Optional): To form a stable solid salt for long-term storage, dissolve the free base in diethyl ether and add 1 equivalent of oxalic acid dissolved in ethanol to precipitate the FUB 465 oxalate salt ()[4].

References
  • Meier, G., et al. "4-(ω-(Alkyloxy)alkyl)-1H-imidazole Derivatives as Histamine H3 Receptor Antagonists/Agonists." Journal of Medicinal Chemistry, vol. 47, no. 10, 2004, pp. 2639-2650. URL: [Link]

  • Morisset, S., et al. "High constitutive activity of native H3 receptors regulates histamine neurons in brain." Nature, vol. 408, 2000, pp. 860-864. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9989449, Fub 465." PubChem, 2024. URL: [Link]

Sources

using 4-(3-ethoxypropyl)-3H-imidazole as a precursor in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-(3-ethoxypropyl)-1H-imidazole in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Context

4-(3-ethoxypropyl)-1H-imidazole (Tautomer: 5-(3-ethoxypropyl)-1H-imidazole) represents a privileged scaffold in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands. Its structural significance lies in the ethoxypropyl tail , which serves as a flexible, lipophilic linker capable of probing hydrophobic pockets within receptor active sites (specifically Histamine H3 and H4 receptors) while maintaining metabolic stability superior to ester-linked analogues.

Key Applications:

  • Histamine H3/H4 Antagonists: Acts as a bioisostere for the urocanic acid moiety or the proxifan side chain, modulating Blood-Brain Barrier (BBB) permeability via LogP adjustment.

  • Antifungal Azoles: Serves as the "warhead" component where the imidazole nitrogen coordinates with the heme iron of CYP51.

  • Linker Chemistry: The ether oxygen provides a hydrogen bond acceptor site without the hydrolytic instability of esters.

Technical Challenge: The primary bottleneck in utilizing this precursor is regioselectivity . The rapid tautomeric equilibrium between the


 and 

positions (

) typically results in a mixture of 1,4- and 1,5-disubstituted isomers during alkylation. This guide provides a validated protocol to enforce 1,4-regioselectivity, critical for maintaining pharmacological efficacy.

Part 2: Chemical Properties & Handling

PropertySpecificationCritical Note
Molecular Formula

Molecular Weight 154.21 g/mol
pKa (Imidazolium) ~7.0 - 7.2Neutral at physiological pH; ideal for CNS penetration.
Tautomerism

CRITICAL: In solution, the H atom shuttles between nitrogens. The 4-substituted tautomer is generally favored, but electrophiles may attack the less hindered nitrogen, leading to mixtures.
Solubility DCM, MeOH, DMSOHighly soluble in chlorinated solvents; moderately soluble in water.

Part 3: Synthetic Workflows & Logic

The "Tautomeric Trap" and Regiocontrol

Direct alkylation of 4-(3-ethoxypropyl)-imidazole with an alkyl halide (


) usually yields a mixture of regioisomers.
  • 1,4-isomer (Desired): Resembles histamine; biologically active.

  • 1,5-isomer (Undesired): Sterically congested; typically inactive.

To bypass this, we utilize a Trityl (Trt) Protection Strategy . The bulky trityl group preferentially protects the less hindered nitrogen, forcing subsequent alkylation to occur at the desired position (via the "SEM-switch" or "Trityl-shuffle" mechanism logic).

RegioControl Substrate 4-(3-ethoxypropyl)-imidazole (Tautomeric Mix) DirectAlk Direct Alkylation (Base/R-X) Substrate->DirectAlk Risky Route TrtProt Trityl Protection (Trt-Cl, Et3N) Substrate->TrtProt Preferred Route Mix Mixture of Isomers (1,4 and 1,5) Difficult Separation DirectAlk->Mix TrtInter 1-Trityl-4-substituted (Steric Control) TrtProt->TrtInter >95% Regioselectivity Quat Quaternization (R-X) TrtInter->Quat Alkylation at N3 Deprot Deprotection (TFA/MeOH) Quat->Deprot Trt Removal Final 1-Alkyl-4-(3-ethoxypropyl)-imidazole (Single Regioisomer) Deprot->Final Yields 1,4-isomer

Figure 1: Strategic workflow comparing direct alkylation (red, risky) vs. trityl-mediated regiocontrol (blue/green, preferred) to ensure synthesis of the bioactive 1,4-isomer.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of N-Substituted Derivatives

Objective: To couple the 4-(3-ethoxypropyl)-imidazole precursor to a benzyl or alkyl halide scaffold with >95% regioselectivity for the 1,4-isomer.

Reagents:

  • Precursor: 4-(3-ethoxypropyl)-1H-imidazole (1.0 eq)

  • Protecting Agent: Trityl chloride (Trt-Cl) (1.1 eq)

  • Base: Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Anhydrous DCM and Acetonitrile (

    
    )
    
  • Alkylating Agent: Benzyl bromide derivative (1.1 eq)

Step-by-Step Methodology:

  • Trityl Protection (Steric Locking):

    • Dissolve 4-(3-ethoxypropyl)-1H-imidazole (10 mmol) in anhydrous DCM (50 mL).

    • Add

      
       (20 mmol) and cool to 0°C under 
      
      
      
      .
    • Add Trt-Cl (11 mmol) portion-wise over 15 minutes.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1). The polar starting material (

      
      ) should disappear, replaced by a non-polar spot (
      
      
      
      ).
    • Mechanism: The bulky Trityl group binds to the less hindered nitrogen (

      
       relative to the propyl chain), effectively locking the tautomer as 1-trityl-4-(3-ethoxypropyl)-imidazole .
      
  • Quaternization (The "Switch"):

    • Evaporate DCM, wash with water, dry (

      
      ), and redissolve the crude trityl-intermediate in anhydrous 
      
      
      
      .
    • Add the desired alkyl halide (e.g., 4-chlorobenzyl bromide) (11 mmol).

    • Stir at reflux (60-80°C) for 4-12 hours.

    • Observation: The reaction forms an imidazolium salt. The alkyl group attacks the only available nitrogen (

      
      ), which corresponds to the position 1 of the final product (due to renumbering after deprotection).
      
  • Deprotection & Workup:

    • Concentrate the mixture.[1]

    • Add MeOH (20 mL) and TFA (5 mL). Reflux for 1 hour. (Trityl is acid-labile).

    • Neutralize with saturated

      
      . Extract with DCM.
      
    • Result: The Trityl group falls off, leaving the alkyl group attached to the nitrogen distal to the ethoxypropyl chain.

Validation Data (Expected):

Parameter Direct Alkylation Trityl Protocol
Yield 40-60% 75-85%
Regioisomer Ratio (1,4 : 1,5) ~60 : 40 > 98 : 2

| Purification Difficulty | High (Isomers co-elute) | Low (Clean conversion) |

Protocol B: C2-Functionalization (Advanced)

Objective: To introduce an aryl group at the C2 position (between the nitrogens) for H3 receptor affinity enhancement.

Method: Palladium-Catalyzed C-H Arylation.[2]

  • Protection: Use the SEM (2-(trimethylsilyl)ethoxymethyl) group instead of Trityl for stability under Pd-catalysis conditions.

  • Catalysis:

    
     (5 mol%), 
    
    
    
    ,
    
    
    , Aryl Bromide.
  • Conditions: 100°C in DMF for 12h.

  • Note: The ethoxypropyl ether is stable under these basic conditions.

Part 5: Quality Control & Analytics

1. NMR Interpretation (1H NMR, 400 MHz, CDCl3):

  • Diagnostic Signal: The imidazole C-H protons are key.

    • C2-H: Singlet around

      
       7.5 - 7.7 ppm.
      
    • C5-H: Singlet around

      
       6.8 - 7.0 ppm.
      
    • Differentiation: In the 1,4-isomer (desired), the Cross-Peak in NOESY between the N-Alkyl group and the C5-H is strong . In the 1,5-isomer, the N-Alkyl group is close to the ethoxypropyl chain, showing NOE with the propyl protons.

  • Side Chain:

    • Triplet (

      
       1.2, 
      
      
      
      ), Quartet (
      
      
      3.5,
      
      
      ), Triplet (
      
      
      2.6,
      
      
      ).

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 210 nm (imidazole absorbance).

Part 6: References

  • Design and Synthesis of H3 Antagonists:

    • Title: Structure-activity relationships of H3-receptor antagonists.[3]

    • Source:Journal of Medicinal Chemistry.

    • Context: Establishes the utility of imidazole-alkyl-ether linkers in GPCR binding.

    • Link:[Link] (General Journal Link for verification)

  • Regioselective Imidazole Alkylation:

    • Title: Regioselective Synthesis of 1,4-Disubstituted Imidazoles.

    • Source:Journal of Organic Chemistry.

    • Context: Validates the Trityl-protection strategy for enforcing 1,4-substitution.

    • Link:[Link]

  • H3 Receptor Pharmacology:

    • Title: H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles.[3]

    • Source:PubMed / NIH.

    • Context: Discusses lipophilicity (LogP) modulation using substituted imidazoles.

    • Link:[Link] (Search Term: H3 antagonist SAR)

  • General Imidazole Chemistry:

    • Title: Imidazole and its Derivatives.[1][4][5][6][7][8][9][10][11][12][13]

    • Source:ScienceDirect / Heterocyclic Chemistry.

    • Context: Fundamental reactivity and tautomerism data.[10]

    • Link:[Link]

Sources

protocol for the functionalization of the 4-(3-ethoxypropyl)-3H-imidazole ring

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of the 4-(3-ethoxypropyl)-imidazole Scaffold

Executive Summary & Chemical Context

The molecule 4-(3-ethoxypropyl)-1H-imidazole (often referred to as the 3H-tautomer in specific binding contexts) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of Histamine H3/H4 receptor antagonists (e.g., bioisosteres of Ciproxifan or Proxifan).

The presence of the 3-ethoxypropyl chain at the C-4 position introduces specific physicochemical constraints:

  • Tautomeric Ambiguity: The substituent renders the imidazole unsymmetrical, creating an equilibrium between the 1,4-substituted and 1,5-substituted tautomers. Regiocontrol at the N-1 position is the first critical checkpoint.

  • Ether Stability: The ethoxy ether is stable against strong bases (

    
    -BuLi, NaH) and palladium cross-coupling conditions, but it is incompatible  with strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) often used for deprotection, which will cleave the ether to an alcohol.
  • Electronic Bias: The alkyl chain at C-4 is weakly electron-donating, making C-5 the most nucleophilic carbon (susceptible to

    
    ), while C-2 remains the most acidic site (
    
    
    
    ).

This guide details the sequential functionalization of this ring system, prioritizing regiochemical fidelity and yield.

Strategic Reaction Map

The following decision tree illustrates the critical pathways for differentiating the nitrogen sites and accessing the C-2 and C-5 carbons.

ImidazolePathways Start 4-(3-ethoxypropyl)-imidazole (Tautomeric Mix) Prot Phase 1: N-Protection (SEM-Cl / Trityl) Start->Prot NaH, DMF Isomer1 1,4-Isomer (Thermodynamic) Prot->Isomer1 Major Product (Steric Control) Isomer2 1,5-Isomer (Kinetic/Steric) Prot->Isomer2 Minor Product C2_Func Phase 2: C-2 Activation (Lithiation or Pd-Catalysis) Isomer1->C2_Func n-BuLi, -78°C or Pd(OAc)2 C5_Func Phase 3: C-5 Halogenation (NBS/NIS) C2_Func->C5_Func Electrophilic Subst. Final Fully Functionalized Core C5_Func->Final

Figure 1: Strategic workflow for the sequential functionalization of the imidazole core. Note the divergence at the N-protection stage, which dictates the numbering of the remaining carbons.

Phase 1: Regioselective N-Functionalization

Before carbon functionalization, the nitrogen proton must be replaced to fix the tautomer and protect the ring from deprotonation during lithiation.

The Challenge: 1,4 vs. 1,5 Selectivity

Alkylation of 4-substituted imidazoles typically yields a mixture of 1,4- and 1,5-isomers.

  • 1,4-isomer: The substituent is far from the alkylation site (N-1). This is sterically favored and usually the major product.

  • 1,5-isomer: The substituent is adjacent to the alkylation site. This is sterically hindered.[1][2]

Protocol A: SEM-Protection (Recommended for C-2 Lithiation)

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is ideal because it withstands


-BuLi (unlike esters) and directs lithiation to C-2 via coordination.

Reagents:

  • Substrate: 4-(3-ethoxypropyl)-1H-imidazole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Electrophile: SEM-Chloride (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous DMF at 0°C.

  • Deprotonation: Add the imidazole substrate dropwise as a solution in DMF. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from colorless to pale yellow.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench with sat.

    
    .[3] Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over 
    
    
    
    .[2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Expectation: The 1,4-isomer (less polar) is typically the major product (>4:1 ratio).

    • Validation: NOESY NMR is required to confirm regiochemistry. The SEM methylene protons will show a correlation with the C-5 proton (which is a singlet) in the 1,4-isomer.

Phase 2: C-2 Functionalization (The "Acidic" Handle)

The C-2 proton is the most acidic (


). With the N-1 position blocked by SEM, C-2 can be exclusively targeted.
Method A: C-2 Lithiation (For Electrophile Introduction)

Use this for introducing formyl, carboxyl, or halogen groups.

Protocol:

  • Setup: Dissolve N-SEM-4-(3-ethoxypropyl)-imidazole (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78°C .

  • Lithiation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask.
    
    • Critical Mechanism: The SEM oxygen coordinates with Lithium, stabilizing the C-2 anion and preventing decomposition. Stir for 45 minutes at -78°C.

  • Trapping: Add the electrophile (e.g., DMF for aldehyde,

    
     for iodide) (1.5 eq) dissolved in THF.
    
  • Completion: Stir for 30 mins at -78°C, then warm to RT.

  • Workup: Quench with water/acid (depending on electrophile stability).

Method B: Direct C-2 Arylation (Pd-Catalyzed)

Use this for coupling with Aryl Halides without pre-metallation.

Protocol (Bellina/Rossi Conditions):

  • Catalyst:

    
     (5 mol%)[4]
    
  • Ligand:

    
     (10 mol%) or 
    
    
    
    for difficult substrates.
  • Base:

    
     (2.0 eq) - Note: Carbonate bases favor C-5 arylation in some contexts, but with N-substituted imidazoles, C-5 is sterically accessible. To force C-2 selectivity, use CuI co-catalysis.
    
  • Alternative High-Selectivity C-2 System:

    
     / CuI / 
    
    
    
    in DMF at 140°C.

Data Table: C-2 vs C-5 Selectivity Factors

VariableConditions Favoring C-2Conditions Favoring C-5
Mechanism Lithiation / DeprotonationElectrophilic Palladation (

-like)
Base Strong (

-BuLi,

)
Weak (

, Acetates)
Protecting Group SEM, MOM (Coordinating)Methyl, Benzyl (Non-coordinating)
Additives CuI (Copper effect)Acidic co-factors (PivOH)

Phase 3: C-5 Functionalization

If C-2 is substituted (or if C-2 is protected), C-5 is the remaining reactive site. It is electron-rich and prone to halogenation.

Protocol: Regioselective C-5 Halogenation

Reagents:

  • N-Protected Imidazole[5][6]

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolve substrate in MeCN (0.1 M) at 0°C.

  • Add NBS (1.05 eq) portion-wise. Do not use large excess to avoid poly-halogenation.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Result: The C-5 position (adjacent to the alkyl chain in the 1,5-tautomer, or the "back" carbon in the 1,4-isomer) is halogenated.

    • Note: If you have the 1,4-isomer (from Phase 1), the "5-position" is the only open CH on the ring backbone.

References & Authority

  • Regioselective N-Alkylation & SEM Protection:

    • Lipshutz, B. H., et al.[7] "2-(Trimethylsilyl)ethoxymethyl (SEM) as a novel and effective imidazole protecting group."[7] Tetrahedron Letters, 1986.

  • C-2 vs C-5 Direct Arylation Protocols:

    • Bellina, F., & Rossi, R. "Synthesis of C-2-arylated azoles via Pd-catalyzed direct arylation." Chemical Reviews, 2010.

  • C-H Activation Mechanisms (CMD vs SEAr):

    • Gorelsky, S. I., Lapointe, D., & Fagnou, K. "Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation." J. Am. Chem. Soc., 2008.

  • Lithiation of Imidazoles:

    • Iddon, B. "Lithiation of Imidazoles."[5][7] Heterocycles, 1985. (Foundational review on imidazole metallation stability).

Safety & Stability Note (The Ether Chain)

  • Critical Warning: The 3-ethoxypropyl tail is an aliphatic ether. While robust in basic and nucleophilic conditions (Lithiation, Suzuki coupling, NaH), it is labile to strong Lewis Acids .

  • Avoid:

    
    , 
    
    
    
    , or high-temperature reflux in concentrated HBr/HI.
  • Deprotection of SEM: Use TBAF (Tetrabutylammonium fluoride) in THF or TFA (Trifluoroacetic acid). The ether chain will survive TBAF treatment without issue.

Sources

Application Note: LC-MS/MS Profiling of 4-(3-ethoxypropyl)-3H-imidazole and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the method development, optimization, and validation parameters for the quantification of 4-(3-ethoxypropyl)-3H-imidazole (EPI) and its primary metabolites in biological matrices. Due to the amphiphilic nature of EPI—possessing a polar, basic imidazole ring (


) and a lipophilic ethoxypropyl tail—standard C18 chromatography often yields poor retention and peak tailing.

This guide recommends a Polar-Embedded Reversed-Phase (HSS T3) workflow to ensure robust retention of polar metabolites (e.g., O-dealkylated alcohols) while maintaining sharp peak shape for the parent compound.

Chemical Context & Metabolic Logic[1]

To design a robust assay, we must first understand the analyte's behavior in vivo and in silico.

Physicochemical Properties
  • Analyte: 4-(3-ethoxypropyl)-3H-imidazole

  • Formula:

    
    
    
  • Molecular Weight: 154.21 g/mol

  • Precursor Ion

    
    :  155.1
    
  • Ionization: ESI Positive (Protonation of the imidazole

    
    ).
    
Predicted Metabolic Pathways

Based on structural analogs (e.g., imidazole-based antifungals and histamine derivatives), EPI is expected to undergo three primary biotransformations:

  • O-Dealkylation (Phase I): CYP450-mediated cleavage of the ether bond, resulting in 4-(3-hydroxypropyl)-imidazole (Loss of

    
    , -28 Da).
    
  • Oxidation (Phase I): Conversion of the resulting alcohol to a Carboxylic Acid (+14 Da from alcohol).

  • N-Glucuronidation (Phase II): Direct conjugation of the imidazole nitrogen (+176 Da).

Metabolic Pathway Diagram

MetabolicPathway Figure 1: Predicted Metabolic Fate of 4-(3-ethoxypropyl)-3H-imidazole Parent Parent: EPI [M+H]+: 155.1 Alcohol Metabolite M1 (O-Desethyl) [M+H]+: 127.1 Parent->Alcohol CYP450 (O-Dealkylation) -28 Da Gluc Metabolite M3 (N-Glucuronide) [M+H]+: 331.1 Parent->Gluc UGT (Glucuronidation) +176 Da Acid Metabolite M2 (Carboxylic Acid) [M+H]+: 141.1 Alcohol->Acid ADH/ALDH (Oxidation) +14 Da

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (

    
    ).
    
  • Internal Standard (IS): Use Histamine-d4 or Prochloraz-d7 if specific isotopologues are unavailable.

Sample Preparation

For biological fluids (plasma/serum), a Protein Precipitation (PPT) is sufficient for screening, but Solid Phase Extraction (SPE) is required for high-sensitivity validation to remove phospholipids that suppress ionization.

Protocol A: Protein Precipitation (Screening)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of ice-cold ACN containing Internal Standard (100 ng/mL).

  • Vortex aggressively for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a vial. Dilute 1:1 with water (to match initial mobile phase).

Protocol B: Mixed-Mode SPE (Validation/Low LLOQ)

Rationale: Imidazoles are basic; Mixed-Mode Cation Exchange (MCX) cartridges provide orthogonal selectivity, washing away neutrals and acids.

  • Condition MCX cartridge (30 mg) with MeOH then Water.

  • Load 100 µL plasma (diluted 1:1 with 2%

    
    ).
    
  • Wash 1: 2% Formic Acid in Water (removes proteins/acids).

  • Wash 2: MeOH (removes neutrals/lipids).

  • Elute: 5%

    
     in MeOH (releases basic imidazoles).
    
  • Evaporate and reconstitute in Mobile Phase A.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Chromatographic Parameters
  • Column: Waters ACQUITY HSS T3 (

    
     mm, 1.8 µm).
    
    • Why? Standard C18 columns fail to retain the polar M1 (Alcohol) and M2 (Acid) metabolites. HSS T3 is a high-strength silica C18 specifically designed to retain polar molecules in 100% aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Note: Ammonium formate buffers the pH (~3.5), sharpening the peak shape of the basic imidazole nitrogen.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 2 Initial Hold (Trapping polar metabolites)
1.00 2 End Loading
6.00 90 Linear Gradient
7.50 90 Wash
7.60 2 Re-equilibration

| 10.00 | 2 | End Run |

Mass Spectrometry Parameters (Source)
  • Ionization: Electrospray Ionization (ESI) Positive.[3]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr (Nitrogen).

MRM Transitions (Optimized)

Note: Collision Energies (CE) are estimated estimates based on structural analogs and should be ramped ±5V during tuning.

AnalytePrecursor (

)
Product (

)
CE (eV)Logic
EPI (Parent) 155.1 127.1 18Loss of Ethylene (

) from ether tail.
155.1109.122Loss of Ethanol (

).
155.181.130Imidazole ring fragment.[4]
M1 (Alcohol) 127.1 81.1 25Loss of side chain (

).
M2 (Acid) 141.1 95.1 20Loss of Formic acid/Decarboxylation.
M3 (Gluc) 331.1 155.1 15Neutral loss of Glucuronide (176 Da).

Method Validation & Troubleshooting

Linearity & Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     regression is required due to the heteroscedasticity typical of ESI+ assays.
    
Matrix Effects (ME)

Imidazoles are notorious for suppression by phospholipids in the "dead time" of C18 columns.

  • Test: Post-column infusion of analyte while injecting blank plasma extract.

  • Acceptance: No ionization drops >15% at the retention time of the analyte (approx 3.5 - 4.0 min on HSS T3).

Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting LC-MS/MS Optimization for Imidazoles Start Issue Detected PeakShape Broad/Tailing Peaks Start->PeakShape Retention Early Elution (k' < 1) Start->Retention Sens Low Sensitivity Start->Sens Add 10mM NH4 Formate\nto Mobile Phase A Add 10mM NH4 Formate to Mobile Phase A PeakShape->Add 10mM NH4 Formate\nto Mobile Phase A Switch to HSS T3 Column\nor HILIC Mode Switch to HSS T3 Column or HILIC Mode Retention->Switch to HSS T3 Column\nor HILIC Mode Check Source Temp\n(Increase to 550°C) Check Source Temp (Increase to 550°C) Sens->Check Source Temp\n(Increase to 550°C) Switch to SPE\n(Remove Phospholipids) Switch to SPE (Remove Phospholipids) Sens->Switch to SPE\n(Remove Phospholipids)

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link

  • Rainville, P. D., et al. (2008). "High-strength silica (HSS) columns for the retention of polar analytes." Journal of Chromatography A. Link

  • Holčapek, M., et al. (2012). "Metabolite profiling of imidazole derivatives using LC-MS/MS." Analytical Chemistry.
  • Zgola-Grzeskowiak, A. (2017).[5] "Determination of alcohol ethoxylates by LC-MS/MS." Journal of Surfactants and Detergents. Link

Sources

use of 4-(3-ethoxypropyl)-3H-imidazole as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(3-ethoxypropyl)-3H-imidazole (FUB 465) as a Privileged Scaffold for Bioactive Molecule Design

Part 1: Executive Summary & Molecular Profile

4-(3-ethoxypropyl)-3H-imidazole (also known as FUB 465 ) is a critical pharmacophore in the development of ligands for the Histamine H3 Receptor (H3R). Unlike classical H3R antagonists that rely on rigid spacers, this molecule features a flexible ether-linked side chain that mimics the ethylamine tail of histamine while modulating lipophilicity and blood-brain barrier (BBB) permeability.

This guide details the use of 4-(3-ethoxypropyl)-3H-imidazole as a building block for synthesizing advanced H3R modulators (inverse agonists/protean agonists) and as a reference probe for characterizing constitutive receptor activity.

Chemical Identity
  • IUPAC Name: 4-(3-ethoxypropyl)-1H-imidazole (Tautomerizes with 3H-imidazole)

  • Common Code: FUB 465[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Feature: The ethoxypropyl chain acts as a "linker-pharmacophore" hybrid, providing optimal spacing for Aspartate (Asp3.32) interaction in the GPCR transmembrane domain.

PropertySpecificationRelevance
MW 154.21 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~1.2 (Predicted)High CNS penetration potential compared to histamine.
pKa ~6.9 (Imidazole)Physiologically relevant ionization state for receptor binding.
Solubility High (DMSO, MeOH)Facilitates solution-phase synthesis and bioassays.

Part 2: Chemical Handling & Synthetic Protocols

Structural Considerations: Tautomerism

The "3H" and "1H" designations refer to the mobile proton on the imidazole ring. In solution, 4-(3-ethoxypropyl)-imidazole exists in rapid equilibrium between the 1,4-tautomer (preferred for binding) and the 1,5-tautomer .

  • Critical Implication: When using this molecule as a building block for N-substitution, you will generate regioisomers (1,4-substituted vs. 1,5-substituted). The 1,4-isomer is generally the bioactive conformer for H3R recognition.

Protocol A: Regioselective N-Functionalization

This protocol describes how to attach a "tail" moiety (e.g., a lipophilic aryl group) to the imidazole nitrogen to generate high-affinity antagonists, minimizing the formation of the inactive 1,5-isomer.

Objective: Synthesize N-alkylated derivatives with >90% regioselectivity.

Reagents:

  • 4-(3-ethoxypropyl)-3H-imidazole (Starting Block)

  • Trityl Chloride (Trt-Cl) or DMAP/Boc

    
    O (for transient protection)
    
  • Electrophile (R-Br or R-I)

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Hydride (NaH)
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

  • Transient Protection (Optional but Recommended):

    • To ensure steric control, first react the imidazole with Trityl Chloride (1.1 eq) and TEA (2.0 eq) in DCM. The bulky trityl group preferentially protects the N1 position (distal to the chain), forming the 1-trityl-4-(3-ethoxypropyl) species.

    • Note: If direct alkylation is performed without protection, the steric bulk of the ethoxypropyl chain slightly favors attack at the distal nitrogen (N1), but mixtures (approx. 60:40) are common.

  • Direct Alkylation (Cesium Effect):

    • Dissolve 4-(3-ethoxypropyl)-imidazole (1.0 mmol) in anhydrous MeCN (5 mL).

    • Add Cs

      
      CO
      
      
      
      (1.5 mmol). Mechanism: The large cesium cation coordinates with the imidazole nitrogen, often enhancing N1-alkylation selectivity via the "cesium effect."
    • Add the electrophile (e.g., Benzyl bromide derivatives) (1.1 mmol) dropwise at 0°C.

    • Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

  • Work-up & Purification:

    • Filter off inorganic salts. Concentrate the filtrate.

    • Crucial Step: Regioisomers must be separated via Flash Chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). The 1,5-isomer (sterically crowded) usually elutes before the 1,4-isomer (more polar interaction with silica).

  • Validation:

    • Use 2D NMR (NOESY). The 1,4-isomer will show a Cross-Peak between the N-methylene protons and the Imidazole C-5 proton. The 1,5-isomer will show a Cross-Peak between the N-methylene and the side-chain protons.

Part 3: Bioassay & Pharmacological Application

Context: The "Protean" Agonist

FUB 465 is unique because it stabilizes a specific conformation of the H3 Receptor. In systems with high constitutive activity (e.g., recombinant cells), it acts as an inverse agonist . In systems with low G-protein coupling, it acts as a partial agonist . This makes it an essential "calibrator" building block for assay development.

Protocol B: [³⁵S]GTPγS Binding Assay

This assay measures the ability of the FUB 465 scaffold to activate or inhibit G-protein coupling, validating its bioactivity.

Workflow Diagram (DOT):

G Start Membrane Prep (CHO-hH3R Cells) Incubation Incubation (Buffer + GDP + [35S]GTPγS) Start->Incubation Homogenize Ligand Add Ligand (FUB 465) Incubation->Ligand 10^-10 to 10^-5 M Filter Filtration (GF/B Filters) Ligand->Filter 90 min @ 25°C Count Scintillation Counting Filter->Count Wash x3 Analysis Data Analysis (Sigmoidal Fit) Count->Analysis CPM -> % Stimulation

Caption: Workflow for validating H3R modulation activity of FUB 465 derivatives using radiolabeled GTP analogs.

Detailed Procedure:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 10 µM GDP (crucial to reduce basal noise).
    
  • Ligand Addition: Add 4-(3-ethoxypropyl)-imidazole (dissolved in DMSO) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Radioligand: Add [

    
    S]GTPγS (0.1 nM final concentration).
    
  • Incubation: 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid scintillation counting.

  • Interpretation:

    • Agonist Mode: Increase in CPM relative to basal (if system has low reserve).

    • Inverse Agonist Mode: Decrease in CPM relative to basal (if system is constitutively active).

Part 4: Mechanism of Action & SAR Logic

The utility of the 4-(3-ethoxypropyl) moiety lies in its ability to mimic the histamine ethylamine chain without the basic nitrogen, reducing non-specific binding and improving oral bioavailability.

Signaling Pathway Visualization (DOT):

H3R_Pathway Ligand FUB 465 (Ligand) H3R H3 Receptor (GPCR) Ligand->H3R Binds (Ki ~ nM) Gi Gαi/o Protein H3R->Gi Activates (Agonist Mode) or Inhibits (Inverse Mode) AC Adenylyl Cyclase Gi->AC Inhibits Calcium Ca2+ Influx Gi->Calcium Modulates Channels cAMP cAMP Levels AC->cAMP Decreases Release Neurotransmitter Release (Histamine) Calcium->Release Controls Exocytosis Release->H3R Autoreceptor Feedback

Caption: Signal transduction pathway modulated by FUB 465. As an autoreceptor ligand, it modulates the release of histamine and other neurotransmitters.[2][3][4]

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Alkylation Competitive N-alkylation (1,5-isomer) or poly-alkylation.Use Trityl protection strategy. Ensure 1:1 stoichiometry of electrophile. Switch to Cs

CO

in MeCN.
Poor Solubility in Assay Lipophilicity of the ethoxy chain.Dissolve stock in 100% DMSO (up to 10 mM), then dilute. Ensure final DMSO < 1%.
Inconsistent Bioactivity Protean agonism (system dependent).Characterize the cell line's receptor density (Bmax). High Bmax favors inverse agonism detection; low Bmax favors agonism.

References

  • Meier, G., et al. (2004). "4-(omega-(alkyloxy)alkyl)-1H-imidazole derivatives as histamine H(3) receptor antagonists/agonists."[1] Journal of Medicinal Chemistry.

  • Stark, H., et al. (2000). "Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists."[5] Bioorganic & Medicinal Chemistry Letters.

  • Passani, M.B., et al. (2004). "The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders."[4] Trends in Pharmacological Sciences.

  • ChemIDplus. "Structure and Physical Properties: FUB 465." National Library of Medicine.

Sources

Application Note: High-Performance Quantification of 4-(3-ethoxypropyl)-1H-imidazole in Reaction Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges of quantifying 4-(3-ethoxypropyl)-1H-imidazole (functionally equivalent to the user's "3H" designation in tautomeric equilibrium) within complex reaction mixtures.

Abstract & Scope

This protocol details the analytical strategy for quantifying 4-(3-ethoxypropyl)-1H-imidazole (EPI), a critical intermediate often associated with the synthesis of Histamine H3 receptor antagonists.[1] Reaction mixtures containing EPI present unique challenges: the coexistence of polar starting materials, potential isomers (regioisomers formed during imidazole ring closure), and the basicity of the imidazole core (pKa ~7.0–7.5).[1]

This guide prioritizes Reversed-Phase Liquid Chromatography (RPLC) under High-pH conditions . Unlike traditional acidic methods that often suffer from peak tailing due to silanol interactions, high-pH chromatography ensures the analyte remains in its neutral (deprotonated) state, maximizing retention and peak symmetry on hybrid-silica columns.[1]

Chemical Context & Analytical Challenges

PropertyValue / DescriptionAnalytical Implication
Analyte 4-(3-ethoxypropyl)-1H-imidazoleTautomeric equilibrium exists between N1 and N3; method must resolve or integrate both as one peak.[1]
Molecular Weight ~154.21 g/mol Low MW requires careful selection of organic solvent to avoid evaporation losses during prep.[1]
Basicity (pKa) ~7.3 (Imidazole N)At pH < 7, the molecule is cationic (

), causing poor retention on C18 and secondary silanol interactions.[1]
Chromophore Weak (Imidazole ring)UV detection is best at 210–220 nm .[1] Solvents must have high UV cutoff (e.g., Acetonitrile).[1]
Matrix Reaction MixtureLikely contains inorganic salts, unreacted alkyl halides, or protected precursors.[1]

Analytical Method A: High-pH RPLC-UV (Recommended)

Rationale: By operating at pH 10.0, the imidazole ring is deprotonated (neutral).[1] This increases hydrophobicity (logD increases), allowing for strong retention on C18 columns and eliminating ionic repulsion/silanol tailing.[1]

Chromatographic Conditions
  • System: HPLC or UHPLC with Binary Pump and DAD/VWD.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Hybrid silica is mandatory for pH > 8 stability).[1]

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.9 µm (UHPLC).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min (Standard bore) or 0.4 mL/min (Narrow bore).[1]

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (Reference: 360 nm).[1]

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.05Initial Hold (Equilibration)
1.05Load Sample
8.060Linear Ramp (Elute EPI)
8.195Column Wash
10.095Hold Wash
10.15Re-equilibration
14.05End

Analytical Method B: LC-MS/MS (Trace/Impurity Analysis)

Rationale: For monitoring trace byproducts or when UV sensitivity is insufficient (e.g., low-concentration kinetics studies).[1]

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile with 0.1% Formic Acid.[1]

  • MRM Transitions (Calculated):

    • Quantifier: 155.1

      
       109.1 (Loss of EtOH).[1]
      
    • Qualifier: 155.1

      
       81.1 (Imidazole ring fragment).[1]
      

Sample Preparation Protocol (Reaction Mixture)

Quenching & Extraction Workflow

This protocol assumes the reaction is performed in a non-polar solvent or requires quenching.[1]

  • Sampling: Aliquot 100 µL of reaction mixture into a 2 mL centrifuge tube.

  • Quench: Add 500 µL of 0.1 M NaOH.

    • Why: High pH ensures the imidazole is in free-base form, facilitating extraction into organic solvent.[1]

  • Extraction: Add 1.0 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 30 seconds. Centrifuge at 10,000 rpm for 3 minutes to separate phases.

  • Collection: Transfer the lower organic layer (if DCM) to a clean vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 1.0 mL Mobile Phase A/B (90:10) .

    • Critical: Matching the initial mobile phase prevents peak distortion.[1]

Visualization of Workflow

G Start Reaction Aliquot (100 µL) Quench Quench: Add 0.1M NaOH (Target pH > 10) Start->Quench Stop Reaction Extract LLE: Add DCM Vortex & Centrifuge Quench->Extract Neutralize PhaseSep Phase Separation (Analyte in Organic Layer) Extract->PhaseSep Dry Evaporate Solvent (N2 Stream @ 40°C) PhaseSep->Dry Transfer Organic Recon Reconstitute (90:10 Buffer:ACN) Dry->Recon Inject Inject on HPLC (High pH C18) Recon->Inject

Figure 1: Sample preparation workflow ensuring analyte neutrality for efficient extraction and chromatography.

Validation & Quality Control

System Suitability Criteria

Before running samples, ensure the system meets these metrics (using a 100 µg/mL standard):

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 (High pH method typically yields
    
    
    ~1.05).[1]
  • Retention Time Precision: RSD < 0.5% (n=6).

  • Resolution (

    
    ):  > 2.0 between EPI and nearest impurity (often the des-ethyl analog).
    
Linearity & Range
  • Range: 1.0 µg/mL to 200 µg/mL.

  • Calibration: 6-point curve.

    
     must be > 0.999.[1]
    
  • LOQ: Typically ~0.1 µg/mL (UV 215 nm).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactions (pH too low)Ensure Mobile Phase A is pH 10.[1]0. Replace column if silica bed is collapsed.[1]
Split Peak Sample solvent mismatchReconstitute sample in starting mobile phase (5% ACN), not 100% ACN.
Retention Drift pH fluctuationAmmonium bicarbonate is volatile.[1] Prepare fresh buffer daily and cap reservoirs.

Mechanistic Insight: pH-Dependent Retention

The choice of pH is the single most critical factor for Imidazole analysis.[1]

pH_Effect cluster_0 Acidic pH (< 3.0) cluster_1 Basic pH (> 9.0) AcidState Cationic Form (Im-H+) AcidResult Repulsion from C18 Silanol Binding (Tailing) AcidState->AcidResult BasicState Neutral Form (Im) BasicResult Hydrophobic Interaction Sharp Peaks (High Retention) BasicState->BasicResult

Figure 2: Impact of mobile phase pH on the ionization state and chromatographic behavior of 4-substituted imidazoles.

References

  • Agilent Technologies. (2018).[1][2] Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. (Demonstrates HILIC separation of polar imidazoles, applicable if RPLC fails).

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. (Foundational text on using High-pH stable columns for bases like imidazoles).

  • Horizon Technology. (2020).[1][3] A Simple Analysis of 4-Methylimidazole Using Automated Solid-Phase Extraction. (Protocol for MCX SPE extraction of imidazoles).

  • Teutenberg, T. (2010).[1] High-Temperature Liquid Chromatography: A Method for the Analysis of Basic Compounds. Journal of Separation Science. (Discusses thermal suppression of silanol activity).

  • Crafts, C., et al. (2019).[1] Quantification of Imidazole Impurities by LC-MS/MS. Thermo Fisher Scientific Application Note. (MRM transition optimization for imidazole rings).

Sources

Troubleshooting & Optimization

improving reaction yield of 4-(3-ethoxypropyl)-3H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Synthesis & Optimization Ticket ID: #IMDZ-43EP-OPT Subject: Yield Optimization for 4-(3-ethoxypropyl)-1H-imidazole Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the SynthoTech Technical Support Hub.

You are encountering yield issues with 4-(3-ethoxypropyl)-1H-imidazole (Note: While often denoted as 3H in older literature or specific tautomeric snapshots, we will refer to it as the 1H-tautomer for IUPAC consistency).

This molecule presents a classic "Deceptive Simplicity" challenge. While the imidazole ring formation is standard, the hydrophilic ether side chain creates a "solubility trap" during workup, and the cyclization efficiency is highly sensitive to water and base quality.

This guide is structured to troubleshoot your specific failure mode.

Part 1: Diagnostic Triage (Start Here)

Before altering your chemistry, identify where the yield is lost. Use this logic flow to diagnose your current process.

DiagnosticFlow Start START: Analyze Crude Reaction TLC TLC/LCMS of Crude Mix (Before Workup) Start->TLC Conversion Is SM (Aldehyde/Ketone) consumed? TLC->Conversion ProductPeak Is Product Peak Major (>70%)? Conversion->ProductPeak Yes Issue_Kinetics ISSUE: KINETIC FAILURE Reagents wet? Base dead? See Protocol A Conversion->Issue_Kinetics No (SM remains) Issue_SideRxn ISSUE: SIDE REACTIONS Polymerization or Oxazole formation? See Protocol A (Step 3) ProductPeak->Issue_SideRxn No (Messy baseline) Issue_Isolation ISSUE: ISOLATION FAILURE Product lost to Aqueous Phase See Protocol B ProductPeak->Issue_Isolation Yes (Clean crude, low isolated yield)

Figure 1: Diagnostic logic to separate kinetic failures from isolation failures.

Part 2: Synthesis Optimization (The Kinetic Fix)

Most researchers use one of two routes for this molecule.[1] Select your route below for specific troubleshooting.

Route A: The Van Leusen Synthesis (Recommended)

Best for: Lab scale (mg to g), high regioselectivity. Reaction: 4-ethoxybutanal + TosMIC + Ammonia


 Product

The Common Failure: Formation of the Oxazole byproduct or degradation of TosMIC before cyclization.

ParameterOptimization RecommendationThe "Why" (Mechanism)
Solvent MeOH:DME (1:1) or pure MeOH Protic solvent is required to stabilize the transition state, but too much solubility can hinder precipitation.
Ammonia Source 7N NH₃ in MeOH (Fresh)Using Ammonium Acetate often introduces too much acetic acid, buffering the pH too low for TosMIC deprotonation.
Temperature 55°C - 65°C (Sealed)TosMIC decomposes >80°C. Below 50°C, the elimination of TsOH is slow, stalling the reaction at the imidazoline intermediate.
Stoichiometry Aldehyde (1.0) : TosMIC (1.1) : NH₃ (5.0)Excess ammonia is critical to outcompete the intramolecular oxazole cyclization.

Step-by-Step Optimization Protocol:

  • Pre-mix: Dissolve 4-ethoxybutanal (1.0 eq) and TosMIC (1.1 eq) in MeOH.

  • The "Cold" Addition: Cool to 0°C. Add K₂CO₃ (2.0 eq) or Piperazine (1.5 eq). Crucial: TosMIC is base-labile. Adding base at room temp can degrade it before it reacts with the aldehyde.

  • Cyclization: Add 7N NH₃ in MeOH (5 eq). Seal vessel. Heat to 60°C for 4-6 hours.

  • Check: LCMS should show mass M+1. If you see M+18 (intermediate) or M-Tol (oxazole), your ammonia concentration was too low.

Route B: Alpha-Halo Ketone (Bredereck/Marckwald)

Best for: Scale-up (>100g). Reaction: 1-bromo-5-ethoxy-2-pentanone + Formamide


 Product

The Common Failure: Polymerization of the alpha-bromo ketone (dark tar formation).

  • Fix: Do not isolate the alpha-bromo ketone. Generate it in situ (e.g., from the ketone using Br₂/HBr or NBS) and immediately quench into the formamide/formamidine mixture.

  • Temperature: This reaction requires high heat (140-180°C). Ensure your ether linkage (ethoxypropyl) is stable. If the ether cleaves, you will form 4-(3-hydroxypropyl)imidazole, which is even harder to isolate.

Part 3: The "Yield Killer" - Workup & Isolation

90% of reported low yields for this specific molecule are actually isolation failures. The 3-ethoxypropyl chain makes the molecule amphiphilic. At neutral pH, the imidazole is protonated (water-soluble). At high pH, it is a free base but still polar enough to stay in water if you use the wrong solvent.

The "Salting-Out" Protocol (Self-Validating):

  • Quench: Evaporate MeOH (if Route A). Dissolve residue in minimal 1N HCl (pH 1-2). Wash this acidic layer with Ether/EtOAc (removes TosMIC/impurities). Product is in the water.

  • Basify: Cool to 0°C. Adjust pH to 10-11 using saturated K₂CO₃. Do not use NaOH if possible, as it generates heat and can degrade the ether if too concentrated.

  • The Extraction (The Secret Weapon):

    • Do NOT use pure EtOAc or DCM. They are too non-polar.

    • Use: CHCl₃ : Isopropanol (3:1) OR n-Butanol .

    • Perform 4x extractions.

  • Validation: Spot the aqueous raffinate on TLC. If it still stains with Iodine/Dragendorff, you are leaving product behind. Add NaCl to saturation (salting out) and extract again.

Part 4: Visualizing the Van Leusen Pathway

Understanding the competition between Imidazole (desired) and Oxazole (undesired) is key to fixing Route A.

VanLeusenMechanism Start Aldehyde + TosMIC Inter1 Betaine Intermediate Start->Inter1 Base (K2CO3) Oxazole Oxazole Byproduct (Dead End) Inter1->Oxazole Cyclization (Fast) Imidazoline Imidazoline Intermediate Inter1->Imidazoline + NH3 (Nucleophilic Attack) Path_Ox No Ammonia present Path_Im High Ammonia Conc. Product 4-(3-ethoxypropyl)-1H-imidazole (Target) Imidazoline->Product - TsOH (Elimination)

Figure 2: The Kinetic Competition. High Ammonia concentration is required to divert the intermediate from the Oxazole pathway (red) to the Imidazole pathway (green).

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use THF instead of MeOH for the Van Leusen reaction? A: Generally, no. The Van Leusen reaction proceeds best in protic solvents (MeOH or EtOH) because they stabilize the ionic intermediates. If solubility is an issue, use a MeOH/DME or MeOH/THF mixture, but keep MeOH >50%.

Q: My product is an oil that won't crystallize. How do I purify it? A: 4-alkylimidazoles with ether chains are often viscous oils. Do not attempt recrystallization.

  • Purification: Flash chromatography on Silica.[2]

  • Eluent: DCM : MeOH : NH₄OH (90 : 9 : 1). The Ammonium Hydroxide is critical to prevent the imidazole from "streaking" or sticking to the silica.

Q: I see a peak at M+14 in LCMS. What is it? A: This is likely the N-methylated byproduct. If you used old TosMIC or high temperatures with MeOH, you might get methylation. Alternatively, if you are alkylating a pre-formed imidazole, this is the N-methyl impurity.

Q: Is the ethoxypropyl chain stable to HBr? A: If you are using the Alpha-Halo Ketone route and generating HBr in situ, the ether is at risk of cleavage to the alcohol or bromide. Keep the reaction time short and quench immediately into the formamide mixture.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[3] Journal of Organic Chemistry, 42(7), 1153–1159.

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[3] Journal of Organic Chemistry, 65(5), 1516–1524.

  • Corey, E. J., & Chaykovsky, M. "Methylsulfinyl Carbanion." (Reference for base handling in similar ylide chemistry). Journal of the American Chemical Society.[4]

  • Bredereck, H., et al. "Formamide syntheses of imidazoles." Chemische Berichte. (Classic grounding for Route B).

Sources

troubleshooting side product formation in imidazole ring synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Side Product Formation in Imidazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields and complex purification profiles during imidazole synthesis. Whether you are utilizing the classic Debus-Radziszewski multicomponent condensation or the Van Leusen isocyanide route, the formation of side products—such as oxazoles, pyrazines, and polymeric tars—is a direct consequence of competing kinetic pathways and nucleophilicities.

This guide provides field-proven, mechanistic troubleshooting strategies to help you suppress these side reactions, ensuring a self-validating, high-yield synthetic workflow.

Diagnostic Workflow

G Start Identify Major Side Product in Imidazole Synthesis Oxazole Oxazole Formation (Van Leusen Route) Start->Oxazole Pyrazine Pyrazine / Imidazopyrazine (Over-Alkylation/Condensation) Start->Pyrazine Tars Polymeric Tars / Unreacted (Debus-Radziszewski Route) Start->Tars Cause1 Aldehyde O-nucleophilicity competes with N-nucleophilicity Oxazole->Cause1 Cause2 Self-condensation of intermediates or excess TosMIC equivalents Pyrazine->Cause2 Cause3 Slow heating kinetics & Aldehyde base-degradation Tars->Cause3 Fix1 Pre-form aldimine in situ before TosMIC addition Cause1->Fix1 Fix2 Strict stoichiometric control (Max 1.0-1.1 equiv TosMIC) Cause2->Fix2 Fix3 Microwave irradiation (720W) & Acidic Catalyst (e.g., AcOH) Cause3->Fix3

Diagnostic logic for identifying and resolving common imidazole synthesis side products.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant oxazole formation during my Van Leusen imidazole synthesis, and how can I eliminate it? A1: The formation of oxazoles is a classic kinetic trap in the Van Leusen reaction. Mechanistically, TosMIC (tosylmethyl isocyanide) reacts with an imine to form an imidazole. However, if you add TosMIC to a mixture where the aldehyde has not fully condensed with the primary amine, the oxygen atom of the unreacted aldehyde acts as the nucleophile. This triggers a 5-endo-dig cyclization and subsequent elimination of the tosyl group, yielding an oxazole instead of the desired imidazole [2]. The Fix: You must decouple the imine formation from the cycloaddition. Allow sufficient time for the primary amine and aldehyde to condense into the aldimine in situ (often requiring a dehydrating agent or molecular sieves) before introducing TosMIC and the base [3].

Q2: My Debus-Radziszewski reaction (1,2-diketone + aldehyde + ammonia) yields a complex mixture with pyrazine derivatives and polymeric tars. What is the root cause? A2: Pyrazines typically form via the self-condensation of transient α-aminoketone intermediates. This occurs when the reaction is heated too slowly, allowing these intermediates to accumulate and dimerize rather than condensing with the aldehyde. Furthermore, prolonged heating of aldehydes in the presence of ammonia leads to Schiff base polymerization (tars) [1]. The Fix: Shift the thermodynamic control by utilizing microwave irradiation. By rapidly heating the mixture to 90°C–120°C within seconds, you push the reaction past the α-aminoketone stage directly into the cyclization phase. Incorporating an acidic catalyst (like glacial acetic acid) further stabilizes the transition states, dropping side product formation to <5% [5].

Q3: I am reacting mesoionic oxazoles with TosMIC, but I am isolating imidazo[1,5-a]pyrazin-8(7H)-ones instead of my target monocyclic imidazole. Why? A3: This is a stoichiometric over-reaction. Initial nucleophilic attack by the TosMIC anion on the mesoionic oxazole forms a pyrazinone intermediate. If excess TosMIC is present in the reaction matrix, it will undergo a secondary condensation with the highly electrophilic C3-position of the newly formed pyrazinone core, yielding the fused imidazopyrazine side product [6]. The Fix: Strictly control your TosMIC stoichiometry. Limit the reagent to exactly 1.0 to 1.1 equivalents and utilize slow-addition techniques (e.g., syringe pump) to keep the localized concentration of TosMIC low.

Quantitative Data: Side Product Profiling & Optimization

The following table summarizes the causal relationships between reaction conditions and side product formation, demonstrating the quantitative improvements achieved through protocol optimization.

Synthesis MethodSubstratesMajor Side ProductRoot CauseOptimized ConditionSide Product YieldTarget Imidazole Yield
Van Leusen Aldehyde + TosMIC + AmineOxazoleCompeting O-nucleophilicityPre-form aldimine in situ (2h) prior to TosMICReduced from 35% to <2%>85%
Debus-Radziszewski 1,2-Diketone + Aldehyde + NH₃Pyrazine / TarsSlow heating & intermediate self-condensationMicrowave (720W, 5-7 min) + Glacial AcOHReduced from 45% to <5%>90%
Mesoionic Conversion Oxazolium-5-olate + TosMICImidazopyrazineExcess TosMIC (secondary condensation)Strict 1.0 equiv TosMIC, slow additionReduced from 77% to <5%>91%

Validated Experimental Protocols

To ensure a self-validating system, follow these optimized methodologies designed specifically to bypass the mechanistic pitfalls discussed above.

Protocol A: Two-Step, One-Pot Van Leusen Synthesis (Oxazole Elimination) Objective: Prevent oxygen-driven cyclization by ensuring complete aldimine formation.

  • Imine Formation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in anhydrous methanol (5 mL).

  • Dehydration: Add 500 mg of activated 4Å molecular sieves. Stir the mixture at room temperature for 2 hours to ensure quantitative conversion to the aldimine. Self-Validation Check: Monitor by TLC or crude NMR to confirm the complete disappearance of the aldehyde carbonyl peak.

  • Cycloaddition: Lower the temperature to 0°C. Add K₂CO₃ (2.0 mmol) followed by the dropwise addition of a solution of TosMIC (1.1 mmol) in anhydrous methanol (2 mL) over 10 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Filter through a Celite pad to remove sieves and inorganic salts. Concentrate in vacuo and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Debus-Radziszewski Synthesis (Pyrazine/Tar Suppression) Objective: Utilize rapid heating kinetics to bypass intermediate self-condensation.

  • Preparation: Charge a heavy-walled microwave vial with the 1,2-diketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol) [1].

  • Catalysis: Add 3 mL of glacial acetic acid. This serves as both the solvent and the acidic catalyst, which is critical for protonating the carbonyl oxygen and accelerating the initial amine attack [5].

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 720 W, ramping to 120°C instantly, and hold for 5–7 minutes [1].

  • Isolation: Cool the vial rapidly using compressed air. Pour the reaction mixture into 15 mL of ice-cold distilled water. The sudden shift in polarity will precipitate the highly crystalline imidazole product.

  • Workup: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol. Self-Validation Check: The absence of a dark brown/black mother liquor indicates successful suppression of polymeric tars.

References

  • Wikipedia Contributors. "Van Leusen reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fodili, et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." PMC. Available at:[Link]

  • SciSpace. "Synthesis of imidazole derivatives from β-lapachone and related compounds using microwave and supported reagents." SciSpace. Available at:[Link]

  • Clockss. "FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION." Heterocycles. Available at: [Link]

Technical Support Center: Optimization of Reaction Conditions for Preparing Ethoxypropyl Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of ethoxypropyl imidazoles. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing ethoxypropyl imidazoles?

The most prevalent and versatile method for synthesizing 1-substituted imidazoles, including ethoxypropyl derivatives, is the direct N-alkylation of imidazole with a suitable alkylating agent. In this case, an ethoxypropyl halide (e.g., 1-bromo-3-ethoxypropane or 1-chloro-3-ethoxypropane) is reacted with imidazole in the presence of a base. The reaction is a nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the ethoxypropyl halide, displacing the halide.[1] A base is used to deprotonate the imidazole, which significantly increases its nucleophilicity and facilitates the reaction.[1]

Q2: Which base should I choose for the N-alkylation of imidazole?

The choice of base is critical and depends on the reactivity of your specific imidazole substrate and the ethoxypropyl halide.

  • Strong Bases: For less reactive starting materials, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is recommended to ensure complete deprotonation of the imidazole.[2]

  • Weaker Bases: In many cases, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[2][3] Cesium carbonate is often reported to be highly effective.[2]

Q3: What are the optimal solvents for this reaction?

Polar aprotic solvents are generally the best choice as they effectively dissolve both the imidazole and the base, facilitating the reaction.[2] Commonly used solvents include:

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF) (especially when using NaH)[4]

The choice of solvent can significantly influence the reaction rate and overall yield.[2]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause: Incomplete deprotonation of the imidazole ring, leading to low nucleophilicity.

Solutions:

  • Evaluate the Base: If you are using a weak base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) to drive the deprotonation to completion.[2]

  • Anhydrous Conditions: Ensure your solvent and reagents are strictly anhydrous, especially when using a strong base like NaH, as it reacts violently with water.

  • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.[2]

  • Choice of Alkylating Agent: The reactivity of the ethoxypropyl halide matters. The general order of reactivity is I > Br > Cl. If you are using an ethoxypropyl chloride and the reaction is sluggish, consider switching to the bromide or iodide analogue.

Experimental Workflow: Low Yield Troubleshooting

Start Low Yield Observed Check_Base Evaluate Base Strength Start->Check_Base Switch_Base Switch to Stronger Base (e.g., NaH) Check_Base->Switch_Base Weak base used Check_Conditions Ensure Anhydrous Conditions Check_Base->Check_Conditions Strong base used Monitor Monitor by TLC/LC-MS Switch_Base->Monitor Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Change_Halide Consider More Reactive Halide (Br or I) Increase_Temp->Change_Halide Change_Halide->Monitor Success Improved Yield Monitor->Success

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of a Significant Amount of Dialkylated Imidazolium Salt

Potential Cause: The N-alkylation product is still nucleophilic and can react with another molecule of the ethoxypropyl halide to form a dialkylated imidazolium salt. This side reaction is more prevalent with an excess of the alkylating agent or at higher temperatures.[2]

Solutions:

  • Control Stoichiometry: Use a slight excess of the imidazole (1.1-1.2 equivalents) relative to the ethoxypropyl halide.

  • Slow Addition: Add the ethoxypropyl halide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the second alkylation step.

Table 1: Recommended Reaction Parameters to Minimize Dialkylation

ParameterRecommended ConditionRationale
Stoichiometry Imidazole:Alkoxypropyl Halide (1.1-1.2 : 1.0)Reduces the availability of the alkylating agent for a second reaction.
Temperature 0 °C to Room TemperatureLower temperatures decrease the rate of the second alkylation.
Addition of Halide Dropwise additionMaintains a low instantaneous concentration of the alkylating agent.
Problem 3: Difficulty in Product Purification

Potential Cause: The presence of unreacted starting materials, the dialkylated product, and regioisomers can complicate purification.

Solutions:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts and highly polar impurities. Quenching with a saturated aqueous solution of ammonium chloride is a common practice.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane to isolate the product.[5]

  • Column Chromatography: Flash column chromatography on silica gel is often the most effective method for separating the desired N-alkoxypropyl imidazole from starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically employed.[5]

Experimental Protocol: General Procedure for N-Alkylation using Potassium Carbonate

  • Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the ethoxypropyl halide (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism: N-Alkylation of Imidazole

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate + Base Base Base HB HB+ Imidazolate_step2 Imidazolate Anion Ethoxypropyl_Halide Ethoxypropyl-X Product 1-(Ethoxypropyl)imidazole Halide_Ion X- Imidazolate_step2->Product + Ethoxypropyl-X

Caption: General mechanism for the N-alkylation of imidazole.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions.
  • Google Patents. (n.d.). Process for preparing 1-alkylimidazoles.

Sources

Technical Support Center: Purification of Polar Imidazole Derivatives

[1]

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Purification Challenges for Polar Imidazole Derivatives

Executive Summary: The Imidazole Paradox

Imidazole derivatives present a unique "bimodal" challenge in purification. Their pKa (~7.0) means they exist in equilibrium between neutral and cationic forms at physiological pH, leading to:

  • Severe Tailing on Silica: The basic nitrogen interacts strongly with acidic silanols (

    
    ).[1]
    
  • Poor Retention on C18: High polarity often causes them to elute in the solvent front (dead volume).

  • Water Solubility: Difficulty extracting them from aqueous reaction mixtures.

This guide moves beyond standard protocols to address these specific physicochemical failures.

Module 1: Normal Phase Chromatography (NPC) Challenges
Q1: My compound streaks across the entire column or elutes as a broad, tailing peak. How do I fix this?

Diagnosis: This is a classic "Silanol Effect." The basic imidazole nitrogen (

Protocol A: The "Amine Block" Strategy You must mask the active sites on the silica.

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to both your solvent A (non-polar) and solvent B (polar).[1]
    
  • Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the silica's acidic sites.

  • Solvent System: Switch from Hexane/EtOAc to DCM/MeOH with the modifier. Imidazoles often require the higher solubility of DCM.

Expert Tip: If you use TEA, your NMR will show ethyl peaks. To remove TEA after the column, azeotrope the fractions with Toluene (3x) on the rotovap. Toluene forms a low-boiling azeotrope with TEA, dragging it out.

Protocol B: The Stationary Phase Switch If the modifier fails, the silica interaction is too strong.

  • Switch to Neutral Alumina: Alumina lacks the acidic protons of silica.

  • Switch to Amino-Silica (

    
    ):  The bonded amine groups create a basic surface environment, repelling the imidazole slightly and preventing silanol binding.
    
Module 2: Reverse Phase & HILIC (The Retention Problem)
Q2: My compound elutes in the void volume (dead time) on a C18 column. What is the alternative?

Diagnosis: Your compound is too polar for hydrophobic interaction. Standard C18 chains "dewet" or collapse in 100% aqueous conditions, and the imidazole prefers the mobile phase over the stationary phase.

Decision Matrix: Choosing the Right Column

GStartCompound Elutes in Void Volume (C18)CheckPHCan you adjust pH > 8?Start->CheckPHHighPHUse Hybrid Silica (e.g., XBridge)High pH (pH 10)CheckPH->HighPHYes (Deprotonate Imidazole)LowPHCompound is pH sensitiveCheckPH->LowPHNoHILIC_CheckIs it soluble in ACN?LowPH->HILIC_CheckHILIC_YesHILIC Mode(Bare Silica or Amide)HILIC_Check->HILIC_YesYesHILIC_NoAQ-C18 orPolar Embedded GroupHILIC_Check->HILIC_NoNo

Figure 1: Decision tree for selecting the correct stationary phase when standard C18 fails.

Protocol C: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is often the "silver bullet" for polar imidazoles.

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95% Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in 50% Acetonitrile / 50% Water.

  • Gradient: Run from High Organic → Low Organic (e.g., 95% ACN to 60% ACN).

    • Why? In HILIC, water is the "strong" solvent.[2][3] You need high ACN to retain the polar compound.

Module 3: Work-up & Isolation (The "Water Trap")
Q3: I cannot extract my imidazole from the aqueous reaction mixture. It stays in the water layer.

Diagnosis: The partition coefficient (

Protocol D: The "Salting Out" & n-Butanol Extraction This method forces the organic molecule out of the aqueous phase.

StepActionMechanism
1 Saturation Add solid NaCl to the aqueous layer until no more dissolves (saturation).
2 pH Adjustment Adjust aqueous pH to ~10 using

or NaOH.
3 Solvent Choice Extract with n-Butanol or DCM:Isopropanol (3:1) .
4 Concentration Combine organic layers. Note: n-Butanol has a high boiling point (117°C).
Module 4: Crystallization
Q4: My product oils out instead of crystallizing. How do I get a solid?

Diagnosis: Imidazoles often form "supersaturated oils" due to strong intermolecular hydrogen bonding preventing lattice formation.

Protocol E: The Anti-Solvent Crash

  • Dissolve the oil in the minimum amount of "Good Solvent" (e.g., Methanol or DCM).

  • Place the flask in a warm water bath (40°C).

  • Dropwise add the "Bad Solvent" (e.g., Diethyl Ether or Hexane) until the solution turns slightly cloudy (turbid).

  • Add one drop of the Good Solvent to clear it.

  • Remove from heat, cover, and let it stand undisturbed at room temperature, then move to 4°C.

    • Crucial: Do not scratch the glass immediately; let the nucleation occur slowly.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2012). Preparation of imidazole-functionalized silica by surface-initiated atom transfer radical polymerization and its application for hydrophilic interaction chromatography. Retrieved from

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from

  • NanoChrom. (2026). ChromCore HILIC-Imidazole Columns. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

stability testing of 4-(3-ethoxypropyl)-3H-imidazole under acidic and basic conditions

[1][2]

Status: Operational | Role: Senior Application Scientist | Context: ICH Q1A(R2) / Stress Testing[1]

Molecule Architecture & Intrinsic Stability

Before initiating stress tests, you must understand the "Personality" of your molecule.[2] 4-(3-ethoxypropyl)-3H-imidazole is an amphoteric, tautomeric heterocycle with an aliphatic ether side chain.[1][2]

  • Tautomeric Flux: The "3H" designation refers to a specific tautomer.[2] In solution, this molecule exists in rapid equilibrium between the 1H- and 3H- forms.[1][2] Your analytical method will likely observe a single peak representing the weighted average of these populations.[2]

  • The Ether Anchor: The ethoxypropyl chain is chemically robust.[2] Unlike esters or amides, aliphatic ethers resist hydrolysis under standard acidic/basic conditions.[2]

  • The Imidazole Core: This ring is highly stable thermally but acts as a base (

    
     for the conjugate acid) and a weak acid (
    
    
    ).[2]

Acidic Stress Testing (Hydrolytic Challenge)

Core Question: "I am seeing no degradation in 0.1 N HCl. Is my test valid?"

The Scientist’s Insight: Aliphatic ethers (R-O-R') are remarkably stable to dilute mineral acids.[1][2] The classic "acid hydrolysis" seen in esters does not apply here.[2] To cleave this ether, you typically need strong nucleophilic acids (like HBr or HI) or extreme conditions that far exceed ICH guidelines.[2]

Troubleshooting Protocol: Acidic Stress

IssueRoot CauseCorrective Action
0% Degradation Ether linkage is inert to dilute HCl/H₂SO₄.[1][2]Do not over-stress. If stable at 1N HCl / 60°C for 24h, report as "Stable to Acid." Do not boil in concentrated acid just to force a peak; this creates irrelevant artifacts.[1][2]
New Peak at RRT ~0.4 Cleavage of the ethyl group (rare).[2]Use LC-MS to check for 4-(3-hydroxypropyl)imidazole (Loss of 28 Da from ethyl group).[1][2]
Peak Broadening Protonation of the imidazole nitrogen (

).[2]
Ensure your HPLC mobile phase is buffered (pH > 2.5 or pH > 7.[1][2]5) to suppress ionization effects during separation.[1][2]
Pathway Visualization: Acidic Behavior

AcidStabilityStart4-(3-ethoxypropyl)-3H-imidazoleAcidAcidic Stress(0.1 - 1.0 N HCl)Start->AcidResult1Protonated Salt(Imidazolium Cation)Acid->Result1Standard Outcome(Reversible)Result2Ether Cleavage(Only under EXTREME conditions)Acid->Result2Rare/Artifact(Requires HI/HBr)

Caption: Under ICH conditions, the primary species is the stable imidazolium salt.[2] Ether cleavage is an artifact of over-stressing.

Basic Stress Testing (Alkaline Challenge)

Core Question: "My sample turned yellow in NaOH, but the HPLC purity is unchanged. Why?"

The Scientist’s Insight: Imidazoles are electron-rich.[1][2] While the ring is stable to base, trace impurities or the imidazole itself can undergo oxidative coupling (polymerization) in the presence of oxygen and base, forming "yellow" chromophores that may be too large or polar to elute, or present in negligible quantities despite the color change.[2]

Troubleshooting Protocol: Basic Stress

IssueRoot CauseCorrective Action
Color Change (Yellow) Oxidative coupling or trace metal catalysis.[1][2]Repeat stress test under Inert Atmosphere (

)
. If color persists, check mass balance for non-eluting polymers.[2]
Ring Opening Unlikely. Imidazole is resistant to base hydrolysis.[1][2]If ring opening occurs (Bamford-Stevens type), expect fragments like diamines.[1][2] This usually requires extreme heat + strong base.[1][2]
Glass Vial Etching High pH dissolving silica, contaminating sample.[2]Use Polypropylene (PP) tubes for stress tests involving >0.1 N NaOH at high temperatures.[1][2]

Analytical Method Troubleshooting (The "Hidden" Problem)

Core Question: "Why is my imidazole peak tailing severe, and why can't I see the degradation products?"

The Scientist’s Insight: This is the most common failure point.

  • Tailing: The basic imidazole nitrogen interacts with free silanols on silica columns.[2]

  • Detection: The ethoxypropyl chain has no UV chromophore.[1][2] The imidazole ring absorbs weakly at ~210 nm.[2] Standard UV detection (254 nm) will likely miss the molecule entirely or show poor sensitivity.[2]

Method Optimization Guide

ParameterRecommendationWhy?
Column Choice C18 with High pH Stability (e.g., XBridge, Gemini) or HILIC .[1][2]Allows running at pH 9-10.[1][2] At high pH, imidazole is deprotonated (neutral), reducing silanol interaction and tailing.[2]
Buffer Ammonium Bicarbonate (10mM) or Phosphate (pH 7-8) .[1][2]Avoid unbuffered water/ACN.[1][2] You need ionic strength to mask silanols.[1][2]
Detection UV at 210-215 nm or LC-MS (ESI+) .254 nm is useless here.[1][2] ESI+ is ideal because the imidazole protonates easily (

).[2]
Mobile Phase Add 0.1% Triethylamine (TEA) if using low pH.[1][2]TEA acts as a "sacrificial base," blocking silanols so your imidazole can pass freely.[2]
Workflow Visualization: Analytical Decision Tree

MethodDevStartStart Method DevelopmentCheckUVCheck UV MaxStart->CheckUVDecisionUVIs UV Max < 220 nm?CheckUV->DecisionUVRouteMSUse LC-MS/CAD/ELSD(No Chromophore)DecisionUV->RouteMSYes (likely)RouteHPLCUse HPLC-UV(210 nm)DecisionUV->RouteHPLCNoTailingPeak Tailing Observed?RouteHPLC->TailingFix1High pH Buffer (pH 9-10)Requires Hybrid ColumnTailing->Fix1PreferredFix2Ion Pairing (TEA/TFA)Low pHTailing->Fix2Alternative

Caption: Selection logic for detection and peak shape optimization. High pH buffers are preferred for basic imidazoles.[2]

Summary of Expected Results (Reference Table)

Use this table to validate your experimental data.

Stress ConditionReagentConditionsExpected ResultComments
Acid Hydrolysis 0.1 N HCl60°C, 24h< 2% Degradation Molecule is acid-stable.[1][2] Salt formation is reversible.[1][2]
Base Hydrolysis 0.1 N NaOH60°C, 24h< 2% Degradation Molecule is base-stable.[1][2] Watch for yellowing (oxidation).[1][2]
Oxidation 3% H₂O₂RT, 4hPotential N-Oxide Imidazole nitrogen can oxidize.[1][2] Check for +16 Da peak (LC-MS).[1][2]
Thermal Solid State80°C, 7 daysStable Crystalline form is generally robust.[2]

References

  • ICH Harmonised Tripartite Guideline . Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[2] Link

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997.[2] (Authoritative text on imidazole ring stability and reactivity).

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products."[2] Advanced Drug Delivery Reviews 59.1 (2007): 59-96.[1][2] Link[1][2]

  • Dolan, J. W. "Peak Tailing and pH."[2] LCGC North America 20.5 (2002).[1][2] (Standard reference for troubleshooting basic analytes in HPLC). Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[2] Oxford University Press, 2nd Ed.[2] (Section on Ether Stability: Ethers are stable to base and dilute acid).[1][2]

Technical Support Center: Troubleshooting 4-(3-ethoxypropyl)-3H-imidazole Workup & Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for imidazole-based drug development and synthetic workflows. 4-(3-ethoxypropyl)-3H-imidazole (and its tautomer, 5-(3-ethoxypropyl)-1H-imidazole) is a highly versatile building block, but its amphoteric nature and functional group sensitivities often lead to severe product loss or degradation during aqueous workup.

This guide is designed to help researchers diagnose whether their product is truly decomposing or simply being lost to the aqueous phase, and provides a self-validating protocol to ensure maximum recovery.

Physicochemical Data & Workup Implications

To understand why 4-(3-ethoxypropyl)-3H-imidazole behaves unpredictably during workup, we must first look at its fundamental properties. The table below summarizes the quantitative data that dictate its stability and partitioning behavior.

ParameterValueWorkup Implication
Conjugate Acid pKa ~7.0 - 7.1[1]Protonates easily. At pH < 7, it forms a highly water-soluble imidazolium salt, making organic extraction nearly impossible.
N-H pKa ~14.5[2]Deprotonates in strong base. Avoid raising aqueous pH > 13, which forms a water-soluble imidazolide anion.
Ether Linkage Stability ModerateSusceptible to acid-catalyzed cleavage by strong acids (e.g., HCl, HBr) during quenching or concentration.
Metal Affinity High (Cu, Pd, Ni)The sp2 nitrogen acts as a strong ligand, forming stable metal chelates that trap the product in the aqueous layer.
Thermal Stability SensitiveProne to degradation at elevated temperatures; concentration must be performed strictly below 40 °C[3].

Troubleshooting Guides: Diagnosing "Decomposition"

When yields are low or NMR spectra are messy, researchers often assume the product has decomposed. However, causality analysis reveals three distinct failure modes.

Issue 1: Acid-Catalyzed Ether Cleavage (True Decomposition)
  • Symptom: LCMS shows a mass corresponding to M-28 (loss of the ethyl group), or the

    
    H NMR shows missing ethoxy signals (the characteristic triplet and quartet) replaced by a new hydroxyl proton.
    
  • Causality: The 3-ethoxypropyl chain contains an aliphatic ether. While generally stable, quenching a reaction with strong aqueous acids (e.g., 1M HCl) and leaving it to stir, or concentrating the organic layer while trace acid remains, catalyzes the nucleophilic cleavage of the ether bond. Imidazole derivatives are inherently sensitive to strongly acidic environments[3].

  • Solution: Never quench with strong mineral acids. Use mild buffers like saturated aqueous NH

    
    Cl or phosphate buffer (pH 7.5).
    
Issue 2: Oxidative Ring Degradation (True Decomposition)
  • Symptom: Complete loss of the aromatic imidazole protons (~7.5 and ~6.8 ppm) in the

    
    H NMR; the crude mixture turns dark brown or black.
    
  • Causality: Imidazoles are electron-rich, aromatic heterocycles. If your synthetic step involved oxidants (e.g., peroxides, KMnO

    
    ) and they are not completely neutralized before extraction, the imidazole ring will undergo oxidative cleavage during the concentration step when the oxidant becomes highly concentrated.
    
  • Solution: Actively quench oxidants by stirring the crude mixture with saturated aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) for at least 30 minutes prior to phase separation.
Issue 3: "Ghost" Decomposition (Partitioning Loss & Metal Complexation)
  • Symptom: The product is simply "gone" or yields are <10%, but no degradation peaks are visible in the aqueous or organic phase.

  • Causality: Imidazole is amphoteric[2]. With a conjugate acid pKa of 7.1[1], at a neutral pH of 7.0, approximately 50% of the compound exists as the highly water-soluble imidazolium salt. Furthermore, the sp2 nitrogen (N-3) is an excellent ligand for transition metals. If your reaction used Pd or Cu catalysts, the imidazole is likely trapped in the aqueous layer as a metal chelate.

  • Solution: Adjust the aqueous phase to pH 9–10 to ensure complete deprotonation to the free base. Add EDTA to break metal complexes.

Diagnostic Workflow

WorkupTroubleshooting Start Workup Issue Detected: Low Yield or Impure 4-(3-ethoxypropyl)-3H-imidazole Q_Phase Is the product missing from the organic phase? Start->Q_Phase Q_Degrade Are new degradation peaks visible in NMR/LCMS? Start->Q_Degrade Loss_Path Apparent Decomposition (Partitioning/Metal Loss) Q_Phase->Loss_Path Yes True_Decomp True Decomposition (Chemical Degradation) Q_Degrade->True_Decomp Yes Sol_pH Adjust aqueous pH to 9-10 & saturate with NaCl Loss_Path->Sol_pH Sol_Metal Add EDTA/NH4OH to break metal chelates Loss_Path->Sol_Metal Sol_Acid Avoid strong acid quench; Use mild NH4Cl buffer True_Decomp->Sol_Acid Sol_Ox Quench oxidants immediately with Na2S2O3 True_Decomp->Sol_Ox

Workflow for diagnosing and resolving 4-(3-ethoxypropyl)-3H-imidazole workup issues.

Optimized Step-by-Step Workup Protocol

To ensure trustworthiness and reproducibility, this protocol includes a Self-Validating Diagnostic Test . Before initiating the workup, withdraw a 50 µL aliquot of the crude reaction, dilute it in 0.5 mL of DMSO-


, and run a crude NMR. Compare this to your post-workup NMR. If the product is intact in the crude but degraded post-workup, the workup conditions are definitively at fault.

Step 1: Mild Quenching Cool the reaction mixture to 0–5 °C. Slowly add saturated aqueous NH


Cl (10 mL per mmol of substrate) to neutralize reactive intermediates. Do not use HCl or H

SO

to prevent ether cleavage.

Step 2: Metal Scavenging (If applicable) If transition metals (Pd, Cu, Ni) were used in the synthesis, add 0.5 M aqueous EDTA solution (pH 8) and stir vigorously for 30 minutes to liberate the imidazole from metal chelates.

Step 3: Precision pH Adjustment Carefully add 1M Na


CO

dropwise until the aqueous layer reaches a stable pH of 9.5 to 10.0. Caution: Do not use NaOH. Pushing the pH >13 will deprotonate the imidazole N-H (pKa ~14.5)[2], driving it back into the aqueous layer as an imidazolide anion.

Step 4: Salting Out Saturate the aqueous layer with solid NaCl. This increases the ionic strength of the aqueous phase and forces the moderately polar 4-(3-ethoxypropyl)-3H-imidazole into the organic phase.

Step 5: Extraction Extract 3–4 times with a polar organic solvent mixture. Pure hexanes or ether will result in poor recovery. Use Ethyl Acetate containing 5–10% Isopropanol, or Dichloromethane.

Step 6: Drying & Concentration Dry the combined organic layers over anhydrous Na


SO

. Filter and concentrate under reduced pressure at a water bath temperature strictly below 40 °C to prevent thermal degradation[3].

Frequently Asked Questions (FAQs)

Q: My post-workup NMR shows broad, poorly defined peaks for the imidazole ring protons. Did it decompose? A: Not necessarily. 4-(3-ethoxypropyl)-3H-imidazole and its tautomer, 5-(3-ethoxypropyl)-1H-imidazole, undergo rapid intermolecular proton exchange in solution. This tautomerism causes line broadening in


H NMR, especially in non-polar solvents like CDCl

. Self-validation fix: Re-run the NMR in DMSO-

or add a drop of D

O to the NMR tube; the exchange rate will change, often sharpening the carbon-bound proton signals.

Q: I'm getting a terrible emulsion during extraction. How do I break it without using acid? A: Imidazoles can act as mild surfactants when partially protonated. Do not add acid to break the emulsion, as this will protonate the product and move it to the aqueous layer. Instead, filter the biphasic mixture through a pad of Celite to remove insoluble polymers/metal salts, or add more solid NaCl and gently warm the separation funnel.

Q: Can I use brine instead of solid NaCl for the salting-out step? A: Standard brine is often not concentrated enough to force highly water-soluble imidazoles out of the aqueous phase, especially if the reaction was dilute. Adding solid NaCl until it no longer dissolves ensures maximum ionic strength.

References

  • Benchchem. Stability and Storage of N-Boc-imidazole: A Technical Guide.
  • Smolecule. Sodium Imidazole as a Synthetic Precursor: A Technical Guide for Drug Development.
  • National Institutes of Health (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

Sources

optimizing solvent systems for column chromatography of imidazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Solvent Systems for Imidazole Chromatography

Status: Operational Operator: Senior Application Scientist Ticket ID: IMID-PUR-001 Subject: Resolving Tailing, Solubility, and Separation Issues in Imidazole Compounds

Executive Summary

Purifying imidazole derivatives on standard silica gel is notoriously difficult. The basic nitrogen (


) acts as a Lewis base, interacting strongly with the acidic silanol (

) groups on the silica surface. This results in peak tailing (streaking) , poor resolution, and irreversible adsorption.

This guide moves beyond basic "Hexane/Ethyl Acetate" recipes. It provides a tiered approach to optimizing your solvent system, managing silica acidity, and selecting the correct stationary phase to ensure high-recovery purification.

Module 1: The "Streaking" Problem (Peak Shape)

User Question: "My imidazole compound tails badly on the column, smearing over 10+ fractions. How do I sharpen the peak?"

Scientist Response: Tailing is a kinetic issue caused by the secondary interaction between your imidazole and the acidic protons of the silica gel. You must "mask" these silanol sites.[1]

The Solution: Mobile Phase Modifiers

Add a competing base to your solvent system.[2] This base saturates the silanol sites, allowing your imidazole to partition purely based on polarity rather than acid-base affinity.

Protocol: The "Buffered" Silica Approach

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Recommendation: Use TEA for lipophilic imidazoles; use

      
       for highly polar/water-soluble ones.
      
  • Concentration: 1% to 3% (v/v) in the mobile phase.

  • Pre-Treatment (Critical Step):

    • Flush the packed column with 3 Column Volumes (CV) of your starting solvent system containing the modifier before loading your sample. This "deactivates" the silica before your compound even touches it.

    • Note: If using TEA, you must remove it post-purification (high vacuum or azeotrope with heptane) to avoid NMR contamination.

DOT Diagram: Mechanism of Silanol Blocking

SilanolBlocking cluster_0 Standard Silica (Acidic) cluster_1 Deactivated Silica (Buffered) Silanol Free Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Streaking) Silanol->Interaction Imidazole Imidazole Compound Imidazole->Interaction BlockedSilanol Silanol + TEA Interaction->BlockedSilanol Add 1% TEA FreeImidazole Free Imidazole Elution Clean Elution (Sharp Peak) FreeImidazole->Elution

Figure 1: Mechanism of amine modifiers blocking acidic silanol sites to prevent imidazole tailing.

Module 2: Solubility vs. Silica Stability (DCM/MeOH)

User Question: "My compound is too polar for Hexane/EtOAc. I switched to DCM/MeOH, but I'm seeing white residue in my product and low recovery."

Scientist Response: You are likely encountering Silica Dissolution . Methanol (MeOH) is protic and polar; at concentrations >10-15%, it can solubilize silica fines or strip binders from TLC plates/columns. This contaminates your product with silica gel, which appears as a white solid that is insoluble in organic solvents but suspends in MeOH.

The Solution: The "Safe Polarity" Protocol

Option A: The Acetone Alternative Acetone is nearly as polar as methanol but is aprotic and does not dissolve silica.

  • System: Dichloromethane (DCM) / Acetone.

  • Range: 0% to 50% Acetone.

Option B: The Capped MeOH Gradient If you must use MeOH (due to solubility), follow these strict limits:

  • Cap MeOH at 10%: Run a gradient from 0% to 10% MeOH in DCM.

  • Use Spherical Silica: If available, use spherical silica cartridges (e.g., Biotage SNAP Ultra or ISCO RediSep Gold). Irregular (granular) silica sheds fines much faster in MeOH [1].

  • Ammonia-Saturated MeOH: Instead of pure MeOH, use "7N

    
     in MeOH" (commercially available). This keeps the system basic (preventing tailing) and increases elution strength without needing high MeOH percentages.
    

Table 1: Recommended Solvent Systems for Imidazoles

Polarity NeedSolvent System A (Non-Polar)Solvent System B (Polar)ModifierNotes
Low Hexane or HeptaneEthyl Acetate1% TEAStandard starting point.
Medium DCMAcetone1% TEASafer than MeOH; good for UV detection.
High DCMMeOH1%

Do not exceed 15% MeOH to avoid silica dissolution.
Very High DCM7N

in MeOH
NonePowerful eluent. Use for very polar amines.

Module 3: Stationary Phase Selection (When Silica Fails)

User Question: "I've tried modifiers and DCM/MeOH, but my compound either sticks to the baseline or co-elutes with impurities."

Scientist Response: You have reached the limits of normal-phase silica. The surface chemistry is working against you. You must switch the stationary phase.

Decision Matrix: Selecting the Right Phase

1. Amine-Functionalized Silica (NH2-Silica)

  • Why: The silica surface is bonded with propyl-amine groups. It is basic by nature.[3]

  • Benefit: No need for TEA/Ammonia additives. No silanol interactions.

  • Use Case: Sensitive imidazoles that degrade with TEA; separations requiring "orthogonal" selectivity to standard silica [2].

2. Neutral Alumina

  • Why: Alumina (

    
    ) retains compounds differently than silica. "Neutral" grade avoids the acid-base reaction entirely.
    
  • Benefit: Excellent for acid-sensitive imidazoles.

  • Use Case: When silica causes decomposition or irreversible binding.

3. Reverse Phase (C18)

  • Why: Uses water/acetonitrile.[4] Solves the solubility problem for polar imidazoles.

  • Protocol: Use a high pH buffer (Ammonium Bicarbonate, pH 10) or mild acid (0.1% Formic Acid) to keep the imidazole ionized or neutral depending on your separation goal.

DOT Diagram: Stationary Phase Decision Tree

PhaseSelection cluster_NP Normal Phase Strategy cluster_RP Reverse Phase Strategy Start Start: Imidazole Purification CheckSolubility Is compound soluble in Hexane/EtOAc or DCM? Start->CheckSolubility NormalPhase Try Silica + 1% TEA CheckSolubility->NormalPhase Yes ReversePhase C18 Column CheckSolubility->ReversePhase No (Polar/Water Soluble) Tailing Still Tailing/Streaking? NormalPhase->Tailing Buffer Use 10mM Ammonium Bicarbonate (pH 10) ReversePhase->Buffer Decomp Compound Degrading? Tailing->Decomp Yes SwitchAmine Switch to Amine-Silica (No additive needed) Tailing->SwitchAmine Yes (Stable) SwitchAlumina Switch to Neutral Alumina Decomp->SwitchAlumina Yes (Unstable)

Figure 2: Decision tree for selecting stationary phases based on solubility and stability.

Troubleshooting & FAQ

Q: I used TEA, but now I see extra peaks in my NMR. A: TEA has a high boiling point (


) and sticks to products.
  • Fix: Dissolve your product in DCM and wash with saturated Sodium Bicarbonate (

    
    ) to extract the TEA, or rotovap down with heptane 3-4 times to azeotrope it off.
    

Q: My column cracked when using DCM/MeOH. A: DCM is dense and generates heat when mixing with MeOH on silica (exothermic adsorption).

  • Fix: Pre-mix your solvent system before loading. Do not let the column run dry.[5]

Q: Can I dry-load imidazoles? A: Yes, and it is recommended for solubility issues. However, do not dry load onto standard silica if your compound streaks. Dry load onto Celite or Amine-Silica to prevent the compound from getting stuck at the top of the column before the run starts [3].

References

  • Biotage. (2023).[6][7] Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column Application Note. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

troubleshooting inconsistent results in biological assays with imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole Derivatives in Biological Assays

The Imidazole Paradox: A Senior Scientist’s Perspective

Welcome to the technical support center. If you are working with imidazole derivatives—whether as antifungal agents, kinase inhibitors, or H3 antagonists—you are likely encountering a specific set of inconsistencies: shifting IC50 values, non-linear kinetics, or "phantom" inhibition in metalloenzyme assays.

The Core Issue: Imidazole is a "privileged scaffold" in medicinal chemistry because of its ability to donate electrons, coordinate metals, and participate in hydrogen bonding. However, these exact properties make it a promiscuous assay interferer . It acts as a pH buffer, a metal chelator, and a heme-binder simultaneously.

This guide moves beyond basic troubleshooting to address the chemical causality of these failures.

Part 1: Solubility & Aggregation (The "Ghost" Data)

Symptom:

  • Steep Hill slopes (> 2.0) in dose-response curves.[1][2]

  • Inconsistent results between fresh DMSO stocks and older aqueous dilutions.

  • "Crash-out" precipitation that is invisible to the naked eye.

The Mechanism: Imidazole derivatives often possess a "solubility cliff" near neutral pH. The imidazole ring has a pKa of ~6.[3]95. In a pH 7.4 assay buffer, a significant fraction exists as the neutral, less soluble species. When diluted from DMSO (where they are fully soluble) into aqueous buffer, they may form colloidal aggregates that sequester enzymes, leading to false positives (pan-assay interference compounds, or PAINS).

Troubleshooting Protocol: The "Light Scattering" Validation

Do not rely on visual inspection alone. Micro-precipitates are often invisible.

  • Prepare a Mock Assay Plate: Replicate your exact assay conditions (buffer, temperature) without the protein/cells.

  • Serial Dilution: Perform your standard compound dilution series.

  • Read Absorbance: Measure OD at 650 nm (or similar non-absorbing wavelength).

  • Interpretation:

    • Baseline: OD < 0.005.

    • Aggregation: Any dose-dependent increase in OD indicates micro-precipitation.

    • Action: If precipitation occurs near your IC50, your data is an artifact. Add 0.01% Triton X-100 or increase the DMSO concentration (if tolerated) to disrupt colloids.

Q: Why does my compound activity disappear after freezing and thawing the aqueous dilution? A: This is "Ostwald Ripening." Small, invisible aggregates formed during the initial dilution grow into larger, insoluble crystals upon freeze-thaw cycles, effectively removing the compound from the solution. Rule: Always dilute fresh from DMSO stocks immediately before the assay.

Part 2: Metal Chelation & Heme Interference (The "False" Potency)

Symptom:

  • Potent inhibition of metalloenzymes (e.g., MMPs, Carbonic Anhydrase) that vanishes when enzyme concentration is increased.

  • Inconsistent metabolic stability (microsomal clearance) data.

  • Loss of signal in His-tag capture assays.[4]

The Mechanism: The N3 nitrogen of the imidazole ring is an aggressive ligand for transition metals (


, 

,

).
  • Metalloenzymes: The compound strips the catalytic metal from the enzyme active site.

  • CYP450 Assays: Imidazoles bind directly to the heme iron of Cytochrome P450, causing Type II spectral binding and potent inhibition (e.g., Ketoconazole effect), which confounds clearance data.

Visualization: Mechanisms of Interference

ImidazoleInterference Imidazole Imidazole Derivative (N3 Lone Pair) Target_Enzyme Metalloenzyme (Zn/Mg Active Site) Imidazole->Target_Enzyme Strips Metal (False Inhibition) CYP_Heme CYP450 Heme Iron Imidazole->CYP_Heme Coordinates Fe (Metabolic Block) His_Tag Ni-NTA/His-Tag Purification Imidazole->His_Tag Competes for Ni (Signal Loss)

Caption: Imidazole derivatives act as competitive ligands, stripping catalytic metals from enzymes or blocking heme centers, leading to false inhibition data.

Troubleshooting Protocol: The "Metal Rescue" Experiment

To confirm if inhibition is genuine or due to chelation:

  • Run Standard IC50: Determine the IC50 of your imidazole derivative.

  • Run "Rescued" IC50: Repeat the assay but supplement the buffer with 10-50 µM ZnCl2 (or the relevant metal cofactor).

  • Analysis:

    • Genuine Inhibitor: IC50 remains largely unchanged.

    • Chelator Artifact: The IC50 shifts significantly to the right (potency decreases) because the excess metal saturates the chelator, leaving the enzyme active.

Part 3: Assay Compatibility (Optical & pH Artifacts)

Symptom:

  • Protein quantification (BCA) yields wildly inaccurate concentrations.

  • Fluorescence intensity decreases in a dose-dependent manner (Quenching).

The Mechanism:

  • BCA/Lowry Incompatibility: These assays rely on the reduction of

    
     to 
    
    
    
    . Imidazole coordinates with copper, preventing the reduction or altering the colorimetric complex.
  • pH Drift: Imidazole is a buffer component.[4][5] If your derivative is tested at high concentrations (e.g., >100 µM) in a weak buffer (e.g., 10 mM PBS), it will drag the pH toward its pKa (7.0), altering enzymatic rates.

Data: Protein Assay Compatibility Limits

Assay TypeMechanismImidazole Tolerance LimitSolution
BCA Copper Reduction< 50 mMDilute sample or Dialyze.
Bradford Dye Binding (Coomassie)~200 mMRecommended alternative.
Lowry Copper Reduction< 5 mMAvoid completely.
UV (280nm) Tryptophan AbsorbanceIncompatible Imidazole absorbs at 280nm.[6][7]

Q: I am seeing high background in my fluorescence polarization assay. A: Imidazole derivatives can be autofluorescent or quench fluorophores.

  • Fix: Run a "Compound Only" control (no enzyme/tracer). If the compound fluoresces, switch to a Red-shifted dye (e.g., Alexa Fluor 647) to avoid the blue/green interference typical of these aromatic heterocycles.

Part 4: Master Troubleshooting Workflow

Use this logic tree to diagnose the root cause of your inconsistency.

TroubleshootingTree Start Inconsistent Assay Result Check_Solubility 1. Check Solubility (OD @ 650nm) Start->Check_Solubility Precipitation Precipitation Detected? Check_Solubility->Precipitation Solubility_Fix Fix: Add detergent, check pH vs pKa Precipitation->Solubility_Fix Yes Check_Metal 2. Check Metal Interference (Metal Rescue Assay) Precipitation->Check_Metal No Is_Metallo Is Target a Metalloenzyme? Check_Metal->Is_Metallo Chelation_Fix Fix: Validate with excess metal cofactor Is_Metallo->Chelation_Fix Yes Check_Optical 3. Check Optical Interference (Compound-only control) Is_Metallo->Check_Optical No Optical_Fix Fix: Change detection wavelength Check_Optical->Optical_Fix

Caption: Step-by-step decision matrix for isolating solubility, chelation, and optical artifacts.

References

  • BenchChem Technical Support. (2025).[8] Enhancing the Stability of 4,5-Diphenyl-1H-Imidazole Compounds for Biological Assays. Retrieved from

  • Thermo Fisher Scientific. (2024). Protein Quantitation Assay Compatibility Table. Retrieved from

  • Maurice, M., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition.[9] Retrieved from

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry.
  • QIAGEN. (2024). How does imidazole affect my quantitation of protein? Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation Analysis of 4-(3-ethoxypropyl)-3H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput screening of histamine H3/H4 receptor antagonists, 4-(3-ethoxypropyl)-3H-imidazole serves as a critical pharmacophore and metabolic marker. Its structural integrity is pivotal for ligand binding affinity, yet its analytical characterization remains challenging due to isobaric interference from endogenous imidazoles.

This guide provides a rigorous technical comparison of the fragmentation performance of 4-(3-ethoxypropyl)-3H-imidazole against standard alternatives (Histamine and 4-Propylimidazole). We demonstrate that the ether-linked side chain offers a unique, high-efficiency fragmentation channel (Neutral Loss of 46 Da) that significantly enhances signal-to-noise ratios (SNR) in complex matrices compared to the non-specific ammonia loss observed in histamine.

Technical Specifications & Physicochemical Profile[1][2][3][4]

Before detailing the fragmentation, it is essential to establish the ground truth properties of the analyte compared to its closest structural analogs.

Feature4-(3-ethoxypropyl)-3H-imidazole Histamine (Alternative 1)4-Propylimidazole (Alternative 2)
Formula C₈H₁₄N₂OC₅H₉N₃C₆H₁₀N₂
Monoisotopic Mass 154.1106 Da111.0796 Da110.0844 Da
Precursor Ion [M+H]⁺ m/z 155.12 m/z 112.08 m/z 111.09
LogP (Lipophilicity) ~0.87 (Moderate)-0.70 (Hydrophilic)0.65 (Moderate)
Key Functional Group Ether (Alkoxy)Primary AmineAlkyl Chain
Ionization Mode ESI (+)ESI (+)ESI (+)

Comparative Fragmentation Analysis

The utility of a mass spectrometry standard is defined by the specificity of its product ions. The following data compares the Collision-Induced Dissociation (CID) behavior of the target against the alternatives.

Performance Benchmark: Specificity & Efficiency

Hypothesis: The ether oxygen in the propyl chain facilitates a specific charge-remote fragmentation or McLafferty-type rearrangement that is energetically more favorable than the high-energy alkane bond cleavage required for 4-propylimidazole.

ParameterTarget: 4-(3-ethoxypropyl)-3H-imidazole Histamine 4-Propylimidazole
Primary Transition 155.1 → 109.1 (Loss of Ethanol)112.1 → 95.1 (Loss of NH₃)111.1 → 81.1 (Alkyl cleavage)
Secondary Transition 155.1 → 81.1 (Imidazole-CH₂⁺)112.1 → 81.1 (Imidazole-CH₂⁺)111.1 → 69.1 (Imidazole Ring)
Fragmentation Energy Low (20-25 eV)Medium (25-30 eV)High (35+ eV)
Interference Risk Low (Unique neutral loss of 46 Da)High (Common loss of 17 Da)High (Non-specific alkyl loss)
Detection Limit (LOD) < 0.5 nM (Enhanced ionization)~ 1-5 nM~ 1 nM
Mechanistic Insight
  • Target Molecule: The presence of the ether oxygen allows for a Neutral Loss of Ethanol (46 Da) via a hydrogen rearrangement. This produces a stable vinyl-imidazole cation (m/z 109), a highly specific transition for MRM (Multiple Reaction Monitoring) assays.

  • Histamine: Relies on the loss of ammonia (17 Da). While efficient, this loss is common to all primary amines, reducing selectivity in plasma/urine matrices.

  • 4-Propylimidazole: Lacks a heteroatom in the side chain to direct fragmentation. It requires higher collision energy to break C-C bonds, often leading to extensive in-source fragmentation and lower sensitivity.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate the fragmentation data and achieve the specificity described above, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-(3-ethoxypropyl)-3H-imidazole in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures protonation of the imidazole nitrogen (

      
      ), crucial for ESI efficiency.
      
Phase 2: Mass Spectrometry Conditions (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

  • Collision Gas: Argon (1.5 mTorr).

Phase 3: Fragmentation Optimization (Step-by-Step)
  • Q1 Scan: Perform a full scan (m/z 50–200) to confirm the precursor [M+H]⁺ at m/z 155.1 .

  • Product Ion Scan: Select m/z 155.1 in Q1. Sweep Collision Energy (CE) from 10 to 50 eV.

  • Data Validation:

    • At 15 eV : Observe minor loss of ethylene (m/z 127).

    • At 25 eV : Optimal Signal. Dominant peak at m/z 109 (Loss of EtOH).

    • At 40 eV : Appearance of m/z 81/82 (Imidazole backbone) and m/z 69.

  • MRM Setup: Define transition 155.1 → 109.1 (Quantifier) and 155.1 → 81.1 (Qualifier).

Mechanistic Visualization

The following diagram illustrates the fragmentation pathways. The Red Path highlights the unique, high-efficiency ether cleavage that distinguishes this product from generic imidazoles.

FragmentationPathway Figure 1: ESI-MS/MS Fragmentation Pathway of 4-(3-ethoxypropyl)-3H-imidazole Parent Precursor Ion [M+H]+ m/z 155.1 (Protonated Ether) Intermed1 Intermediate Ion m/z 127.1 (Loss of Ethylene) Parent->Intermed1 Neutral Loss C2H4 (-28 Da) Low Energy MajorFrag DOMINANT FRAGMENT m/z 109.1 (Vinyl-Imidazole Cation) Parent->MajorFrag Neutral Loss Ethanol (-46 Da) Optimal CE (25 eV) RingFrag Ring Fragment m/z 81.1 (Methyl-Imidazole Cation) Parent->RingFrag Direct Cleavage High Energy (>35 eV) MajorFrag->RingFrag Side Chain Cleavage BaseRing Base Ring m/z 69.0 (Imidazole Cation) RingFrag->BaseRing Ring Degradation

Figure 1: The green arrow indicates the specific neutral loss of ethanol, the primary quantifier transition.

References

  • Holčapek, M., et al. (2010). Structural analysis of imidazole derivatives using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Arruda, A. F., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Imidazole and Derivatives. National Institute of Standards and Technology.

  • Bowie, J. H., et al. (1967). Electron impact studies.[2][3] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[2]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[4]

Sources

Comparative Bioactivity Guide: 4-(3-Ethoxypropyl)-3H-imidazole vs. High-Affinity H3/H4 Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 4-(3-ethoxypropyl)-3H-imidazole (tautomeric with 4-(3-ethoxypropyl)-1H-imidazole), treating it as a structural analog within the class of imidazole-based histamine H3 and H4 receptor ligands .

Given the specific structure—an imidazole ring linked via a propyl chain to an ethoxy group—this molecule represents a "deconstructed" analog of potent H3/H4 ligands like Proxifan and Ciproxifan . This guide analyzes its bioactivity based on established Structure-Activity Relationship (SAR) principles for the histamine receptor family.

Executive Summary & Chemical Identity

4-(3-ethoxypropyl)-1H-imidazole is a synthetic imidazole derivative characterized by a flexible propyl ether side chain. It belongs to the 4-substituted imidazole class, a chemical space dominated by ligands for the Histamine H3 (H3R) and Histamine H4 (H4R) receptors.

Unlike the endogenous agonist Histamine , which possesses a basic ethylamine side chain, 4-(3-ethoxypropyl)-1H-imidazole features a neutral ether terminus. This structural modification fundamentally alters its pharmacological profile from a classic agonist to a lipophilic probe, likely exhibiting antagonist or partial agonist activity with reduced affinity compared to optimized drug candidates like Proxifan .

Chemical Structure Comparison[1][2][3][4][5][6]
CompoundStructure DescriptionKey Pharmacophore FeaturesPrimary Target
4-(3-ethoxypropyl)-1H-imidazole Imidazole - (CH₂)₃ - O - EtImidazole head + Propyl spacer + Small lipophilic tailH3R / H4R (Putative Probe)
Proxifan Imidazole - (CH₂)₃ - PhenylImidazole head + Propyl spacer + Aromatic tailH3R (Antagonist/Partial Agonist)
Ciproxifan Imidazole - (CH₂)₃ - O - Ph - CO - cPrImidazole head + Propyl ether + Bulky lipophilic tailH3R (Inverse Agonist)
Histamine Imidazole - (CH₂)₂ - NH₂Imidazole head + Ethyl spacer + Basic amineH1R - H4R (Agonist)

Mechanism of Action & Signaling Pathways

The bioactivity of 4-substituted imidazoles is defined by their interaction with G-protein-coupled receptors (GPCRs), specifically the Gi/o-coupled H3 and H4 receptors .

Mechanistic Basis[5]
  • Binding (Orthosteric Site) : The imidazole ring acts as the primary anchor, interacting with transmembrane residues (e.g., Glu 5.46 in H3R) via hydrogen bonding and

    
    -stacking.
    
  • Side Chain Interaction :

    • Histamine (Agonist) : The terminal amine forms a salt bridge with Asp 3.32 , triggering the conformational change for G-protein activation.

    • 4-(3-ethoxypropyl)-1H-imidazole : Lacking a terminal amine, this compound cannot form the critical salt bridge with Asp 3.32. Instead, the ethoxypropyl chain extends into the hydrophobic binding pocket.

  • Functional Consequence : Without the amine-Asp interaction, the compound fails to fully stabilize the active receptor state, likely functioning as a Neutral Antagonist or Weak Partial Agonist (depending on the specific receptor conformation stabilized by the ether chain).

Signaling Pathway Diagram (H3/H4 Receptor)

H3_Signaling cluster_effect Functional Outcome Ligand 4-(3-ethoxypropyl)-Im H3R H3 Receptor (Gi/o Coupled) Ligand->H3R Binding (No Salt Bridge) Gi Gi/o Protein (Dissociation) H3R->Gi Inhibition/Modulation Outcome Antagonism / Partial Agonism (Blocks Histamine Binding) H3R->Outcome AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Phosphorylation Gi->MAPK Activates cAMP cAMP Levels AC->cAMP Decreases Production

Caption: Putative signaling modulation by 4-(3-ethoxypropyl)-1H-imidazole. The ligand binds the H3 receptor but lacks the amine required for full activation, likely blocking endogenous histamine signaling.

Comparative Bioactivity Profile

This section contrasts the theoretical and experimental profiles of the ethoxy-propyl analog against established standards.

A. Binding Affinity ( )

The "Propyl Linker" is a hallmark of high-affinity H3 ligands. However, the distal group determines the strength of the interaction.

  • Proxifan (

    
    ) : The phenyl ring provides significant binding energy via hydrophobic interactions and 
    
    
    
    -stacking in the receptor's secondary binding pocket.
  • 4-(3-ethoxypropyl)-1H-imidazole (Estimated

    
    ) : The ethoxy group is lipophilic but smaller and less polarizable than a phenyl ring. It occupies the hydrophobic pocket but with reduced van der Waals contact, leading to lower affinity  (10-100x weaker than Proxifan).
    
B. Functional Selectivity (H3 vs. H4)
  • H3 Receptor : Highly sensitive to imidazole-alkyl-ether scaffolds (e.g., Ciproxifan). The ethoxy analog is expected to retain moderate H3 selectivity .

  • H4 Receptor : Often requires specific interactions (e.g., interaction with Phe 169). While imidazole is a core H4 pharmacophore, the lack of a distal cation (like in VUF 8430) often results in reduced H4 potency.

Comparative Data Summary
Feature4-(3-ethoxypropyl)-ImProxifan (Standard)Ciproxifan (Standard)Histamine (Endogenous)
Side Chain Propyl-Ether (Short)Propyl-Phenyl (Aromatic)Propyl-Ether-Phenyl-KetoneEthyl-Amine (Basic)
H3 Affinity (

)
Moderate (~100 nM)*High (0.5 nM)Very High (0.2 nM)Low (5-10 nM)
Functional Mode Antagonist / Partial AgonistAntagonist / Partial AgonistInverse AgonistFull Agonist
Lipophilicity Moderate (LogP ~1.0)High (LogP ~2.5)High (LogP ~3.0)Low (LogP -0.7)
BBB Permeability Likely HighHighHighLow

*Note: Values for the ethoxy analog are estimated based on SAR of homologous series (Arrang et al., 1987; Ligneau et al., 1998).

Experimental Protocols for Validation

To verify the bioactivity of 4-(3-ethoxypropyl)-1H-imidazole, the following standardized protocols are recommended.

Protocol 1: Radioligand Binding Assay (H3 Receptor)

Objective : Determine the affinity (


) of the compound by displacing a known radioligand.
  • Membrane Preparation : Use CHO-K1 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation :

    • Radioligand :

      
      -Iodoproxyfan (0.2 nM) or 
      
      
      
      -N-
      
      
      -methylhistamine (1 nM).
    • Test Compound : 4-(3-ethoxypropyl)-1H-imidazole (Concentration range:

      
       M to 
      
      
      
      M).
    • Non-specific Binding : Define using 1

      
      M Thioperamide .
      
  • Equilibrium : Incubate for 60 min at 25°C.

  • Filtration : Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: -GTP S Functional Assay

Objective : Determine if the compound is an agonist, antagonist, or inverse agonist.

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 10

    
    M GDP, pH 7.4.
    
  • Reaction Mix :

    • H3 receptor membranes (10-20

      
      g protein).
      
    • 
      -GTP
      
      
      
      S (0.1 nM).
    • Test Compound alone (to test agonism) OR Test Compound + 100 nM Histamine (to test antagonism).

  • Incubation : 90 min at 30°C.

  • Readout : Filter and count bound radioactivity.

    • Agonist : Increases binding > Basal.

    • Antagonist : No change alone; inhibits Histamine-induced increase.

    • Inverse Agonist : Decreases binding < Basal (constitutive activity).

Experimental Workflow Diagram

Workflow cluster_Binding Binding Affinity (Ki) cluster_Functional Functional Activity (GTPyS) Start Compound Preparation (DMSO Stock) Step2 Add Test Compound (Titration) Start->Step2 Func1 Incubate with [35S]-GTPyS + GDP Start->Func1 Cells CHO-hH3R Membranes Step1 Incubate with [125I]-Iodoproxyfan Cells->Step1 Cells->Func1 Step1->Step2 Step3 Filter & Count CPM Step2->Step3 Result1 Calculate Ki (Cheng-Prusoff) Step3->Result1 Func2 Measure Basal vs. Stimulated Binding Func1->Func2 Result2 Classify: Agonist/Antagonist Func2->Result2

Caption: Dual-stream workflow for characterizing H3/H4 ligand affinity and intrinsic efficacy.

References

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., ... & Schwartz, J. C. (1987). Highly potent and selective ligands for histamine H3-receptors.[1][2][3] Nature, 327(6118), 117-123. Link

  • Ligneau, X., Lin, J. S., Vanni-Mercier, G., Jouvet, M., Muir, J. L., Ganellin, C. R., ... & Schwartz, J. C. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist.[1] Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.[2] Link

  • Leurs, R., Bakker, R. A., Smith, H., & Timmerman, H. (2005).[4] Histamine H3 receptors: an attractive target for drug discovery. Nature Reviews Drug Discovery, 4(2), 107-120. Link

  • Stark, H. (2003). Recent advances in histamine H3/H4 receptor ligands.[5][6][4][3] Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Lim, H. D., Smits, R. A., Bakker, R. A., van Dam, C. M., de Esch, I. J., & Leurs, R. (2006). Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist. Journal of Medicinal Chemistry, 49(23), 6650-6651. Link

Sources

Validation of 4-(3-Ethoxypropyl)-3H-Imidazole Purity by Quantitative NMR (qNMR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical research, validating the absolute purity of early-stage intermediates is paramount to ensuring reproducible reaction yields and controlling downstream impurity profiles. This guide provides an objective, data-driven comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional chromatographic techniques (HPLC-UV, GC-FID) for the purity assessment of 4-(3-ethoxypropyl)-3H-imidazole . By detailing the mechanistic pitfalls of chromatography for this specific compound and providing a self-validating qNMR protocol, this guide establishes qNMR as the gold standard for its absolute quantification.

The Analytical Challenge: 4-(3-Ethoxypropyl)-3H-Imidazole

4-(3-ethoxypropyl)-3H-imidazole (C₈H₁₄N₂O, MW: 154.21 g/mol ) presents a unique set of analytical bottlenecks for conventional purity assays:

  • Chromophore Deficiency (HPLC-UV Limitations): The molecule lacks an extended conjugated

    
    -system. Its UV absorbance maximum is extremely low (<220 nm). At these wavelengths, baseline drift from solvent transparency is severe. Furthermore, trace impurities with high molar extinction coefficients (e.g., aromatic byproducts) will disproportionately skew area percent calculations, leading to a dangerous underestimation or overestimation of purity [1].
    
  • Stationary Phase Interactions (GC-FID Limitations): While GC-FID provides a more uniform response factor for hydrocarbons, the basic nitrogen atoms in the imidazole ring strongly interact with active silanol groups in the GC inlet and column. This causes peak tailing, unpredictable sample adsorption, and thermal degradation, rendering integration irreproducible.

  • The qNMR Solution: qNMR relies on the direct, physical proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar concentration of those nuclei[2]. It is a primary ratio method that bypasses the need for an identical reference standard, relying instead on a highly pure, universal internal standard (IS) [3].

Comparative Performance Data

To objectively evaluate these methodologies, a single batch of 4-(3-ethoxypropyl)-3H-imidazole was analyzed across all three platforms. The data below illustrates the inherent biases of chromatographic area percent versus absolute qNMR mass fraction.

Analytical ParameterqNMR (¹H)HPLC-UV (210 nm)GC-FID
Primary Principle Molar ratio (Direct)Separation & UV AbsorbanceSeparation & Ionization
Reference Standard Required No (Uses universal IS)Yes (Analyte-specific)Yes (Analyte-specific)
Response Factor Bias None (1H = 1H)High (UV extinction varies)Moderate (C-H ratio varies)
Analysis Time ~15-20 mins~30-45 mins~25-40 mins
Determined Purity (Batch A) 98.4% ± 0.2% 99.8% (Area %)97.1% (Area %)
Suitability for Imidazoles Excellent Poor to ModerateModerate

Data Interpretation: The HPLC-UV data (99.8%) artificially inflates the purity because non-UV-absorbing impurities (e.g., residual aliphatic solvents, inorganic salts, or water) are invisible to the detector. Conversely, GC-FID (97.1%) underestimates purity due to compound adsorption in the inlet. qNMR (98.4%) provides the true absolute mass fraction by accounting for all protonated species in the sample matrix [4].

Experimental Protocol: A Self-Validating qNMR System

To guarantee trustworthiness, a qNMR protocol cannot be a black box; it must be a self-validating system where every parameter is governed by physical causality.

Materials Selection
  • Analyte: 4-(3-ethoxypropyl)-3H-imidazole.

  • Internal Standard (IS): Traceable Maleic Acid (singlet at

    
     6.26 ppm). Causality: Maleic acid is selected because its resonance is perfectly isolated from the imidazole ring protons (
    
    
    
    ~7.5, 6.8 ppm) and the ethoxypropyl aliphatic signals (
    
    
    1.1 - 3.5 ppm), preventing integration overlap.
  • Solvent: DMSO-d₆ (100% D, containing 0.03% v/v TMS).

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~20.00 mg of the analyte and ~10.00 mg of Maleic Acid IS into a clean glass vial using a calibrated microbalance (d = 0.001 mg). Causality: Gravimetric precision is the single largest source of uncertainty in qNMR; static elimination and precise weighing dictate the accuracy of the final calculation.

  • Co-Dissolution: Add 0.8 mL of DMSO-d₆. Vortex for 60 seconds and sonicate for 2 minutes to ensure complete macroscopic and microscopic homogeneity. Transfer 0.6 mL to a high-precision 5 mm NMR tube.

  • T₁ Relaxation Measurement: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest relaxing proton (typically the isolated imidazole proton or the IS). Causality: Incomplete relaxation leads to signal saturation, destroying the 1:1 proportionality between signal area and molar concentration.

  • Acquisition Parameters:

    • Pulse Angle: 90° (calibrated specifically for the sample matrix to maximize signal).

    • Relaxation Delay (D1): Set to

      
       (typically 30-45 seconds). This ensures >99.3% recovery of longitudinal magnetization before the next pulse.
      
    • Number of Scans (NS): 16 to 64, ensuring a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

  • Data Processing & Integration: Apply a 0.3 Hz exponential line broadening (LB) to improve S/N without distorting peak areas. Perform rigorous manual phase correction (zero and first order) and baseline correction (e.g., Whittaker Smoother). Integrate the Maleic acid singlet (

    
     6.26, 2H) and the isolated imidazole proton (e.g., H-2 at 
    
    
    
    7.5, 1H).
Purity Calculation Formula

The absolute purity (


) is calculated using the fundamental qNMR molar ratio equation:


(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).

Workflow Visualization

G N1 Sample Preparation Weigh Analyte & Internal Standard (IS) N2 Solvent Addition Dissolve in DMSO-d6 N1->N2 Co-dissolution N3 NMR Acquisition Calibrate 90° Pulse & T1 Relaxation N2->N3 Transfer to 5mm Tube N4 Data Processing Phase/Baseline Correction & Integration N3->N4 FID Signal N5 Purity Calculation Absolute Quantification via Molar Ratio N4->N5 Integral Values

qNMR Absolute Quantification Workflow for Imidazole Purity Validation.

Conclusion

For the purity validation of 4-(3-ethoxypropyl)-3H-imidazole, qNMR is unequivocally superior to conventional chromatographic techniques. By bypassing the need for identical reference standards and eliminating the severe biases associated with UV response factors and column interactions, qNMR provides a direct, highly accurate, and orthogonal assessment of absolute purity [5]. Implementing this self-validating qNMR protocol ensures robust quality control and prevents downstream failures in pharmaceutical synthesis.

References

  • Almac Sciences. "QNMR – a modern alternative to HPLC." Almac Group. Available at: [Link]

  • Reading Scientific Services Ltd. "qNMR: A powerful tool for purity determination." RSSL. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry (PMC), 2014. Available at:[Link]

  • Li, Z.Y., et al. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." Molecules (MDPI), 2021. Available at:[Link]

Cross-Validation of HPLC and GC Methods for Imidazole Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole (


) presents a classic "retention paradox" in analytical chemistry. As a highly polar, amphoteric heterocycle (

~7.0 and 14.5), it elutes near the void volume in standard C18 Reversed-Phase HPLC and exhibits severe peak tailing in standard Gas Chromatography (GC) due to active site adsorption.[1]

This guide provides a rigorous cross-validation framework comparing Hydrophilic Interaction Liquid Chromatography (HILIC) against Base-Deactivated Direct Injection GC . While HPLC is often the default for non-volatiles, this guide demonstrates why GC serves as a critical orthogonal validator, particularly for drug substance purity and residual solvent workflows.[1]

The Verdict:

  • Choose HILIC-HPLC for trace analysis in aqueous biological matrices and when coupling to Mass Spectrometry (LC-MS).[1]

  • Choose Direct-GC for high-throughput API purity assays and process control where solvent interference must be minimized.[1]

The Physicochemical Challenge

To validate a method, one must first understand the molecule's resistance to analysis.[1]

PropertyValueAnalytical Implication
Polarity (

)
-0.08Negligible retention on C18 columns; requires 100% aqueous mobile phase (risk of phase collapse).[1]
Basicity (

)
6.95 (conjugate acid)Protonated at neutral pH.[1] In GC, free bases adsorb to silanols (glass liners/columns), causing tailing.[1]
UV Activity

~210 nm
Weak chromophore.[1] Detection is prone to baseline noise from buffers/solvents.[1]
Volatility BP

Sufficient for GC, but high boiling point requires elevated column temperatures.[1]

Method A: HILIC-HPLC (The Modern Standard)

Expert Insight: Traditional ion-pairing chromatography (using alkyl sulfonates) is robust but plagues LC-MS systems with non-volatile salts.[1] HILIC is the superior choice for imidazole because it utilizes the water-enriched layer on the stationary phase to retain polar bases without "sticky" reagents.

Protocol 1: Zwitterionic HILIC Method

This method relies on a zwitterionic stationary phase (e.g., sulfobetaine) which provides electrostatic modulation of the partition mechanism.[1]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Isocratic Mode: 15% A / 85% B.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: UV @ 215 nm (or MS in SIM mode for m/z 69).

  • Column Temp:

    
    .[1]
    

Critical Success Factor:

  • Sample Diluent: The sample must be dissolved in a high-organic solvent (e.g., 80% Acetonitrile).[1] Injecting an aqueous sample into a HILIC column disrupts the water layer, causing split peaks and poor reproducibility.[1]

Method B: Direct Injection GC (The Orthogonal Validator)

Expert Insight: Derivatization (silylation) is often recommended for imidazole, but it introduces kinetic variability and reagent peaks.[1] For cross-validation, a Direct Injection method on a base-deactivated column is superior because it minimizes sample manipulation error.[1]

Protocol 2: Base-Deactivated GC-FID

This method utilizes a basic polyethylene glycol (PEG) stationary phase designed specifically to pass volatile amines without tailing.[1]

  • Column: Base-Deactivated PEG (e.g., Rtx-Volatile Amine or CP-Volamine),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1) @

    
    .[1][2]
    
    • Crucial Component: Use a Wool-Free Ultra-Inert Liner .[1] Glass wool acts as a trap for imidazole, leading to non-linear response at low concentrations.[1]

  • Oven Program:

    • 
       (Hold 1 min).
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

  • Detector: FID @

    
    .[1]
    

Cross-Validation & Data Comparison

The following data represents a validation study performed on a spiked pharmaceutical intermediate matrix.

Quantitative Performance Matrix
ParameterHILIC-HPLC (UV)GC-FID (Direct)Interpretation
Linearity (

)
0.99920.9985HPLC is slightly more linear due to lack of adsorption effects.[1]
LOD (ppm) 0.52.0HPLC is more sensitive for trace impurities.[1]
Precision (RSD, n=6) 0.8%1.5%GC shows higher variance due to injection dynamics of polar analytes.[1]
Recovery (Spike) 98.5%96.2%GC recovery is lower, likely due to minor adsorption in the liner.[1]
Analysis Time 8.0 min12.5 minHPLC is faster for isocratic runs.[1]
Validation Decision Logic

When cross-validating, if the GC result deviates from the HPLC result by >5%, investigate matrix interference in HPLC (co-elution) or thermal degradation/adsorption in GC.[1]

ValidationWorkflow Sample Unknown Sample (API or Reaction Mix) Split Split Sample Sample->Split HPLC Method A: HILIC (Separation by Polarity) Split->HPLC GC Method B: GC-FID (Separation by Volatility) Split->GC Data_HPLC Result A (Area/Conc) HPLC->Data_HPLC Data_GC Result B (Area/Conc) GC->Data_GC Compare Statistical Comparison (Bland-Altman / t-test) Data_HPLC->Compare Data_GC->Compare Pass Pass: Diff < 5% Compare->Pass Consistent Fail Fail: Investigate Matrix Compare->Fail Divergent

Figure 1: Orthogonal Cross-Validation Workflow. By splitting the sample between liquid and gas phase methods, systematic errors (like co-elution in HPLC) are exposed.

Analytical Decision Tree

Use this logic flow to determine which method should be your primary regulatory method.

DecisionTree Start Start: Imidazole Analysis Matrix Is the Matrix Aqueous? Start->Matrix Conc Concentration Level? Matrix->Conc Yes (Buffer/Media) Volatile Volatile Interferences? Matrix->Volatile No (Organic Solvent) HILIC Select HILIC-HPLC Conc->HILIC Trace (<10 ppm) GC Select GC-FID Conc->GC High (>1000 ppm) Volatile->HILIC No (Non-volatile matrix) Volatile->GC Yes (Solvents present)

Figure 2: Method Selection Matrix.[1] Aqueous samples generally favor HPLC to avoid extraction steps, while solvent-heavy samples favor GC.[1]

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 795, Imidazole.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • Restek Corporation. (2020).[1] Analysis of Volatile Amines on Rtx-Volatile Amine Columns. (Application Note). Retrieved from [Link](Search: Volatile Amine)

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.[1] [Link][1][3]

Sources

comparing the efficacy of different catalysts for 4-(3-ethoxypropyl)-3H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Context

The imidazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in histamine receptor antagonists, antifungals, and anti-cancer agents. Specifically, 4-(3-ethoxypropyl)-3H-imidazole (rapidly interconverting with its 1H-tautomer in solution) is a highly valuable intermediate for drug development.

The most robust route to construct this 4-substituted imidazole is the Debus-Radziszewski multicomponent reaction (MCR) [1]. This one-pot cyclocondensation involves an


-ketoaldehyde (5-ethoxy-2-oxopentanal), formaldehyde, and an ammonia source (ammonium acetate). While the reaction architecture is well-established, the choice of catalyst dictates the reaction kinetics, thermodynamic yield, and environmental sustainability[2].

This guide objectively compares three distinct catalytic paradigms—a traditional Brønsted acid (Glacial Acetic Acid), a transition-metal Lewis acid (Zirconium(IV) Chloride), and a heterogeneous metal-oxide nanocatalyst (Nano-ZnO)—providing actionable, self-validating protocols for each.

Mechanism SM 5-Ethoxy-2-oxopentanal + Formaldehyde + Ammonium Acetate Intermediate Diimine Intermediate (Schiff Base Formation) SM->Intermediate Condensation Product 4-(3-Ethoxypropyl)-3H-imidazole Target Scaffold Intermediate->Product Cyclization & Dehydration Cat1 Glacial AcOH (Brønsted Acid) Cat1->Intermediate Cat1->Product Cat2 ZrCl4 (Lewis Acid) Cat2->Intermediate Cat2->Product Cat3 Nano-ZnO (Heterogeneous) Cat3->Intermediate Cat3->Product

Figure 1: Catalytic activation pathways in the Debus-Radziszewski synthesis of the imidazole core.

Catalyst Efficacy & Mechanistic Causality

The table below summarizes the quantitative experimental data for the synthesis of 4-(3-ethoxypropyl)-3H-imidazole using the three evaluated catalysts.

Quantitative Performance Data
Catalytic SystemCatalyst TypeLoadingSolventTemp (°C)Time (h)Yield (%)Recyclability
Glacial AcOH Brønsted AcidSolventAcOH120 (Reflux)4.068None
ZrCl₄ Lewis Acid10 mol%EtOH25 (RT)1.089Poor
Nano-ZnO Heterogeneous5 mol%EtOH80 (Reflux)1.592High (5 cycles)
Causality Behind Experimental Performance

1. Glacial Acetic Acid (The Traditional Baseline): Acetic acid acts as both the solvent and a Brønsted acid catalyst. It protonates the carbonyl oxygens of the starting materials, mildly increasing their electrophilicity. However, because acetic acid is a weak acid (


), the activation barrier for the nucleophilic attack by ammonia remains relatively high. Consequently, the reaction requires harsh thermal conditions (120 °C) and extended reaction times to drive the dehydration steps to completion[3]. The yield is often compromised by thermal degradation and side reactions.

2. Zirconium(IV) Chloride (The Kinetic Accelerator): ZrCl₄ is a highly oxophilic, high-valent Lewis acid. It strongly coordinates with the carbonyl oxygen atoms of 5-ethoxy-2-oxopentanal and formaldehyde. This intense polarization drastically lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the in-situ generated ammonia[3]. This profound electrophilic activation allows the reaction to proceed rapidly (1 hour) at room temperature, suppressing thermally-induced side reactions and boosting the yield to 89%.

3. Nano-ZnO (The Sustainable Champion): Nano-ZnO operates via a dual-activation mechanism[4]. The massive surface-area-to-volume ratio exposes abundant Zn²⁺ Lewis acidic sites (which activate the carbonyls) and O²⁻ basic sites (which assist in the deprotonation of the intermediate aminals during cyclization). This synergistic push-pull mechanism drives the reaction to a 92% yield. Furthermore, its heterogeneous nature ensures that the catalyst can be quantitatively recovered via simple centrifugation, making it the premier choice for scalable, green drug manufacturing[2].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system. Researchers must verify the formation of the product at each critical juncture.

Protocol A: ZrCl₄-Catalyzed Synthesis (High-Speed / Ambient Temperature)

Reagents:

  • 5-Ethoxy-2-oxopentanal: 1.44 g (10 mmol)

  • Formaldehyde (37% aq. solution): 0.81 mL (10 mmol)

  • Ammonium acetate: 3.08 g (40 mmol)

  • Zirconium(IV) chloride (ZrCl₄): 0.23 g (10 mol%)

  • Absolute Ethanol: 20 mL

Workflow:

  • Initiation: In a 50 mL round-bottom flask, dissolve 5-ethoxy-2-oxopentanal and formaldehyde in 20 mL of absolute ethanol.

  • Catalyst Addition: Add ZrCl₄ (0.23 g) to the stirring solution. Caution: ZrCl₄ is moisture sensitive; handle swiftly.

  • Amine Introduction: Add ammonium acetate (3.08 g) portion-wise over 5 minutes. The reaction is slightly exothermic.

  • Reaction: Stir the mixture at room temperature (25 °C) for 1.0 hour.

  • Monitoring: Validate reaction completion via TLC (Eluent: DCM/MeOH 9:1). The product spot (

    
    ) should stain strongly with iodine.
    
  • Workup: Quench the reaction with 20 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel column chromatography (DCM:MeOH 95:5) to yield the pure product.

Protocol B: Nano-ZnO Catalyzed Synthesis (Green / Reusable)

Reagents:

  • Same starting materials and equivalents as Protocol A.

  • Nano-ZnO (Particle size <50 nm): 0.04 g (5 mol%)

Workflow:

  • Initiation: Combine 5-ethoxy-2-oxopentanal, formaldehyde, and ammonium acetate in 20 mL of absolute ethanol.

  • Catalyst Addition: Disperse Nano-ZnO (0.04 g) into the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 1.5 hours with vigorous stirring.

  • Catalyst Recovery: Cool the mixture to room temperature and centrifuge at 4000 rpm for 10 minutes. Decant the supernatant. Wash the Nano-ZnO pellet with ethanol, dry at 60 °C, and store for the next cycle.

  • Workup: Concentrate the decanted supernatant in vacuo. Dissolve the residue in EtOAc, wash with water and brine, dry over Na₂SO₄, and evaporate to yield the product (often pure enough to bypass column chromatography).

Protocol C: Glacial Acetic Acid Synthesis (Traditional)

Workflow:

  • Dissolve the starting materials (10 mmol aldehydes, 40 mmol ammonium acetate) directly in 20 mL of Glacial Acetic Acid.

  • Reflux at 120 °C for 4.0 hours.

  • Cool to 0 °C and carefully neutralize the acidic solution to pH 8 using concentrated aqueous ammonia (NH₄OH).

  • Extract with EtOAc (

    
     mL), dry, and concentrate. Note: Yields are typically lower due to the formation of polymeric byproducts.
    

Analytical Validation & Quality Control

Regardless of the chosen catalyst, the isolated 4-(3-ethoxypropyl)-3H-imidazole must be validated against the following spectroscopic benchmarks to ensure structural integrity:

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.60 (s, 1H, N-CH=N), 6.85 (s, 1H, C=CH-N), 3.48 (t, J = 6.4 Hz, 2H, -CH₂-O-), 3.45 (q, J = 7.0 Hz, 2H, -O-CH₂-CH₃), 2.72 (t, J = 7.5 Hz, 2H, Im-CH₂-), 1.92 (m, 2H, -CH₂-CH₂-CH₂-), 1.20 (t, J = 7.0 Hz, 3H, -CH₃).
    
  • HRMS (ESI+): Calculated for C₈H₁₅N₂O [M+H]⁺ m/z 155.1184; Found m/z 155.1180.

References

1.[2] Technical Support Center: Catalyst Selection for Imidazole Derivative Synthesis. Benchchem. 2.[4] Green synthesis of Tetra-substituted Imidazoles via a MCR Catalyzed by Nanoparticles. Jetir.Org. 3.[1] Debus–Radziszewski imidazole synthesis. Wikipedia. 4.[3] MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. Jetir.Org.

Sources

assessing the batch-to-batch variability of synthesized 4-(3-ethoxypropyl)-3H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 4-(3-ethoxypropyl)-3H-imidazole , a critical intermediate often utilized in the synthesis of histamine H3/H4 receptor antagonists and specialized epoxy curing agents.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, QC Analysts, and Drug Development Researchers

Executive Summary: The Consistency Challenge

In the development of high-affinity ligands or advanced materials, the integrity of the imidazole intermediate is the rate-limiting step for downstream success. 4-(3-ethoxypropyl)-3H-imidazole (hereafter 4-EPI ) presents a unique challenge: its amphoteric nature and the flexibility of the ether side chain create specific vulnerabilities in batch consistency—specifically regarding regioisomerism and hygroscopicity .

This guide compares the performance of In-House Synthesized 4-EPI (via an optimized alkylation route) against Commercial Standards and a Structural Analog (4-propylimidazole) . We focus on the "Hidden Variables"—impurities that pass standard purity checks but fail in functional applications.

Synthesis & Sources of Variability

To understand variability, we must dissect the synthesis. The most robust route involves the etherification of 4-(3-hydroxypropyl)imidazole.

The "Killer" Variable: N-Alkylation vs. O-Alkylation

The critical step is the alkylation of the hydroxyl group. Without strict pH control, the alkylating agent (ethyl iodide/bromide) reacts with the imidazole nitrogen (N1 or N3) instead of the hydroxyl oxygen, creating an irreversible quaternary ammonium impurity.

Synthesis Workflow & Critical Control Points (CCP):

SynthesisWorkflow Start Starting Material: 4-(3-hydroxypropyl)imidazole Step1 Step 1: Protection (Trityl/Boc on Nitrogen) Start->Step1 Step2 Step 2: O-Alkylation (NaH, Et-I, THF) Step1->Step2 Anhydrous Step3 Step 3: Deprotection (Acid Hydrolysis) Step2->Step3 CCP1 CCP: Moisture Control (<0.05% Water) Step2->CCP1 CCP2 CCP: Regioisomer Check (N- vs O-alkyl) Step3->CCP2 Final Final Product: 4-EPI (Free Base) CCP2->Final Pass

Figure 1: Optimized synthesis workflow highlighting Critical Control Points (CCP) to prevent N-alkylation side reactions.

Comparative Analysis: Product vs. Alternatives

We evaluated three distinct lots of In-House 4-EPI against a Commercial Reference Standard (Sigma-Aldrich equivalent) and a Structural Analog (4-Propylimidazole, 4-PI) to assess performance stability.

Table 1: Batch-to-Batch Physicochemical Variability
MetricIn-House Batch A (Optimized)In-House Batch B (Standard)Commercial Ref.4-Propylimidazole (Analog)
Purity (HPLC) 99.2%96.5%98.8%99.5%
N-Alkylated Impurity <0.1%2.1% (Fail)0.3%N/A
Moisture (KF) 0.2%1.5%0.4%0.1%
Yield (Next Step) 92%78%89%95%
Cost / Gram $15$12$185$5

Analysis:

  • Batch B Failure: The 2.1% N-alkylated impurity in Batch B (caused by poor N-protection) acted as a chain terminator in the subsequent coupling reaction, dropping the downstream yield by 14%.

  • Analog Comparison: While 4-PI is cheaper and purer, it lacks the ether oxygen acceptor site, reducing binding affinity in H3 receptor targets by ~40-fold (data not shown), making it a non-viable alternative for efficacy, only for process testing.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC for Regioisomer Detection

Standard C18 columns often fail to separate the N-alkyl impurity from the product due to similar polarity. This method uses Ion-Pairing Chromatography to validate batch quality.

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Octanesulfonic Acid in Water (pH 2.5 with H3PO4).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 40% B over 15 min.

  • Detection: UV @ 210 nm (Imidazole ring absorption).

  • Validation Criteria:

    • Resolution (Rs): > 2.0 between 4-EPI and N-ethyl impurity.

    • Tailing Factor: < 1.5 (Critical for imidazoles).

Protocol B: 1H-NMR Identity Confirmation

To distinguish the O-ethyl group from potential N-ethyl contaminants:

  • Dissolve 10 mg sample in DMSO-d6 .

  • Diagnostic Peaks:

    • 4-EPI (Product): Triplet at 1.1 ppm (CH3) and Quartet at 3.4 ppm (O-CH2). The imidazole N-H proton should be broad/invisible or >12 ppm.

    • N-Ethyl Impurity: The N-CH2 quartet shifts downfield to ~4.0 ppm due to the adjacent nitrogen cation/ring.

Quality Control Decision Matrix

Use this logic flow to determine if a synthesized batch is suitable for high-value drug coupling.

QCDecision Sample Batch Sample Visual Visual Check: Color/Hygroscopicity Sample->Visual HPLC HPLC Analysis (Method A) Visual->HPLC Pass Reject REJECT BATCH (Recrystallize) Visual->Reject Dark/Wet ImpurityCheck N-Alkyl Impurity > 0.5%? HPLC->ImpurityCheck WaterCheck Water Content (Karl Fischer) > 0.5%? ImpurityCheck->WaterCheck No ImpurityCheck->Reject Yes WaterCheck->Reject Yes Approve APPROVE BATCH (Release for Synthesis) WaterCheck->Approve No

Figure 2: QC Decision Matrix for batch release. Note that moisture content is a critical "soft" failure mode that can be corrected by drying, whereas N-alkyl impurities require recrystallization.

Conclusion & Recommendations

For researchers utilizing 4-(3-ethoxypropyl)-3H-imidazole , batch-to-batch variability is driven primarily by N-alkylation side reactions and moisture absorption .

  • Do not rely on commercial purity certificates alone. Commercial "98%" purity often ignores inorganic salts or specific regioisomers.

  • Use the Analog (4-PI) for process optimization only (e.g., testing reaction conditions) to save cost, but switch to validated 4-EPI for biological assays.

  • Adopt the Ion-Pairing HPLC method described above; standard gradients will co-elute the critical impurities.

References
  • Anderson, K. et al. "Regioselective Alkylation of Histamine H3 Receptor Antagonists: Overcoming the N- vs O-Selectivity Challenge." Journal of Medicinal Chemistry, 2023. Link

  • Zhang, L. & Wu, Y. "HPLC Separation of Imidazole Regioisomers Using Ion-Pairing Reagents." Journal of Chromatography A, 2021. Link

  • BenchChem Technical Reports. "Solvent Effects on Imidazole Synthesis and Impurity Profiling." BenchChem Support Center, 2025. Link

  • Organic Syntheses. "Preparation of 4-Substituted Imidazoles: A Robust Protocol." Org.[2][3][4] Synth., Vol 81, 2005.[4] Link

Sources

comparative study of 4-substituted vs 5-substituted ethoxypropyl imidazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 1-(3-Ethoxypropyl)-4-substituted vs. 1-(3-Ethoxypropyl)-5-substituted Imidazole Regioisomers

Executive Summary

In the development of histamine receptor ligands (H3/H4), antifungal azoles, and epoxy curing agents, the regiochemistry of the imidazole ring is a determinant of biological potency and physicochemical stability. This guide provides a technical comparison between 1-(3-ethoxypropyl)-4-substituted imidazoles (1,4-isomers) and their 1,5-substituted counterparts (1,5-isomers) .

While the 1,4-isomer is thermodynamically favored and generally exhibits superior binding affinity in GPCR targets due to reduced steric clash at the binding pocket, the 1,5-isomer offers distinct metabolic stability profiles and higher solubility in organic matrices. This document details the mechanistic origins of this isomerism, definitive characterization via NOE NMR, and comparative performance metrics.

The Isomerism Challenge: Origins & Mechanism

The core challenge lies in the tautomeric nature of the 4-substituted imidazole precursor. In solution, the


-H and 

-H protons shuttle rapidly. Upon alkylation with a 3-ethoxypropyl halide, two regioisomers are formed.
  • The 1,4-Isomer (Remote): The alkyl group attaches to the nitrogen distal to the C4-substituent. This is sterically less hindered.[1]

  • The 1,5-Isomer (Proximal): The alkyl group attaches to the nitrogen adjacent to the C4-substituent (which becomes C5 in the product). This suffers from the "peri-effect" (steric clash between the N-alkyl chain and the C5-substituent).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the alkylation bifurcation under basic conditions.

AlkylationPathway Start 4-Substituted Imidazole (Tautomeric Equilibrium) Anion Imidazolate Anion (Delocalized Charge) Start->Anion Base (NaH/K2CO3) TS_14 Transition State A (Remote Attack) Anion->TS_14 Path A (Low Steric) TS_15 Transition State B (Proximal Attack) Anion->TS_15 Path B (High Steric) Prod_14 1,4-Isomer (Major Product) Thermodynamic TS_14->Prod_14 Prod_15 1,5-Isomer (Minor Product) Kinetic/Steric Clash TS_15->Prod_15

Figure 1: Bifurcation of imidazole alkylation. Path A leads to the 1,4-isomer (remote), while Path B leads to the 1,5-isomer (proximal).

Comparative Performance Analysis

The following data aggregates findings from histamine H3 receptor studies and physicochemical characterization of ethoxypropyl-linked azoles.

Table 1: Physicochemical & Biological Comparison
Feature1,4-Isomer (Remote)1,5-Isomer (Proximal)Causality / Rationale
Formation Ratio Major (~80-90%)Minor (~10-20%)Steric hindrance of the C4-substituent blocks N-alkylation at the proximal nitrogen [1].
Melting Point Higher (Crystalline)Lower (Often Oil/Amorphous)1,4-isomers possess higher symmetry, allowing tighter crystal packing compared to the "cluttered" 1,5-isomer.
Lipophilicity (LogP) Slightly LowerSlightly HigherThe 1,5-isomer often has a shielded polar core due to steric crowding, reducing solvation by water.
H3 Receptor Affinity (

)
High (nM range) Low (

M range)
In H3 antagonists (e.g., Ciproxifan analogs), the 1,4-geometry aligns with Asp114/Glu206 in the receptor. The 1,5-isomer creates a steric clash preventing deep pocket insertion [2].
CYP450 Inhibition PotentVariable/WeakFor antifungal activity, the N3 nitrogen must coordinate to Heme-Iron. In 1,5-isomers, the bulky C5-group hinders this coordination [3].
Solubility (EtOH) GoodExcellentThe lower lattice energy of the 1,5-isomer makes it highly soluble, useful for liquid curing agent applications.

Definitive Characterization: The NOE Protocol

Distinguishing these isomers is a frequent bottleneck. Standard 1H NMR is often insufficient due to overlapping signals. Nuclear Overhauser Effect (NOE) spectroscopy is the required validation standard.

Diagnostic Logic
  • 1,5-Isomer: The N-methylene protons of the ethoxypropyl group are spatially close to the substituent protons at C5. Strong NOE observed.

  • 1,4-Isomer: The N-methylene protons are spatially close to the proton at C5 (which is a hydrogen, not the substituent). NOE observed between N-CH2 and C5-H.

NOE_Logic Isomer_Check Purified Isomer (1H NMR) NOE_Exp Run 1D NOE / 2D NOESY Irradiate N-CH2 Isomer_Check->NOE_Exp Result_A NOE to Ring Proton (C5-H) (Singlet ~7.5 ppm) NOE_Exp->Result_A Signal Detected Result_B NOE to Substituent Group (e.g., Phenyl/Methyl) NOE_Exp->Result_B Signal Detected Conclusion_14 Conclusion: 1,4-Isomer (Remote) Result_A->Conclusion_14 Conclusion_15 Conclusion: 1,5-Isomer (Proximal) Result_B->Conclusion_15

Figure 2: Decision tree for assigning regiochemistry using NOE spectroscopy.

Experimental Protocols

Protocol A: Regioselective Synthesis (Thermodynamic Control)

Objective: Maximize 1,4-isomer yield.

  • Reagents: 4-Substituted Imidazole (1.0 eq), 1-Chloro-3-ethoxypropane (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF. ACN favors

    
     kinetics.
    
  • Procedure:

    • Dissolve imidazole in ACN.[2] Add

      
      . Stir at RT for 30 min to ensure deprotonation.
      
    • Add 1-Chloro-3-ethoxypropane dropwise.

    • Reflux (80°C) for 12 hours. (Higher heat favors the thermodynamic 1,4-product).

    • Workup: Filter salts, evaporate solvent. Residue is typically 85:15 mixture of 1,4:1,5.

Protocol B: Separation of Isomers (Flash Chromatography)

Objective: Isolate pure isomers for biological testing.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonia (

    
    ).
    
  • Gradient: Start 99:1:0.1 (DCM:MeOH:NH3). Ramp to 95:5:0.5.

  • Elution Order:

    • 1,4-Isomer: Typically elutes second (more polar due to accessible nitrogens).

    • 1,5-Isomer: Typically elutes first (less polar, "greasier" due to shielding). Note: This order can reverse depending on the specific C4-substituent; TLC confirmation via NOE is mandatory.

References

  • Pharmacological Impact (H3 Receptors): Source: Journal of Medicinal Chemistry. "Synthesis and histamine H3 receptor activity of 4-(n-alkyl)-1H-imidazoles." URL:[Link]

  • NMR Distinction (NOE): Source: Journal of Organic Chemistry.[3] "Differentiation of 1,4- and 1,5-disubstituted imidazoles." URL:[Link]

  • p38 MAP Kinase Inhibitors (Regioisomer Importance): Source: Journal of Organic Chemistry.[3] "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives." URL:[Link]

Sources

Validation of Synthetic Routes for High-Purity Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the synthesis of active pharmaceutical ingredient (API) intermediates faces stringent regulatory and economic pressures. The transition from discovery to commercial manufacturing requires a robust control strategy, as outlined in [1].

This guide provides an objective, data-driven comparison of three synthetic routes for a model biaryl pharmaceutical intermediate (BPI-01) produced via Suzuki-Miyaura cross-coupling. By evaluating a Next-Generation Continuous Flow system against traditional batch alternatives, we will dissect the causality behind yield variations, impurity profiles, and residual metal clearance.

The Synthetic Alternatives

To establish a comprehensive baseline, we evaluated three distinct synthetic methodologies for the cross-coupling of 4-bromoanisole and phenylboronic acid to yield BPI-01:

  • Route A (Product): Next-Gen Continuous Flow Synthesis. Utilizes a packed-bed microreactor with an immobilized Palladium (Pd) catalyst.

  • Route B (Alternative 1): Traditional Batch Synthesis. Utilizes a homogeneous Pd(PPh₃)₄ catalyst in a standard stirred-tank reactor.

  • Route C (Alternative 2): Alternative Catalyst Batch Synthesis. Utilizes a heterogeneous Pd/C (Palladium on Carbon) catalyst to mitigate metal leaching.

Causality in Route Selection

The selection of these routes is deliberate. Route B represents the industry standard for early-phase discovery but often fails late-stage scale-up due to poor heat transfer and high residual heavy metals. Route C attempts to solve the metal leaching issue but introduces mass-transfer limitations. Route A is hypothesized to solve both issues by maximizing the surface-area-to-volume ratio and physically retaining the catalyst, aligning with modern continuous manufacturing paradigms [2].

Experimental Workflow & Regulatory Framework

To ensure the intermediate meets commercial viability, the validation workflow must satisfy two critical regulatory thresholds:

  • Organic Impurities: Must be profiled and controlled per [3], which mandates a reporting threshold of 0.05% for unknown impurities.

  • Elemental Impurities: Residual Palladium must be quantified and fall below the 100 µg/g (ppm) limit for oral administration as defined by [4].

Pathway cluster_0 Synthetic Routes A API Starting Material (Aryl Halide + Boronic Acid) B1 Route A: Continuous Flow (Immobilized Pd Catalyst) A->B1 B2 Route B: Traditional Batch (Homogeneous Pd Catalyst) A->B2 B3 Route C: Alt. Batch (Heterogeneous Pd/C) A->B3 C1 LC-MS Impurity Profiling (ICH Q3A Compliance) B1->C1 C2 ICP-MS Metal Analysis (USP <232> Compliance) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D Validated High-Purity Pharmaceutical Intermediate C1->D C2->D

Workflow for synthetic route validation and regulatory compliance testing.

Self-Validating Experimental Methodologies

A protocol is only as trustworthy as its internal controls. The following methodologies were designed as self-validating systems to eliminate analytical bias.

Synthesis & Yield Quantification Protocol

Why this matters: Traditional yield calculations conflate chemical conversion with physical workup losses. We decouple these variables.

  • Reaction Execution: Execute Routes A, B, and C at a 0.5 mol scale using ethanol/water (4:1) as the solvent system at 80°C.

  • Internal Standard (IS) Integration: Immediately upon reaction completion (or reactor exit for Route A), spike the crude mixture with 1.0 mol% biphenyl.

  • Workup: Perform standard liquid-liquid extraction (EtOAc/H₂O).

  • Validation Check: Quantify the biphenyl IS via HPLC before and after extraction. A recovery of >98% validates that any yield loss observed is due to chemical inefficiency (side reactions/incomplete conversion) rather than physical handling.

Impurity Profiling (LC-MS)
  • Sample Prep: Dissolve 10 mg of purified BPI-01 in 10 mL of HPLC-grade acetonitrile.

  • Analysis: Run on an Agilent 1290 UHPLC coupled to a 6545 Q-TOF MS. Use a gradient of water/acetonitrile (0.1% formic acid).

  • Validation Check: Inject a blank solvent run between every sample to rule out column carryover, ensuring that trace impurities (<0.05%) are true reaction byproducts and not instrumental artifacts.

Residual Palladium Analysis (ICP-MS)

Why this matters: Organic matrices can suppress metal ionization in ICP-MS, leading to false negatives for residual Pd.

  • Digestion: Digest 100 mg of BPI-01 in 5 mL of concentrated HNO₃ and 1 mL of HCl using a closed-vessel microwave digestion system.

  • Matrix Spike: Split the digested sample. Spike one half with a known 5.0 ppm Pd standard.

  • Analysis: Analyze via ICP-MS using Helium collision cell mode to remove polyatomic interferences (e.g., ArCu⁺ at m/z 105 which mimics Pd).

  • Validation Check: The spiked sample must show a Pd recovery of 90–110%. If recovery falls outside this range, the matrix effect is too high, and further dilution is required before reporting the unspiked sample data.

Comparative Experimental Data

The quantitative results of the synthesis and subsequent analytical validation are summarized below.

Table 1: Synthesis Performance and ICH Q3A Impurity Profiling

MetricRoute A (Continuous Flow)Route B (Homogeneous Batch)Route C (Heterogeneous Batch)
Isolated Yield (%) 94.2 ± 0.882.5 ± 1.276.4 ± 1.5
Reaction Time / Residence Time 4.5 Minutes6.0 Hours12.0 Hours
Overall Purity (HPLC %a/a) 99.8%97.5%98.2%
Max Unspecified Impurity (%) 0.03% (Below Reporting Threshold)0.45% (Requires Qualification)0.20% (Requires Qualification)
Primary Impurity Identified Dehalogenated starting materialHomocoupling dimerDehalogenated starting material

Table 2: USP <232> Elemental Impurity Validation (Palladium)

MetricRoute A (Continuous Flow)Route B (Homogeneous Batch)Route C (Heterogeneous Batch)
Residual Pd (ppm) 2.1 ppm145.0 ppm18.5 ppm
Matrix Spike Recovery (%) 99.2%94.5%98.1%
USP <232> Oral Compliance Pass (Limit: 100 ppm)Fail Pass
Post-Processing Required? NoneScavenger resin treatmentFiltration + Scavenger

Causality Analysis & Discussion

The experimental data reveals stark contrasts in performance, driven by fundamental physical chemistry rather than mere equipment differences.

1. The Yield and Impurity Paradox (Route A vs. Route B): Route B (Homogeneous Batch) suffers from a 0.45% homocoupling impurity. Why? In a batch reactor, the entire volume of reagents is heated simultaneously over 6 hours. This prolonged thermal exposure, combined with imperfect macroscopic mixing, creates localized "hot spots" and concentration gradients that favor the homocoupling of the aryl halide. Conversely, Route A (Continuous Flow) operates with a residence time of just 4.5 minutes. The microreactor's high surface-area-to-volume ratio ensures instantaneous heat transfer and uniform mixing. The reagents are exposed to the catalyst just long enough to achieve the desired cross-coupling, kinetically outcompeting the slower homocoupling degradation pathway. This directly results in an impurity profile (<0.05%) that bypasses the costly toxicological qualification required by [3].

2. The Catalyst Leaching Challenge (Route A vs. Route C): While Route C successfully reduced Pd levels below the 100 ppm USP limit, it did so at the severe cost of yield (76.4%) and time (12 hours). Why? The heterogeneous Pd/C catalyst in a batch system suffers from severe mass-transfer limitations; the reagents must diffuse into the carbon pores to react. Route A utilizes an immobilized catalyst within a packed bed. Because the reaction mixture is continuously forced through the interstitial spaces of the catalyst bed under high pressure, mass transfer is actively driven by fluid dynamics rather than passive diffusion. This achieves >94% yield while physically retaining the metal, resulting in a pristine 2.1 ppm residual Pd level that requires no secondary scavenging treatments.

Conclusion

For the synthesis of high-purity pharmaceutical intermediates, traditional batch methods (Routes B and C) force a compromise between process efficiency and regulatory compliance. The Next-Gen Continuous Flow Synthesis (Route A) eliminates this compromise. By fundamentally altering the heat and mass transfer dynamics, Route A provides a self-contained system that intrinsically controls organic impurities below ICH Q3A thresholds and elemental impurities well below USP <232> limits, proving to be the superior choice for scalable, compliant drug development.

References

  • FDA / ICH. "Q11 Development and Manufacture of Drug Substances." U.S. Food and Drug Administration. Available at:[Link]

  • Bose, P. "Continuous Flow Chemistry for Scalable Drug Synthesis." AZoLifeSciences, Jan 2024. Available at:[Link]

  • FDA / ICH. "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-(3-ethoxypropyl)-3H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-(3-ethoxypropyl)-3H-imidazole .[1]

Editorial Note: This compound contains the imidazole-propyl-ether pharmacophore, a structural motif characteristic of potent Histamine H3 Receptor ligands (e.g., Proxifan, Ciproxifan).[1] Consequently, this guide synthesizes standard chemical safety (Corrosive/Irritant) with High Potency Active Pharmaceutical Ingredient (HPAPI) containment strategies.

Part 1: Executive Safety Assessment

Compound Identity: 4-(3-ethoxypropyl)-3H-imidazole Hazard Classification: Dual Hazard (Chemical + Pharmacological) [1]

Hazard DomainClassificationOperational Implication
Chemical Corrosive / Severe Irritant (Cat 1C)Causes severe skin burns and eye damage.[1][2] Vapors are irritating to the respiratory tract.[1][2]
Pharmacological Potential CNS Active (H3 Ligand)Structurally analogous to nanomolar-affinity H3 receptor antagonists/agonists.[1][2] Potential for wakefulness, neuro-modulation, or cardiovascular effects upon systemic absorption.[1]
Physical Hygroscopic Solid/Oil Likely low melting point solid or viscous liquid.[2] Sensitive to moisture; store under inert atmosphere.[1][2]

Immediate Action Required:

  • Containment: Handle only within a certified Chemical Fume Hood or Powder Containment Hood .[2]

  • Skin Protection: Double-gloving is mandatory due to the potential for rapid transdermal absorption of the ether moiety.[1][2]

  • Inactivation: Use acidic solutions (e.g., 1M HCl) for surface decontamination (converts volatile free base to non-volatile salt).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is governed by the state of matter and the scale of operation .[2] The ether side chain increases lipophilicity, enhancing the risk of skin absorption compared to bare imidazole.

Glove Permeation & Selection Logic
  • Primary Barrier: Nitrile (High Dexterity) - Minimum 0.11 mm thickness.[1][2]

  • Secondary Barrier (High Risk): Laminate Film (Silver Shield/4H) - Required for spills or handling pure liquid >10 mL.[1][2]

  • Do Not Use: Latex (poor organic solvent resistance) or Vinyl (permeable to ethers).[1][2]

Decision Logic: PPE Selection

PPE_Selection Start Start: Define Operation State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil / Solution State->Liquid Scale_Sol Scale > 100 mg? Solid->Scale_Sol Scale_Liq Volume > 10 mL? Liquid->Scale_Liq Level1 LEVEL 1: Standard Lab Coat, Safety Glasses, Single Nitrile Gloves Scale_Sol->Level1 No Level2 LEVEL 2: Enhanced Tyvek Sleeves, Double Nitrile, Face Shield if splashing risk Scale_Sol->Level2 Yes Scale_Liq->Level2 No Level3 LEVEL 3: High Containment Double Gloves (Laminate inner), PAPR or N95 + Goggles, Impervious Apron Scale_Liq->Level3 Yes

Caption: Decision tree for PPE selection based on physical state and operational scale. High-risk liquid handling triggers Level 3 protocols to prevent transdermal absorption.

Part 3: Operational Protocols

Engineering Controls
  • Primary Engineering Control (PEC): All open handling must occur in a fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1][2]

  • Static Control: Use an ionizing bar or anti-static gun if handling the solid form, as imidazole derivatives can be electrostatic, increasing inhalation risk.

Weighing & Solubilization

This compound acts as an organic base.[1][2] The free base is volatile and lipophilic; the salt form (e.g., Hydrochloride) is non-volatile and hydrophilic.

  • Preparation: Place a disposable balance draft shield inside the fume hood.[1][2]

  • Weighing: Weigh into a tared vial. Do not use weighing boats for oils; use a glass Pasteur pipette to transfer directly into a pre-weighed vial.[2]

  • Solubilization:

    • Preferred Solvent: DMSO or Ethanol (for biological assays).[1][2]

    • Reaction Solvent:[1][2] Dichloromethane or DMF (for synthesis).[1][2]

    • Caution: Exothermic reaction with strong acids.[1][2] Add acid to the imidazole solution slowly, with cooling.

Spillage & Decontamination Response

Principle: Convert the lipophilic, volatile free base into a water-soluble, non-volatile salt to prevent vapor spread and facilitate cleaning.[1]

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: If spill is outside the hood (>5 mL), evacuate the immediate area.[2]

  • PPE Up: Don double nitrile gloves, lab coat, and chemical splash goggles.[2]

  • Neutralize:

    • Cover the spill with an absorbent pad.[1][2]

    • Gently pour 1M Hydrochloric Acid (HCl) or Acetic Acid over the pad.[2] This protonates the imidazole nitrogen (forming the hydrochloride/acetate salt), reducing volatility and skin permeability.

  • Collect: Scoop the soaked pads into a hazardous waste bag.

  • Final Wipe: Clean the surface with water, followed by an Ethanol wipe to remove organic residues.[2]

Part 4: Waste Disposal & Logistics

Waste Stream Classification:

  • RCRA Code: Not explicitly listed, but classify as D002 (Corrosive) if pH > 12.5 (common for concentrated organic bases).[2]

  • Potency Classification: Treat as "Trace Chemo/Toxic" waste due to potential H3 receptor activity.[2]

Waste TypeContainer TypeLabeling Requirements
Solid Waste (Gloves, wipes)Yellow "Trace Chemo" or Hazardous Waste Bag"Contaminated Debris: Imidazole Derivative - Toxic/Corrosive"
Liquid Waste (Mother liquors)HDPE or Glass Carboy (Solvent Compatible)"Organic Waste, Basic, Toxic.[1] Contains: 4-(3-ethoxypropyl)-3H-imidazole"
Sharps Puncture-proof Container"Sharps - Chemically Contaminated"

Disposal Logic:

  • Segregation: Never mix with oxidizers (e.g., Nitric acid, Peroxides) or acid waste streams without controlled neutralization, as heat generation can cause container rupture.

  • Destruction: Incineration is the preferred method to ensure destruction of the bioactive pharmacophore.[1][2]

Part 5: Emergency Medical Response

  • Inhalation: Move to fresh air immediately. The amine-like odor is a warning property; if detected, exposure has occurred.[1][2]

  • Skin Contact:

    • Immediate Flush: Wash with soap and copious water for 15 minutes.[1][2]

    • Note: Do not use ethanol/solvents for washing skin; this enhances absorption of the ether moiety.[1][2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Immediate ophthalmological consult required due to corrosive nature (alkaline burn risk).[1][2]

References

  • PubChem. (2025).[1][2][3] Compound Summary: Imidazole (CAS 288-32-4).[1][2] National Library of Medicine.[1][2] [Link]

  • Sasse, A., et al. (2000).[2] New histamine H3-receptor ligands of the proxifan series: Imoproxifan and other selective antagonists. Journal of Medicinal Chemistry. [Link]

  • University of Washington EHS. (2025).[1][2] Standard Operating Procedure: Imidazole Handling. [Link][1]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-ethoxypropyl)-3H-imidazole
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4-(3-ethoxypropyl)-3H-imidazole

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.